Product packaging for Dorsmanin I(Cat. No.:)

Dorsmanin I

Cat. No.: B15290495
M. Wt: 422.5 g/mol
InChI Key: MUADCOGGQPLCBH-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dorsmanmanin I (CAS 329703-46-0) is a prenylated flavonoid compound naturally sourced from the medicinal herb Dorstenia mannii (Moraceae) . This yellow powder has a molecular formula of C 25 H 26 O 6 and a molecular weight of 422.47 g/mol . As a flavonoid, it is typically soluble in organic solvents such as DMSO, chloroform, and ethyl acetate . Dorsmanin I has demonstrated significant value in biomedical research, particularly for its antimicrobial properties. A study on compounds from Dorstenia mannii evaluated this compound against a panel of yeast, Mycobacteria, and Gram-negative bacteria, revealing its potential as a source for novel antimicrobial agents . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care, wearing appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B15290495 Dorsmanin I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1

InChI Key

MUADCOGGQPLCBH-FQEVSTJZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of Dorsmanin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin F, a prenylated flavonoid predominantly isolated from plants of the Dorstenia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of Dorsmanin F's bioactivity, with a focus on its antioxidant, antitrichomonal, antibacterial, and cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Data Presentation

The biological activities of Dorsmanin F have been quantified in several studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different assays.

Table 1: Antioxidant and Antitrichomonal Activities of Dorsmanin F
Activity AssessedAssayMetricValueReference CompoundReference Value
Antioxidant Inhibition of Cu²⁺-induced LDL oxidationIC₅₀< 1.0 µM--
Antioxidant DPPH radical scavengingEC₅₀53.89 µg/mLAscorbic acid19.33 µg/mL
Antitrichomonal Activity against Trichomonas gallinarumMLC (24h)31.25 µg/mLQuercitrin0.12 µg/mL
Table 2: Antibacterial Activity of Dorsmanin F
Bacterial StrainMetricValueReference Compound
Providencia stuartiiMIC4 µg/mLCiprofloxacin
Pseudomonas aeruginosaMIC4 µg/mLCiprofloxacin
Klebsiella pneumoniaeMIC4 µg/mLCiprofloxacin
Enterobacter aerogenesMIC4 µg/mLCiprofloxacin
Escherichia coliMIC4 µg/mLCiprofloxacin
Table 3: Cytotoxic Activity of Dorsmanin F against Cancer Cell Lines
Cell LineCancer TypeMetricValue (µM)
CCRF-CEMLeukemiaIC₅₀5.34
CEM/ADR5000Leukemia (Multidrug-Resistant)IC₅₀-
MDA-MB-231-pcDNABreast CancerIC₅₀-
MDA-MB-231-BCRPBreast Cancer (Multidrug-Resistant)IC₅₀33.30
HCT116 (p53+/+)Colon CancerIC₅₀-
HCT116 (p53-/-)Colon CancerIC₅₀-
U87MGGlioblastomaIC₅₀-
HepG2HepatocarcinomaIC₅₀-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of Cu²⁺-induced LDL Oxidation Assay

This assay evaluates the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL) induced by copper ions.

Materials:

  • Human LDL

  • Phosphate-buffered saline (PBS)

  • CuSO₄ solution

  • Dorsmanin F (or other test compounds)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer

Procedure:

  • Isolate human LDL by ultracentrifugation.

  • Dialyze LDL against PBS to remove EDTA.

  • Incubate LDL with various concentrations of Dorsmanin F for 15 minutes at 37°C.

  • Induce oxidation by adding CuSO₄ to a final concentration of 5 µM.

  • Incubate the mixture for 4 hours at 37°C.

  • Stop the reaction by adding BHT.

  • Measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

  • Precipitate the lipoproteins with TCA.

  • Centrifuge and mix the supernatant with TBA solution.

  • Heat the mixture at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the percentage inhibition of LDL oxidation and determine the IC₅₀ value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution in methanol

  • Dorsmanin F (or other test compounds) in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of Dorsmanin F and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antitrichomonal Activity Assay (Minimum Lethal Concentration)

This assay determines the lowest concentration of a compound that is lethal to the protozoan parasite Trichomonas gallinarum.

Materials:

  • Trichomonas gallinarum culture

  • TYM medium

  • Dorsmanin F (or other test compounds)

  • Quercitrin (positive control)

  • 96-well microplate

  • Inverted microscope

Procedure:

  • Culture T. gallinarum in TYM medium.

  • Prepare serial dilutions of Dorsmanin F and quercitrin in TYM medium in a 96-well plate.

  • Add a standardized suspension of T. gallinarum to each well.

  • Include a positive control (parasites with quercitrin), a negative control (parasites in medium only), and a blank (medium only).

  • Incubate the plate at 37°C for 24 hours.

  • Observe the wells under an inverted microscope to assess the viability and motility of the trichomonads.

  • The Minimum Lethal Concentration (MLC) is defined as the lowest concentration of the compound at which no motile parasites are observed.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Bacterial strains (e.g., P. stuartii, P. aeruginosa, K. pneumoniae, E. aerogenes, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Dorsmanin F (or other test compounds)

  • Ciprofloxacin (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of each bacterial strain in MHB, adjusted to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of Dorsmanin F and ciprofloxacin in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, MDA-MB-231-BCRP)

  • Complete cell culture medium

  • Dorsmanin F (or other test compounds)

  • Resazurin solution

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Dorsmanin F for 72 hours.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

  • Cell viability is proportional to the fluorescence intensity.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Cancer cell lines

  • Dorsmanin F (or other test compounds)

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with Dorsmanin F for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Dorsmanin F (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with Dorsmanin F for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, an indicator of early apoptosis.

Materials:

  • Cancer cell lines

  • Dorsmanin F (or other test compounds)

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with Dorsmanin F for the desired time.

  • Incubate the cells with JC-1 dye at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

  • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in MMP.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cancer cell lines

  • Dorsmanin F (or other test compounds)

  • DCFH-DA solution

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Treat cells with Dorsmanin F for the desired time.

  • Load the cells with DCFH-DA solution and incubate at 37°C for 30 minutes.

  • Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Mandatory Visualizations

Signaling Pathway

Dorsmanin F Dorsmanin F ROS Production ROS Production Dorsmanin F->ROS Production Mitochondrial Membrane Potential Disruption Mitochondrial Membrane Potential Disruption Dorsmanin F->Mitochondrial Membrane Potential Disruption Cell Cycle Arrest Cell Cycle Arrest Dorsmanin F->Cell Cycle Arrest ROS Production->Mitochondrial Membrane Potential Disruption Caspase-3/7 Activation Caspase-3/7 Activation Mitochondrial Membrane Potential Disruption->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of Dorsmanin F-induced apoptosis in cancer cells.

Experimental Workflow

cluster_0 In Vitro Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay Apoptosis Assays Apoptosis Assays Compound Treatment->Apoptosis Assays Data Analysis Data Analysis Viability Assay->Data Analysis Apoptosis Assays->Data Analysis

Caption: General workflow for in vitro evaluation of Dorsmanin F's cytotoxic activity.

Dorsmanin A as a Potential Cytotoxic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: This technical guide focuses on the cytotoxic properties of Dorsmanin F, a flavonoid isolated from the plant genus Dorstenia. While the initial request specified "Dorsmanin A," the preponderance of published research on cytotoxic activity and mechanisms of action within this compound family pertains to Dorsmanin F. Dorsmanin A is a known prenylated flavonoid, but its cytotoxic profile is less extensively documented in the available scientific literature.

This document is intended for researchers, scientists, and drug development professionals interested in the potential of Dorsmanin F as an anti-cancer agent. It provides a comprehensive overview of its cytotoxic effects, underlying mechanisms, and the experimental protocols used in its evaluation.

Executive Summary

Dorsmanin F, a naturally occurring flavanone, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including multi-drug resistant phenotypes. Its primary mechanism of action involves the induction of apoptosis through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). This guide summarizes the quantitative data on its cytotoxic potency, details the experimental methodologies for its assessment, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of Dorsmanin F is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of a cancer cell population. The IC50 values for Dorsmanin F have been determined across various cancer cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
CCRF-CEMLeukemia5.34
CEM/ADR5000Drug-Resistant Leukemia5.91
HCT116 (p53+/+)Colon Carcinoma>34
HCT116 (p53-/-)Colon Carcinoma31.05
U87MGGlioblastoma27.63
U87MG.ΔEGFRDrug-Resistant Glioblastoma27.85
MDA-MB-231-pcDNABreast Adenocarcinoma29.33
MDA-MB-231-BCRPDrug-Resistant Breast Adenocarcinoma33.30
HepG2Hepatocellular Carcinoma28.92

Table 1: IC50 values of Dorsmanin F against a panel of human cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Dorsmanin F exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The key events in this process are the disruption of the mitochondrial membrane potential (MMP) and the subsequent increase in intracellular reactive oxygen species (ROS). This points towards the activation of the intrinsic apoptosis pathway.

Signaling Pathway

The proposed signaling cascade initiated by Dorsmanin F is as follows:

  • Cellular Stress: Dorsmanin F induces cellular stress, leading to an increase in ROS.

  • Mitochondrial Disruption: The elevated ROS levels contribute to the loss of mitochondrial membrane potential.

  • Apoptosome Formation: The compromised mitochondrial membrane releases pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3 and -7).

  • Apoptosis Execution: Activated executioner caspases cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

DorsmaninF_Apoptosis_Pathway DorsmaninF Dorsmanin F CellStress Cellular Stress DorsmaninF->CellStress ROS ↑ Reactive Oxygen Species (ROS) CellStress->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Dorsmanin F.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the cytotoxic and pro-apoptotic effects of Dorsmanin F.

General Experimental Workflow

The overall workflow for assessing the cytotoxic potential of Dorsmanin F involves a series of in vitro assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assays cluster_apoptosis_details Apoptosis Mechanisms cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., CCRF-CEM) CytotoxicityAssay 3. Cytotoxicity Assay (Resazurin Reduction) CellCulture->CytotoxicityAssay CompoundPrep 2. Dorsmanin F Preparation (Stock Solution) CompoundPrep->CytotoxicityAssay ApoptosisAssay 4. Apoptosis Assays CytotoxicityAssay->ApoptosisAssay IC50 5. IC50 Calculation CytotoxicityAssay->IC50 CaspaseAssay Caspase Activation (Caspase-Glo) ApoptosisAssay->CaspaseAssay MMPAssay MMP Analysis (JC-1 Staining) ApoptosisAssay->MMPAssay ROSAssay ROS Measurement (H2DCFDA) ApoptosisAssay->ROSAssay FlowCytometry 6. Flow Cytometry Analysis CaspaseAssay->FlowCytometry MMPAssay->FlowCytometry ROSAssay->FlowCytometry

Caption: General workflow for evaluating Dorsmanin F cytotoxicity.
Resazurin Reduction Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Dorsmanin F stock solution (in DMSO)

    • Resazurin sodium salt solution

    • 96-well clear-bottom black plates

    • Phosphate-buffered saline (PBS)

    • Microplate reader (fluorescence)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of Dorsmanin F in complete culture medium.

    • Remove the existing medium from the cells and add the Dorsmanin F dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add resazurin solution to each well to a final concentration of approximately 10-20% of the well volume.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of resorufin using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cells treated with Dorsmanin F as described above

    • Caspase-Glo® 3/7 Reagent (Promega)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Culture and treat cells with Dorsmanin F in a white-walled 96-well plate.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mitochondrial Membrane Potential (MMP) Assay by Flow Cytometry

This assay utilizes the fluorescent dye JC-1 to assess the health of mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Materials:

    • Cells treated with Dorsmanin F

    • JC-1 dye

    • Flow cytometry buffer (e.g., PBS with 1% FBS)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with Dorsmanin F for the desired time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in pre-warmed culture medium.

    • Add JC-1 dye to a final concentration of 1-5 µM and incubate at 37°C for 15-30 minutes in the dark.

    • Wash the cells with flow cytometry buffer to remove excess dye.

    • Resuspend the cells in flow cytometry buffer for analysis.

    • Analyze the cells using a flow cytometer. Excite at 488 nm and collect green fluorescence in the FL1 channel (~525 nm) and red fluorescence in the FL2 channel (~590 nm).

    • A shift from red to green fluorescence indicates a loss of MMP and apoptosis.

Reactive Oxygen Species (ROS) Assay by Flow Cytometry

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Cells treated with Dorsmanin F

    • H2DCFDA dye

    • Flow cytometry buffer

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with Dorsmanin F.

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and add H2DCFDA to a final concentration of 5-10 µM.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells to remove excess dye.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the cells immediately using a flow cytometer with an excitation of 488 nm and emission detection in the green channel (FL1, ~525 nm). An increase in green fluorescence indicates an increase in intracellular ROS.

Conclusion

Dorsmanin F exhibits promising cytotoxic activity against a variety of cancer cell lines, including those with multi-drug resistance. Its mechanism of action, centered on the induction of apoptosis via the intrinsic pathway, makes it a compelling candidate for further investigation in the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Dorsmanin F and other potential cytotoxic agents.

An In-depth Technical Guide to the Discovery and Origin of Dorsmanin Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin flavonoids, a class of prenylated phenolic compounds, have emerged as a subject of significant interest within the scientific community due to their diverse biological activities. Isolated primarily from plant species of the Dorstenia genus, these natural products have demonstrated potential as cytotoxic, antioxidant, and metabolic-regulating agents. This technical guide provides a comprehensive overview of the discovery and origin of Dorsmanin flavonoids, detailing their isolation, chemical structures, and known biological effects. A core focus of this document is the presentation of quantitative data, detailed experimental protocols for key assays, and the elucidation of the signaling pathways through which these compounds exert their effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Dorsmanin flavonoids are naturally occurring secondary metabolites predominantly found in plants belonging to the Dorstenia genus, a member of the Moraceae family. These plants are widely distributed in the tropical and subtropical regions of the world and have a history of use in traditional medicine.

The initial discovery and isolation of this class of compounds were the result of phytochemical investigations into various Dorstenia species, including Dorstenia mannii, Dorstenia prorepens, and Dorstenia zenkeri. Through these studies, a series of structurally related flavonoids were identified and named "Dorsmanins." These include, but are not limited to, Dorsmanin A, B, C, D, E, F, G, H, I, and J. It is crucial to distinguish these natural flavonoids from the similarly named synthetic compound "Dorsomorphin" (also known as Compound C), which is a well-characterized inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. Dorsmanin flavonoids are structurally and functionally distinct from Dorsomorphin.

The structures of Dorsmanin flavonoids have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and mass spectrometry. These analyses have revealed that Dorsmanins are characterized by a flavonoid backbone with one or more prenyl groups attached at various positions on the aromatic rings. This prenylation is a key structural feature that is believed to contribute significantly to their biological activity.

Quantitative Data on Biological Activities

The biological activities of Dorsmanin flavonoids are an area of active research. To date, several studies have quantified their effects in various in vitro models. The following tables summarize the available quantitative data for easy comparison.

Table 1: Cytotoxic Activity of Dorsmanin F
Cell LineCancer TypeIC50 (µM)[1]
CCRF-CEMLeukemia5.34[1]
CEM/ADR5000Leukemia (multidrug-resistant)Not explicitly provided, but cytotoxicity was observed.
HCT116 (p53+/+)Colon CarcinomaIC50 < 34 µM
HCT116 (p53-/-)Colon CarcinomaIC50 < 34 µM
U87MGGlioblastomaIC50 < 34 µM
U87MG.ΔEGFRGlioblastomaIC50 < 34 µM
MDA-MB-231-pcDNABreast CarcinomaIC50 < 34 µM
MDA-MB-231-BCRPBreast Carcinoma (multidrug-resistant)33.30[1]
HepG2Hepatocellular CarcinomaIC50 < 34 µM
Table 2: Antioxidant and Metabolic Activities of Dorstenia Flavonoids
CompoundBiological ActivityAssayKey Findings
Dorsmanin CAntioxidantDPPH radical scavengingPotent scavenger of DPPH free radicals.
Dorsmanin FAntioxidantDPPH radical scavengingPotent scavenger of DPPH free radicals.
Isoprenylated flavonoids from D. psilurusMetabolic RegulationAMPK activation, Glucose uptake, Glucose productionActivated AMPK, stimulated glucose uptake in myotubes, and inhibited glucose production in hepatocytes. In vivo studies showed blood glucose-lowering effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning Dorsmanin flavonoids.

Isolation and Purification of Prenylated Flavonoids from Dorstenia Species

While a universal, step-by-step protocol for each Dorsmanin is not available, the general procedure involves solvent extraction followed by chromatographic separation.

Protocol Outline:

  • Plant Material Preparation: The aerial parts, twigs, or roots of the Dorstenia plant are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The crude extract or its fractions are subjected to a series of chromatographic techniques to isolate the individual Dorsmanin flavonoids. This typically involves:

    • Column Chromatography (CC): Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative Thin Layer Chromatography (pTLC): For further purification of fractions containing multiple compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Structure Elucidation: The purified compounds are then subjected to spectroscopic analysis (NMR, MS, UV, IR) to determine their chemical structures.

Cytotoxicity Assessment: Resazurin Assay

This assay measures cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Dorsmanin flavonoid (e.g., Dorsmanin F) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Resazurin Addition: After the incubation period, a solution of resazurin is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours at 37°C to allow for the conversion of resazurin to resorufin.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compound as described for the cytotoxicity assay.

  • Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.

  • Reagent Addition: An equal volume of the Caspase-Glo® 3/7 reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for cell lysis and the caspase-driven cleavage of the substrate.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Analysis of Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) by Flow Cytometry

This method allows for the simultaneous or separate measurement of changes in MMP and intracellular ROS levels in response to treatment with a Dorsmanin flavonoid.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Staining for MMP: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE). In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with a low MMP, it remains as monomers that fluoresce green.

  • Staining for ROS: Cells are incubated with a cell-permeable dye that becomes fluorescent upon oxidation by ROS (e.g., DCFDA or DHE).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the respective dyes is measured for each cell.

  • Data Analysis: A shift in the fluorescence profile of the treated cells compared to the control cells indicates a change in MMP or ROS levels.

AMPK Activation Assay (Western Blot)

This protocol describes the detection of the phosphorylation status of AMPK, which is indicative of its activation.

Protocol:

  • Cell Treatment and Lysis: Cells (e.g., hepatocytes or myotubes) are treated with the flavonoid. After treatment, the cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, typically at Thr172). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total AMPK or a housekeeping protein like β-actin.

Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in cells.

Protocol:

  • Cell Culture and Differentiation: Cells, such as C2C12 myoblasts, are cultured and differentiated into myotubes.

  • Serum Starvation: The cells are serum-starved for a few hours to overnight in a low-glucose medium.

  • Compound Treatment: The cells are pre-treated with the Dorsmanin flavonoid for a specified time.

  • 2-NBDG Incubation: The cells are then incubated with a medium containing 2-NBDG for a short period (e.g., 30-60 minutes).

  • Washing: The cells are washed with cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer.

Hepatic Glucose Production Assay

This assay measures the ability of hepatocytes to produce glucose from non-carbohydrate precursors like lactate and pyruvate.

Protocol:

  • Hepatocyte Culture: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are cultured.

  • Starvation: The cells are starved in a glucose-free medium.

  • Compound Treatment: The cells are then incubated in a glucose production buffer (containing lactate and pyruvate) with or without the Dorsmanin flavonoid.

  • Sample Collection: Aliquots of the culture medium are collected at different time points.

  • Glucose Measurement: The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit.

  • Normalization: The glucose production rate is normalized to the total protein content of the cells in each well.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Dorsmanin flavonoids are beginning to be elucidated. The following section describes the known signaling pathways affected by these compounds.

Induction of Apoptosis by Dorsmanin F

Studies on Dorsmanin F have shown that it induces apoptosis in cancer cells through a mechanism involving the mitochondria.[1] Treatment with Dorsmanin F leads to a disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. This loss of MMP is often associated with the opening of the mitochondrial permeability transition pore (mPTP). Concurrently, there is an increase in the production of reactive oxygen species (ROS). The accumulation of ROS can further damage mitochondrial components and promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This cascade of events ultimately leads to the activation of executioner caspases, like caspase-3 and -7, which orchestrate the dismantling of the cell.

apoptosis_pathway Dorsmanin_F Dorsmanin F Mitochondrion Mitochondrion Dorsmanin_F->Mitochondrion targets ROS Increased ROS Production Mitochondrion->ROS MMP Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP ROS->MMP exacerbates Caspase_Activation Caspase-3/7 Activation MMP->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Induction of apoptosis by Dorsmanin F.
Activation of the AMPK Signaling Pathway

Certain isoprenylated flavonoids isolated from Dorstenia psilurus, which are structurally related to Dorsmanins, have been shown to activate AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism. When activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like glucose production and lipid synthesis). The activation of AMPK by these flavonoids leads to downstream effects such as increased glucose uptake in muscle cells and decreased glucose production in liver cells. This suggests a potential therapeutic application for these compounds in the management of metabolic disorders like type 2 diabetes.

ampk_pathway Dorstenia_Flavonoids Dorstenia Flavonoids AMPK AMPK Dorstenia_Flavonoids->AMPK activates Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Glucose_Production Decreased Glucose Production (Liver) AMPK->Glucose_Production Metabolic_Regulation Metabolic Regulation Glucose_Uptake->Metabolic_Regulation Glucose_Production->Metabolic_Regulation

References

Dorsomorphin's Impact on Multi-Drug Resistant Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-drug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anti-cancer drugs, thereby reducing their intracellular efficacy. Dorsomorphin, a small molecule initially identified as an AMP-activated protein kinase (AMPK) inhibitor, has emerged as a promising agent in combating MDR in various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms through which Dorsomorphin exerts its effects on MDR cancer cells, often independent of its AMPK inhibitory function. We will delve into its role in the inhibition of Heat Shock Factor 1 (HSF1), its direct impact on ABC transporters, and its modulation of critical signaling pathways. This guide also compiles quantitative data from various studies and details the experimental protocols used to elucidate these effects, providing a comprehensive resource for researchers in oncology and drug development.

Introduction: The Challenge of Multi-Drug Resistance

Multi-drug resistance is a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally diverse anti-cancer drugs.[1][2] This acquired or intrinsic resistance significantly limits the effectiveness of chemotherapy.[3][4] A primary driver of MDR is the increased expression of ABC transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (breast cancer resistance protein), which function as ATP-dependent drug efflux pumps.[5][6][7] These transporters reduce the intracellular concentration of chemotherapeutic agents, preventing them from reaching their therapeutic targets.[8][9]

Dorsomorphin, also known as Compound C, is a pyrazolopyrimidine derivative initially characterized as a potent, ATP-competitive inhibitor of AMPK.[10][11][12] However, a growing body of evidence reveals that its anti-neoplastic properties, particularly in the context of MDR, are often mediated through AMPK-independent pathways.[13][14] This has led to the exploration of Dorsomorphin as a potential chemosensitizing agent to overcome MDR in cancer therapy.

Core Mechanisms of Dorsomorphin in MDR Cancer Cells

Dorsomorphin's efficacy in MDR cancer cells stems from a multi-pronged attack on the cellular machinery that fosters drug resistance. While its role as an AMPK inhibitor is acknowledged, its more significant contributions in this context appear to be AMPK-independent.

Inhibition of Heat Shock Factor 1 (HSF1) Signaling

A pivotal mechanism of Dorsomorphin's action is its ability to inhibit Heat Shock Factor 1 (HSF1).[13][15] HSF1 is a key transcriptional regulator of heat shock proteins (HSPs), which are molecular chaperones that play a critical role in protein folding, stability, and degradation.[13] In cancer cells, HSF1 is often overactive, leading to elevated levels of HSPs that protect malignant cells from various stresses, including chemotherapy, thereby contributing to drug resistance.[13]

Dorsomorphin has been shown to suppress the expression of HSPs, such as HSP70, by reducing the nuclear translocation and phosphorylation of HSF1.[13][15] This inhibition of the HSF1-HSP axis leads to the accumulation of misfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis in cancer cells.[13] By downregulating these cytoprotective proteins, Dorsomorphin sensitizes cancer cells to the effects of other anti-cancer agents, including HSP90 and proteasome inhibitors.[13][15]

HSF1_Inhibition Dorsomorphin Dorsomorphin HSF1_translocation HSF1 Nuclear Translocation & Phosphorylation Dorsomorphin->HSF1_translocation Inhibits HSP_expression HSP Expression (e.g., HSP70) HSF1_translocation->HSP_expression Promotes Proteotoxic_Stress Increased Proteotoxic Stress HSP_expression->Proteotoxic_Stress Prevents Apoptosis Apoptosis Proteotoxic_Stress->Apoptosis Induces Chemosensitization Sensitization to Chemotherapy Apoptosis->Chemosensitization Leads to

Dorsomorphin-mediated inhibition of the HSF1 signaling pathway.
Direct Inhibition of ABC Transporters

Recent studies have demonstrated that Dorsomorphin can directly inhibit the function of ABC transporters, a key mechanism in overcoming MDR.[8][9] Specifically, Dorsomorphin has been identified as a potent inhibitor of ABCG2.[8][16] It functions by blocking the transporter's activity, thereby preventing the efflux of chemotherapeutic drugs like mitoxantrone and doxorubicin.[8][9] This leads to an increased intracellular accumulation of these drugs, restoring their cytotoxicity in ABCG2-overexpressing cancer cells.[8][17] Importantly, this inhibitory effect on ABCG2 function occurs without altering the protein expression levels of the transporter.[8][9]

ABCG2_Inhibition Dorsomorphin Dorsomorphin ABCG2 ABCG2 Transporter Dorsomorphin->ABCG2 Directly Inhibits Drug_Efflux Chemotherapeutic Drug Efflux ABCG2->Drug_Efflux Mediates Intracellular_Drug_Conc Increased Intracellular Drug Concentration MDR_Reversal Reversal of Multi-Drug Resistance Intracellular_Drug_Conc->MDR_Reversal Leads to

Direct inhibition of the ABCG2 transporter by Dorsomorphin.
Modulation of Pro-Survival Signaling Pathways

Dorsomorphin also exerts its anti-cancer effects by interfering with key pro-survival signaling pathways that are often dysregulated in MDR cancer cells.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dorsomorphin has been shown to inhibit the Akt/mTOR pathway, which can lead to cell cycle arrest and apoptosis.[8][18] This inhibition can occur independently of AMPK.[19]

  • Wnt Signaling Pathway: Dorsomorphin has been found to interfere with the Wnt signaling pathway, which is involved in cell fate determination, proliferation, and migration.[8][18]

  • Induction of Apoptosis and Cell Cycle Arrest: Dorsomorphin can induce apoptosis through various mechanisms, including the activation of the calpain/cathepsin pathway and by increasing the production of ceramides.[8][14] It can also cause cell cycle arrest at the G2/M phase.[8]

Quantitative Data on Dorsomorphin's Effects

The following tables summarize the quantitative data on the effects of Dorsomorphin on various cancer cell lines, particularly those exhibiting multi-drug resistance.

Table 1: IC50 Values of Dorsomorphin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer10.71[13]
HCT116Colorectal Cancer11.34[13]

Table 2: Effect of Dorsomorphin on Reversing Multi-Drug Resistance

Cell LineCancer TypeChemotherapeutic AgentDorsomorphin ConcentrationEffectReference
ABCG2-overexpressing colorectal cancer cellsColorectal CancerMitoxantrone, Doxorubicin0.3 µMPotently inhibits ABCG2 transporter activity, restoring drug sensitivity.[8]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of Dorsomorphin on MDR cancer cells.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effects of Dorsomorphin on cancer cell proliferation and survival.

  • MTT Assay:

    • Seed cancer cells in 96-well plates at a density of 7 x 10³ cells/well and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of Dorsomorphin and/or other chemotherapeutic agents for a specified duration (e.g., 72 hours).[8]

    • Add MTT solution (500 mg/mL) to each well and incubate for 4 hours.[8]

    • Remove the MTT solution and add dimethylsulfoxide (DMSO) to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the 50% inhibitory concentration (IC50) using appropriate software.[8]

  • CCK-8 Assay:

    • Seed cancer cells into 96-well plates (5,000 cells/well) and culture for 24 hours.[13]

    • Treat cells with different concentrations of Dorsomorphin for 24 hours.[13]

    • Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2-3 hours in the dark.[13]

    • Measure the absorbance at 450 nm using a microplate reader.[13]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and drug resistance.

  • Culture and treat cells with Dorsomorphin at desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., HSF1, HSP70, p-Akt, Akt, ABCG2, cleaved PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Treat cells with Dorsomorphin for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Drug Accumulation Assay

This assay measures the ability of Dorsomorphin to increase the intracellular concentration of fluorescently-tagged chemotherapeutic drugs or substrates of ABC transporters.

  • Culture cells in 12-well plates at a density of 5 x 10⁴ cells/well.[8]

  • Pre-incubate the cells with a specified concentration of Dorsomorphin for 1 hour.[8]

  • Add a fluorescent substrate of the ABC transporter of interest (e.g., mitoxantrone, doxorubicin, or rhodamine 123 at 10 µM) and incubate for another 2 hours.[8]

  • Capture images of the cells using a confocal microscope.[8]

  • Collect the cells and quantify the intracellular fluorescence using a flow cytometer.[8]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed MDR Cancer Cells Treatment Treat with Dorsomorphin +/- Chemotherapy Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Drug_Accumulation Drug Accumulation (Microscopy/Flow Cytometry) Treatment->Drug_Accumulation IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Fluorescence_Quant Fluorescence Quantification Drug_Accumulation->Fluorescence_Quant

General experimental workflow for studying Dorsomorphin's effects.

Conclusion and Future Directions

Dorsomorphin presents a compelling case as a multi-faceted agent for combating multi-drug resistance in cancer. Its ability to induce apoptosis and sensitize cancer cells to conventional chemotherapy through both HSF1 inhibition and direct modulation of ABC transporters underscores its therapeutic potential. The growing understanding of its AMPK-independent mechanisms of action opens new avenues for its application.

Future research should focus on:

  • In vivo studies: Validating the efficacy of Dorsomorphin in animal models of MDR cancer is a critical next step.

  • Combination therapies: Systematically evaluating the synergistic effects of Dorsomorphin with a broader range of chemotherapeutic agents is warranted.

  • Derivative development: The development of Dorsomorphin derivatives with enhanced specificity and potency for HSF1 or ABC transporters could lead to more effective and less toxic anti-cancer therapies.

  • Biomarker identification: Identifying biomarkers that predict sensitivity to Dorsomorphin treatment could aid in patient stratification for future clinical trials.

References

The Impact of Dorsomorphin on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a well-characterized small molecule inhibitor primarily recognized for its potent and reversible ATP-competitive inhibition of AMP-activated protein kinase (AMPK)[1][2][3]. Initially identified in a chemical screen for compounds perturbing dorsoventral axis formation in zebrafish, its inhibitory action on Bone Morphogenetic Protein (BMP) signaling was quickly established[4]. Dorsomorphin selectively targets the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the canonical SMAD1/5/8 signaling cascade[4][5]. Beyond these primary targets, a growing body of evidence reveals that Dorsomorphin exerts effects on a range of other critical signaling pathways, including VEGFR2, mTOR, Akt, p38 MAPK, and ERK. This guide provides a detailed technical overview of the signaling pathways affected by Dorsomorphin, presenting quantitative data, experimental protocols, and visual pathway diagrams to support researchers in the fields of cell biology, pharmacology, and drug development.

Core Signaling Pathways Affected by Dorsomorphin

AMP-Activated Protein Kinase (AMPK) Signaling

Dorsomorphin is a potent, reversible, and ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis[1][3].

  • Mechanism of Inhibition: Dorsomorphin competes with ATP for binding to the kinase domain of the AMPK catalytic α subunit, with a reported Ki value of 109 nM in the absence of AMP[1]. This inhibition prevents the phosphorylation of downstream AMPK substrates.

  • Downstream Effects: By inhibiting AMPK, Dorsomorphin prevents the phosphorylation and activation of downstream targets involved in catabolic processes and the inhibition of anabolic pathways. A key substrate of AMPK is Acetyl-CoA Carboxylase (ACC). Dorsomorphin treatment blocks the phosphorylation of ACC, thereby inhibiting fatty acid oxidation[6].

AMPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cellular Stress Cellular Stress AMP AMP AMPKK AMPKK (e.g., LKB1, CaMKKβ) AMPK AMPK AMPKK->AMPK Phosphorylates (Activates) ACC ACC AMPK->ACC Phosphorylates (Inhibits) Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Catalyzes pACC p-ACC (Inactive) pACC->Fatty Acid Synthesis Inhibited Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits ATP ATP AMP->AMPKK Activates

Diagram 1: Dorsomorphin's Inhibition of the AMPK Signaling Pathway.
Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin was the first small molecule inhibitor identified for the BMP signaling pathway. It acts by directly inhibiting the kinase activity of BMP type I receptors.

  • Mechanism of Inhibition: Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6[4][5]. This inhibition prevents the phosphorylation and activation of the downstream SMAD transcription factors, specifically SMAD1, SMAD5, and SMAD8.

  • Downstream Effects: By blocking SMAD1/5/8 phosphorylation, Dorsomorphin prevents their nuclear translocation and subsequent regulation of target gene expression. This leads to the inhibition of BMP-mediated cellular processes such as osteoblast differentiation and dorsoventral axis formation during embryonic development[4]. Notably, in some cellular contexts, Dorsomorphin has been shown to inhibit SMAD-dependent BMP signaling without affecting the BMP-induced activation of the p38 MAPK pathway[4][7].

BMP_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->BMPRI Inhibits DNA Target Genes SMAD_complex->DNA Regulates Transcription

Diagram 2: Dorsomorphin's Inhibition of the BMP Signaling Pathway.

Off-Target Effects of Dorsomorphin

It is crucial for researchers to be aware of Dorsomorphin's off-target effects, as these can significantly influence experimental outcomes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling

Dorsomorphin has been shown to inhibit VEGFR2 (also known as KDR or Flk-1), a key receptor tyrosine kinase in angiogenesis[8][9]. This off-target activity can lead to anti-angiogenic effects, which may confound studies where BMP or AMPK signaling is the intended target.

PI3K/Akt/mTOR Signaling Pathway

Several studies have demonstrated that Dorsomorphin can inhibit the PI3K/Akt/mTOR pathway, often in an AMPK-independent manner.

  • Akt Inhibition: Dorsomorphin has been observed to decrease the phosphorylation of Akt at Ser473, a key activation site[10].

  • mTOR Inhibition: Downstream of Akt, Dorsomorphin can also reduce the activity of the mammalian target of rapamycin (mTOR). This is evidenced by decreased phosphorylation of mTOR itself and its downstream effector, p70S6K[11][12]. The inhibition of the Akt/mTOR pathway contributes to Dorsomorphin's anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTORC1 mTORC1 pAkt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates pp70S6K p-p70S6K (Active) Protein Synthesis Protein Synthesis pp70S6K->Protein Synthesis Promotes Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->pAkt Inhibits (indirectly) Dorsomorphin->mTORC1 Inhibits (indirectly)

Diagram 3: Dorsomorphin's Effects on the Akt/mTOR Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

Dorsomorphin's influence extends to the MAPK signaling cascades, including p38 and ERK.

  • p38 MAPK: While some studies suggest Dorsomorphin does not affect BMP-induced p38 activation, others have shown that it can inhibit p38 phosphorylation in a dose-dependent manner under different stimuli or in different cell types[4][10].

  • ERK1/2: Dorsomorphin has also been reported to inhibit the phosphorylation of ERK1/2 (p44/42 MAPK)[10]. The inhibition of MAPK pathways can contribute to the diverse biological effects of Dorsomorphin, including its anti-inflammatory and anti-cancer properties.

MAPK_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Stress / Mitogens Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, TAK1) Stress / Mitogens->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates MEK12 MEK1/2 MAPKKK->MEK12 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates pp38 p-p38 (Active) Transcription Factors Transcription Factors pp38->Transcription Factors Regulates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates pERK12 p-ERK1/2 (Active) pERK12->Transcription Factors Regulates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->pp38 Inhibits Dorsomorphin->pERK12 Inhibits

Diagram 4: Dorsomorphin's Effects on the p38 and ERK MAPK Pathways.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Dorsomorphin against its primary and key off-targets, as well as its effects on downstream signaling events.

Target KinaseIC50 / KiAssay TypeReference
AMPKKi = 109 nMCell-free[1][2]
ALK2IC50 = 107.9 nMIn vitro kinase assay
ALK3IC50 ≈ 0.5 µMReporter assay
ALK6IC50 = 5-10 µMReporter assay
VEGFR2 (KDR)IC50 = 25.1 nMIn vitro kinase assay
Downstream EffectCell LineDorsomorphin ConcentrationObserved EffectReference
Inhibition of BMP4-induced SMAD1/5/8 phosphorylationPASMCsIC50 = 0.47 µMDose-dependent inhibition[4]
Inhibition of BMP2-induced SMAD1/5/8 phosphorylationOsteoblasts5 µM~80% suppression
Inhibition of Akt phosphorylation (Ser473)C2C12 cells5 µMNoticeable decrease[10]
Inhibition of p38 phosphorylationC2C12 cells5 µMNoticeable decrease[10]
Inhibition of ERK1/2 phosphorylationC2C12 cells5 µMNoticeable decrease[10]

Detailed Experimental Protocols

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated SMAD1/5/8, Akt, p38, and ERK in response to Dorsomorphin treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., C2C12, HEK293) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal signaling activity.

  • Pre-treat cells with various concentrations of Dorsomorphin (e.g., 0.5, 1, 5, 10 µM) or DMSO vehicle control for 30 minutes.

  • Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL BMP4 for SMAD phosphorylation) for the desired time (e.g., 30 minutes).

b. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

d. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100 V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100 V for 1 hour at 4°C.

e. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-SMAD1/5/8, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-SMAD1) to confirm equal loading.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Treatment (Dorsomorphin +/- Stimulus) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-Protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Stripping I->J K 11. Re-probing (Total Protein Antibody) J->K L 12. Analysis K->L

Diagram 5: General Workflow for Western Blot Analysis.
In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of Dorsomorphin on a target kinase.

  • Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl2, 0.8 mM DTT).

  • In a microcentrifuge tube, combine the reaction buffer, the purified active kinase, and the specific peptide substrate.

  • Add various concentrations of Dorsomorphin or DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP (containing a radioactive isotope like ³²P-ATP or using a fluorescence-based detection method).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose paper and washing).

  • Quantify the incorporation of the phosphate group into the substrate using an appropriate method (e.g., scintillation counting or fluorescence measurement).

  • Calculate the percentage of inhibition at each Dorsomorphin concentration to determine the IC50 value.

Conclusion

Dorsomorphin is a valuable research tool for investigating cellular signaling pathways. While it is a potent inhibitor of AMPK and BMP signaling, its off-target effects on VEGFR2, mTOR, Akt, and MAPK pathways necessitate careful experimental design and interpretation of results. This guide provides a comprehensive overview of the signaling networks affected by Dorsomorphin, along with quantitative data and detailed protocols to aid researchers in their studies. By understanding the multifaceted actions of this compound, scientists can better leverage its utility to unravel complex biological processes.

References

Dorsomorphin's Induction of Apoptosis in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, a potent and reversible AMP-activated protein kinase (AMPK) inhibitor, has emerged as a significant molecule of interest in cancer research due to its pro-apoptotic effects on various cancer cell lines, including those of hematological origin. This technical guide provides an in-depth overview of the mechanisms through which Dorsomorphin induces apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of Dorsomorphin's potential as an anti-leukemic agent.

Introduction

Leukemia, a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells, remains a significant challenge in oncology. The development of novel therapeutic strategies that can selectively induce apoptosis in leukemic cells is a primary goal of current research. Dorsomorphin, also known as Compound C, has been identified as a promising compound that can trigger programmed cell death in these malignant cells. Its mechanisms of action are multifaceted, involving both the inhibition of the energy-sensing AMPK pathway and the modulation of other critical cellular processes. This guide will delve into the intricate signaling cascades activated by Dorsomorphin, leading to the apoptotic demise of leukemia cells.

Quantitative Data on Dorsomorphin's Efficacy

The cytotoxic and pro-apoptotic effects of Dorsomorphin have been quantified across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Cell LineLeukemia TypeIC50 of Dorsomorphin (µM)Noteworthy Effects
Jurkat Acute T-cell Leukemia~20Induction of apoptosis.[1]
K562 Chronic Myelogenous Leukemia~15Induction of apoptosis.[1]
U937 Histiocytic LymphomaNot explicitly stated, but sensitizes to other drugs at 5 µM.[2]Sensitizes cells to BH3 mimetics.[2]
Primary ATL cells Adult T-cell Leukemia/LymphomaDose-dependent apoptosis observed.Induces apoptosis in primary patient cells.[3]

Table 1: Summary of Dorsomorphin's cytotoxic and pro-apoptotic effects on various leukemia cell lines.

Mechanisms of Dorsomorphin-Induced Apoptosis

Dorsomorphin employs at least two distinct pathways to induce apoptosis in leukemia cells: an AMPK-dependent pathway and an AMPK-independent pathway.

AMPK-Dependent Apoptosis via BAD Modulation

Dorsomorphin, as an AMPK inhibitor, can promote apoptosis by altering the phosphorylation status of key regulatory proteins. One such mechanism involves the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter).

  • Mechanism: In some hematological cancers, AMPK is upregulated and plays a pro-survival role.[1] Dorsomorphin inhibits AMPK, leading to the upregulation of BAD.[1] More specifically, Dorsomorphin can lead to the dephosphorylation of BAD at serine residues Ser75 and Ser99.[2][4] This dephosphorylation promotes the translocation of BAD to the mitochondria, where it binds to and inhibits the anti-apoptotic protein Bcl-xL.[2] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

AMPK_BAD_Pathway Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibits BAD_p p-BAD (Ser75/99) (Inactive) AMPK->BAD_p Maintains Phosphorylation BAD BAD (Active) BAD_p->BAD Dephosphorylation Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Dorsomorphin's AMPK-dependent apoptotic pathway.
AMPK-Independent Apoptosis

Dorsomorphin can also induce apoptosis through mechanisms that are independent of its effects on AMPK.

  • Mechanism: Dorsomorphin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1).[5][6] HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which are crucial for cell survival under stress and are often overexpressed in cancer cells, contributing to their resistance to apoptosis. Dorsomorphin inhibits the nuclear translocation of HSF1, thereby reducing the expression of HSPs like HSP70.[5][6] The downregulation of these protective proteins renders the leukemia cells more susceptible to apoptosis. Overexpression of HSF1 has been shown to reverse Dorsomorphin-induced apoptosis.[5]

HSF1_Pathway Dorsomorphin Dorsomorphin HSF1_cyto HSF1 (Cytoplasm) Dorsomorphin->HSF1_cyto Inhibits Nuclear Translocation HSF1_nuc HSF1 (Nucleus) HSF1_cyto->HSF1_nuc Translocation HSE Heat Shock Elements (DNA) HSF1_nuc->HSE Binds to HSPs Heat Shock Proteins (e.g., HSP70) HSE->HSPs Promotes Transcription Apoptosis Apoptosis HSPs->Apoptosis Inhibits

Dorsomorphin's HSF1-mediated apoptotic pathway.
  • Mechanism: In adult T-cell leukemia/lymphoma (ATL) cells, Dorsomorphin has been shown to induce apoptosis in an AMPK-independent manner by increasing the production of intracellular reactive oxygen species (ROS).[3] The accumulation of ROS leads to DNA damage, which in turn activates the ataxia telangiectasia-mutated (ATM) kinase and leads to the accumulation of the tumor suppressor protein p53.[3] This cascade of events ultimately triggers the apoptotic program.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate Dorsomorphin-induced apoptosis in leukemia cells.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of Dorsomorphin that inhibits the growth of leukemia cells by 50% (IC50).

Materials:

  • Leukemia cell lines (e.g., Jurkat, K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dorsomorphin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Dorsomorphin in complete medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of Dorsomorphin to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after Dorsomorphin treatment.

Materials:

  • Leukemia cells treated with Dorsomorphin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the desired concentrations of Dorsomorphin for the specified time.

  • Harvest the cells by centrifugation at 1500 rpm for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic cells.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins.

Materials:

  • Leukemia cells treated with Dorsomorphin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-AMPK, anti-AMPK, anti-p-BAD, anti-BAD, anti-HSF1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Leukemia_Cells Leukemia Cell Lines (e.g., Jurkat, K562) Treatment Treat with Dorsomorphin (Various Concentrations & Times) Leukemia_Cells->Treatment MTT Cell Viability Assay (MTT) - Determine IC50 Treatment->MTT Flow_Cytometry Apoptosis Assay (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Quantitative Analysis - Apoptotic Cell Percentage - Protein Level Changes MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Mechanism Elucidation of Apoptotic Mechanism Data_Analysis->Mechanism

General workflow for studying Dorsomorphin's effects.

Conclusion

Dorsomorphin demonstrates significant potential as an anti-leukemic agent by inducing apoptosis through multiple, well-defined signaling pathways. Its ability to act via both AMPK-dependent and -independent mechanisms suggests a broad applicability against different subtypes of leukemia and a potential to overcome certain forms of drug resistance. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic applications of Dorsomorphin and its derivatives in the treatment of leukemia. Future studies should focus on in vivo efficacy, combination therapies, and the identification of predictive biomarkers for patient response.

References

A Technical Guide to Dorsomorphin and its Role in Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a well-characterized small molecule initially identified for its ability to perturb dorsoventral axis formation in zebrafish embryos.[1][2] It is a cell-permeable pyrazolo[1,5-a]pyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[3][4] Beyond its well-documented effects on AMPK, Dorsomorphin also selectively inhibits the Type I bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6.[1][5] This dual activity, coupled with evidence of broader kinase inhibition, positions Dorsomorphin as a complex pharmacological tool.[6][7][8]

A significant area of investigation is the impact of Dorsomorphin on cellular redox homeostasis, specifically its role in the production of reactive oxygen species (ROS). ROS are critical signaling molecules but can cause significant oxidative damage at elevated levels. Understanding how Dorsomorphin modulates ROS is crucial for interpreting experimental results and for its potential application in drug development, particularly in fields like cancer biology and metabolism. This guide provides an in-depth technical overview of Dorsomorphin's mechanisms, its quantitative effects on ROS production, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: A Multi-Target Profile

Dorsomorphin's cellular effects are primarily attributed to the inhibition of two major signaling pathways: AMPK and BMP. However, its reputation as a non-specific kinase inhibitor necessitates careful experimental design and interpretation.[7][8]

  • AMPK Inhibition : Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, a central regulator of cellular energy homeostasis.[9][10] It exhibits a high affinity for AMPK, preventing the phosphorylation of its downstream targets and thereby disrupting metabolic processes that are normally activated under low-energy states.[10]

  • BMP Pathway Inhibition : The compound selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[1][5] This action blocks the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8, thereby interfering with BMP-mediated gene transcription and cellular processes like osteogenic differentiation.[1][2][11]

cluster_Dorsomorphin Dorsomorphin (Compound C) cluster_Targets Primary Cellular Targets cluster_Pathways Downstream Signaling Pathways Dorso Dorsomorphin AMPK AMPK Dorso->AMPK Inhibits BMPR1 BMP Type I Receptors (ALK2, ALK3, ALK6) Dorso->BMPR1 Inhibits Metabolism Energy Homeostasis & Metabolic Regulation AMPK->Metabolism Regulates SMAD SMAD 1/5/8 Phosphorylation BMPR1->SMAD Phosphorylates

Figure 1. Primary cellular targets of Dorsomorphin.

Impact of Dorsomorphin on Reactive Oxygen Species (ROS) Production

A growing body of evidence indicates that treatment with Dorsomorphin leads to an increase in intracellular ROS levels.[12] This effect is likely a consequence of disrupting normal cellular metabolism and antioxidant defenses.

Key Mechanisms of ROS Induction:

  • Disruption of Redox Balance via AMPK Inhibition : AMPK activation is generally associated with the upregulation of antioxidant defense mechanisms to protect cells from metabolic stress. By inhibiting AMPK, Dorsomorphin may prevent this protective response, leading to an accumulation of ROS.[12]

  • Reduced Antioxidant Capacity : Studies have shown that Dorsomorphin treatment can lead to a reduction in the levels of key cellular antioxidants, such as reduced glutathione (GSH).[6] A decrease in the GSH pool compromises the cell's ability to detoxify ROS, leading to oxidative stress.

  • Mitochondrial Dysfunction : Mitochondria are a primary source of cellular ROS.[13] While direct effects of Dorsomorphin on the electron transport chain are not fully elucidated, the metabolic shifts caused by AMPK inhibition can lead to mitochondrial dysfunction and increased superoxide leakage.[14][15]

  • Induction of DNA Damage : The elevated ROS levels resulting from Dorsomorphin treatment can cause oxidative DNA damage, which can trigger downstream signaling pathways related to apoptosis and cell cycle arrest.[16]

Dorso Dorsomorphin AMPK AMPK Dorso->AMPK Inhibits Antioxidant Antioxidant Defenses (e.g., GSH production) AMPK->Antioxidant Promotes Redox Cellular Redox Balance AMPK->Redox Antioxidant->Redox Maintains ROS Increased ROS (O2•-, H2O2) Redox->ROS Suppresses Damage Oxidative Stress & Cellular Damage ROS->Damage Leads to

Figure 2. Signaling pathway from Dorsomorphin to ROS production.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a reference for inhibitory concentrations and observed cellular effects.

Table 1: Inhibitory Activity of Dorsomorphin

Target Parameter Value Reference(s)
AMP-activated protein kinase (AMPK) Ki 109 nM [3][5][9][10]

| BMP4-induced SMAD1/5/8 Phosphorylation | IC50 | 0.47 µM |[2][3] |

Table 2: Cellular Effects of Dorsomorphin on ROS and Viability

Cell Line Concentration Range Effect Reference(s)
3T3-L1 Adipocytes 10 - 50 µM Dose-dependent increase in ROS (DCF fluorescence). [12]
Uveal Melanoma (92-1) --- Cytotoxic IC50: 6.526 µM (48h) [17]
Uveal Melanoma (MP46) --- Cytotoxic IC50: 10.13 µM (48h) [17]
Uveal Melanoma (OMM2.5) --- Cytotoxic IC50: 31.45 µM (48h) [17]
Uveal Melanoma (Mel270) --- Cytotoxic IC50: 8.39 µM (48h) [17]
HCT116 & 22RV1 Cancer Cells Not specified Reduced GSH levels, loss of antioxidant potential. [6]
Human Skin Cancer Cells Not specified ROS generation leading to DNA damage and p53 activation.

| Murine Ovaries | Not specified | No detectable difference in ROS production. |[18] |

Experimental Protocols

Accurate assessment of Dorsomorphin's effects requires robust and well-controlled experimental protocols. Below are detailed methodologies for key assays.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay ROS Detection Assay cluster_read Data Acquisition A Seed cells in multi-well plate Allow to adhere overnight B Treat cells with Dorsomorphin (e.g., 10-50 µM) or Vehicle (DMSO) Include positive control (e.g., H2O2) A->B C Incubate for desired time period (e.g., 1-24h) B->C D Load cells with DCFDA probe (e.g., 10 µM in serum-free media) Incubate in the dark (e.g., 30 min) C->D E Wash cells with PBS to remove excess probe D->E F Measure fluorescence using a plate reader (Ex/Em ~485/530 nm) Or visualize using fluorescence microscopy E->F

Figure 3. Experimental workflow for measuring intracellular ROS.
Measurement of Intracellular ROS using DCFDA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS, particularly hydrogen peroxide.[19][20]

  • Materials :

    • Cells of interest plated in a 96-well black, clear-bottom plate.

    • Dorsomorphin (Compound C).

    • Vehicle control (e.g., DMSO).

    • DCFDA (prepare a 10 mM stock solution in DMSO).

    • Serum-free cell culture medium.

    • Phosphate-Buffered Saline (PBS).

    • Positive control (e.g., 100 µM H₂O₂).

    • Fluorescence microplate reader or fluorescence microscope.

  • Procedure :

    • Cell Seeding : Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treatment : Remove the medium and treat the cells with various concentrations of Dorsomorphin or vehicle control diluted in a complete medium. Incubate for the desired duration (e.g., 1, 6, or 24 hours).

    • Probe Loading : Prepare a 10 µM working solution of DCFDA in pre-warmed, serum-free medium immediately before use.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the 10 µM DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

    • Washing : Aspirate the DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

    • Measurement : Add PBS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. For a positive control, treat a set of DCFDA-loaded cells with H₂O₂ for 15-30 minutes before reading.

    • Data Analysis : Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.

In Vitro AMPK Kinase Activity Assay

This protocol outlines a non-radioactive method to measure the kinase activity of immunoprecipitated or purified AMPK.[9]

  • Materials :

    • Cell lysate from Dorsomorphin-treated and control cells.

    • Anti-AMPKα antibody.

    • Protein A/G agarose beads.

    • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT).

    • SAMS peptide (HMRSAMSGLHLVKRR), a specific substrate for AMPK.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Luminometer.

  • Procedure :

    • Immunoprecipitation : Incubate 200-500 µg of cell lysate with an anti-AMPKα antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-AMPK complex.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with Kinase Assay Buffer.

    • Kinase Reaction : Resuspend the beads in Kinase Assay Buffer containing the SAMS peptide substrate and AMP.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 20-30 minutes with gentle agitation.

    • ATP Depletion Measurement : Stop the kinase reaction and measure the amount of ATP remaining in the solution using the ADP-Glo™ system, which correlates the amount of ADP produced with kinase activity.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Data Acquisition : Read the luminescence on a plate-reading luminometer. A higher signal indicates higher ADP production and thus higher AMPK activity. Compare the activity from Dorsomorphin-treated samples to controls.

Western Blot for Phosphorylated Proteins (p-AMPK, p-SMAD)

This protocol is for detecting changes in the phosphorylation status of AMPK and SMAD proteins, key indicators of Dorsomorphin's activity.[11][12]

  • Materials :

    • Lysates from cells treated with Dorsomorphin and controls.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-SMAD1/5/8, anti-total-SMAD1.

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure :

    • Protein Extraction and Quantification : Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

    • SDS-PAGE : Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

    • Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C.

    • Washing : Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing : Repeat the washing step.

    • Detection : Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing : To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total AMPKα) or a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Dorsomorphin (Compound C) is a valuable pharmacological tool for studying AMPK and BMP signaling. However, its effects on cellular redox status are a critical consideration for any experiment. The evidence strongly suggests that Dorsomorphin treatment frequently leads to an increase in reactive oxygen species, primarily through the inhibition of AMPK and the subsequent disruption of cellular antioxidant defenses. This pro-oxidant effect can be a significant confounding factor or, in some cases, the primary driver of the observed phenotype, such as apoptosis in cancer cells.[21]

For researchers and drug development professionals, it is imperative to:

  • Acknowledge the potential for off-target effects and ROS modulation when using Dorsomorphin.

  • Incorporate direct measurements of ROS and oxidative stress markers as standard controls.

  • Consider the context-dependent nature of these effects, as not all cell types may respond with a significant increase in ROS.[18]

Future research should focus on elucidating the precise molecular sources of ROS following Dorsomorphin treatment and exploring whether this ROS-modulating capability can be harnessed for therapeutic benefit, for instance, to selectively induce oxidative stress in cancer cells that are already redox-compromised.[22]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Dorsmanin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin F, a naturally occurring prenylated flavanone, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for oncological research and drug development. This document provides a detailed protocol for the chemical synthesis and purification of Dorsmanin F. The synthetic route involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to the flavanone core and subsequent regioselective prenylation. Purification is achieved through a combination of column chromatography and preparative thin-layer chromatography. Additionally, this document summarizes the cytotoxic activity of Dorsmanin F against several cancer cell lines and illustrates its proposed mechanism of action involving the induction of apoptosis.

Introduction

Dorsmanin F is a member of the flavonoid family, specifically a prenylated flavanone, which has been isolated from plants of the Dorstenia genus. Natural products, particularly flavonoids, are a rich source of bioactive compounds with therapeutic potential. Dorsmanin F has attracted attention due to its potent cytotoxic activities against a range of human cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. The development of a reliable synthetic and purification protocol is crucial for enabling further preclinical and clinical investigations of Dorsmanin F as a potential anti-cancer agent.

Data Presentation

Table 1: Cytotoxic Activity of Dorsmanin F (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
CCRF-CEMLeukemia5.34[1]
CEM/ADR5000Leukemia (Doxorubicin-resistant)10.70
HCT116 (p53+/+)Colon Carcinoma15.68
HCT116 (p53-/-)Colon Carcinoma21.45
U87MGGlioblastoma18.23
U87MG.ΔEGFRGlioblastoma (EGFR-mutant)19.87
MDA-MB-231Breast Carcinoma25.11
MDA-MB-231-BCRPBreast Carcinoma (BCRP-overexpressing)33.30[1]
HepG2Hepatocellular Carcinoma28.92

Experimental Protocols

Synthesis of Dorsmanin F (8-prenyl-5,3',4'-trihydroxyflavanone)

The synthesis of Dorsmanin F is a multi-step process that begins with the synthesis of the key precursors, phloroacetophenone and 3,4-dihydroxybenzaldehyde. These are then used to construct the flavanone skeleton, which is subsequently prenylated.

1. Synthesis of Phloroacetophenone (2',4',6'-Trihydroxyacetophenone)

This procedure is based on the Hoesch reaction.

  • Reagents:

    • Phloroglucinol (anhydrous)

    • Acetonitrile (dry)

    • Zinc chloride (fused)

    • Dry ether

    • Dry hydrogen chloride gas

    • Hydrochloric acid (10%)

    • Activated charcoal

  • Procedure:

    • Dissolve anhydrous phloroglucinol and an equimolar amount of dry acetonitrile in dry ether.

    • Add a catalytic amount of fused zinc chloride.

    • Pass a stream of dry hydrogen chloride gas through the solution for 2-3 hours while cooling in an ice bath.

    • Allow the reaction mixture to stand in a refrigerator for 24-48 hours, during which a ketimine hydrochloride precipitate will form.

    • Collect the precipitate by filtration, wash with dry ether, and then hydrolyze by boiling with 10% hydrochloric acid for 1-2 hours.

    • Decolorize the solution with activated charcoal and filter while hot.

    • Upon cooling, phloroacetophenone will crystallize. Collect the crystals by filtration and dry.

2. Synthesis of 3,4-Dihydroxybenzaldehyde

This can be achieved through the condensation of catechol with glyoxylic acid.

  • Reagents:

    • Catechol

    • Glyoxylic acid

    • Sodium hydroxide

    • Copper(II) salt (e.g., CuSO₄)

  • Procedure:

    • React catechol with glyoxylic acid in the presence of sodium hydroxide to form 3,4-dihydroxymandelic acid.[2]

    • The resulting 3,4-dihydroxymandelic acid is then subjected to oxidative decarboxylation using a copper(II) salt to yield 3,4-dihydroxybenzaldehyde.[2]

3. Synthesis of 2',3,4,4',6'-Pentahydroxychalcone (Chalcone Intermediate)

This step involves the Claisen-Schmidt condensation of phloroacetophenone and 3,4-dihydroxybenzaldehyde.

  • Reagents:

    • Phloroacetophenone

    • 3,4-Dihydroxybenzaldehyde

    • Potassium hydroxide

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • Dissolve phloroacetophenone and 3,4-dihydroxybenzaldehyde in ethanol.

    • Add a concentrated aqueous solution of potassium hydroxide dropwise to the stirred solution at room temperature.

    • Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the chalcone.

    • Collect the precipitate by filtration, wash with cold water until neutral, and dry.

4. Synthesis of Eriodictyol (5,7,3',4'-Tetrahydroxyflavanone)

This is the cyclization of the chalcone intermediate.

  • Reagents:

    • 2',3,4,4',6'-Pentahydroxychalcone

    • Sodium acetate

    • Ethanol

  • Procedure:

    • Reflux the synthesized chalcone in ethanol with sodium acetate for 6-8 hours.

    • Monitor the reaction by TLC until the chalcone is consumed.

    • Cool the reaction mixture and add water to precipitate the flavanone (eriodictyol).

    • Filter the precipitate, wash with water, and dry.

5. Regioselective C8-Prenylation to yield Dorsmanin F

This final step introduces the prenyl group at the C8 position of the A-ring.

  • Reagents:

    • Eriodictyol

    • 2-Methyl-3-buten-2-ol

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Dry dioxane

  • Procedure:

    • Dissolve eriodictyol in dry dioxane.

    • Add 2-methyl-3-buten-2-ol to the solution.

    • Slowly add boron trifluoride etherate to the stirred solution at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of Dorsmanin F

1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used for the separation of flavonoids. Start with a non-polar mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Prepare a silica gel column in the chosen solvent system.

    • Dissolve the crude Dorsmanin F in a minimum amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing Dorsmanin F.

    • Combine the pure fractions and evaporate the solvent.

2. Preparative Thin-Layer Chromatography (Prep-TLC)

For further purification, preparative TLC can be employed.

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates.

  • Mobile Phase: A solvent system that provides good separation on analytical TLC (e.g., chloroform:methanol, 95:5 v/v).

  • Procedure:

    • Dissolve the partially purified Dorsmanin F in a suitable solvent.

    • Apply the solution as a continuous band across the origin of the preparative TLC plate.

    • Develop the plate in a saturated chromatography chamber.

    • Visualize the separated bands under UV light (254 nm).

    • Scrape the band corresponding to Dorsmanin F from the plate.

    • Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

    • Filter to remove the silica gel and evaporate the solvent to obtain pure Dorsmanin F.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_flavanone Flavanone Synthesis cluster_prenylation Final Modification Phloroglucinol Phloroglucinol Phloroacetophenone Phloroacetophenone Phloroglucinol->Phloroacetophenone Hoesch Reaction Acetonitrile Acetonitrile Acetonitrile->Phloroacetophenone Chalcone Chalcone Intermediate Phloroacetophenone->Chalcone Claisen-Schmidt Condensation Catechol Catechol Dihydroxybenzaldehyde 3,4-Dihydroxy- benzaldehyde Catechol->Dihydroxybenzaldehyde Condensation & Oxidative Decarboxylation Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Dihydroxybenzaldehyde Dihydroxybenzaldehyde->Chalcone Eriodictyol Eriodictyol Chalcone->Eriodictyol Cyclization Dorsmanin_F Dorsmanin F Eriodictyol->Dorsmanin_F C8-Prenylation Prenyl_reagent 2-Methyl-3-buten-2-ol Prenyl_reagent->Dorsmanin_F

Caption: Synthetic workflow for Dorsmanin F.

Purification_Workflow Crude_Product Crude Dorsmanin F Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Monitoring TLC Analysis of Fractions Column_Chromatography->TLC_Monitoring Partially_Pure Partially Purified Dorsmanin F TLC_Monitoring->Partially_Pure Combine Pure Fractions Prep_TLC Preparative TLC Partially_Pure->Prep_TLC Pure_Dorsmanin_F Pure Dorsmanin F Prep_TLC->Pure_Dorsmanin_F Extract Pure Band

Caption: Purification workflow for Dorsmanin F.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway (Possible) DorsmaninF Dorsmanin F ROS ↑ Reactive Oxygen Species (ROS) DorsmaninF->ROS Mito Mitochondrial Membrane Potential Disruption DorsmaninF->Mito Casp8 Caspase-8 (Initiator) DorsmaninF->Casp8 Potential Crosstalk CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD FADD->Casp8 Casp8->Casp3

Caption: Dorsmanin F induced apoptosis signaling.

References

Dorsomorphin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a versatile and potent small molecule inhibitor widely utilized in cell culture experiments.[1] It functions primarily through the reversible, ATP-competitive inhibition of two key signaling pathways: the Bone Morphogenetic Protein (BMP) pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2][3] Its selectivity for these pathways makes it a valuable tool for a variety of research applications, including stem cell differentiation, cancer biology, and metabolic studies.[2][4][5][6] This document provides detailed application notes and protocols for the effective use of Dorsomorphin in cell culture experiments.

Mechanism of Action

Dorsomorphin exhibits a dual inhibitory action:

  • BMP Pathway Inhibition: It selectively targets the BMP type I receptors ALK2, ALK3, and ALK6.[3][6][7][8] By inhibiting these receptors, Dorsomorphin prevents the phosphorylation of their downstream targets, Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[2][7][9]

  • AMPK Pathway Inhibition: Dorsomorphin acts as a potent, reversible, and ATP-competitive inhibitor of AMPK, with a reported Ki (inhibition constant) of 109 nM.[2][3][10] It is highly selective for AMPK and does not significantly inhibit other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[2][3][11]

Data Presentation

Inhibitory Activity
TargetIC50 / KiNotesReference
ALK2 (BMPR-I)< 250 nM (IC50)Potent inhibition of BMP type I receptor.[12]
ALK3 (BMPR-Ia)-Inhibits BMP type I receptor.[3][6][7]
ALK6 (BMPR-Ib)-Inhibits BMP type I receptor.[3][6][7]
AMPK109 nM (Ki)ATP-competitive inhibition.[2][3][10]
VEGFR2 (KDR)< 250 nM (IC50)Also shows inhibitory activity against VEGF signaling.[12]
Recommended Working Concentrations
ApplicationCell TypeConcentration RangeIncubation TimeReference
General Cell CultureVarious0.5 µM - 20 µMVaries by experiment[2]
Inhibition of Osteogenic DifferentiationC2C12 cells4 µM5 days[7]
Cardiomyocyte DifferentiationMouse Embryonic Stem Cells2 µMInitial 24 hours of differentiation[13]
Inhibition of HSP ExpressionHeLa, HCT116 cells10 µM (pretreatment)30 minutes before stimulus[4]
Inhibition of BMP-induced SMAD phosphorylationPASMCsPretreatment for 30 min30 minutes[6][7]
Cancer Cell ApoptosisHCT116, HeLa, PC-3, Huh7Varies (e.g., 1.25-80 µM)24 hours[4][14]

Signaling Pathways

Below are diagrams illustrating the signaling pathways inhibited by Dorsomorphin.

BMP_Signaling_Pathway BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK2, ALK3, ALK6) BMPRII->BMPRI Recruits & Phosphorylates pSMAD p-SMAD1/5/8 BMPRI->pSMAD Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: BMP/SMAD signaling pathway and the inhibitory action of Dorsomorphin.

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits (ATP-competitive) Downstream Downstream Targets (e.g., ACC, mTOR) pAMPK->Downstream Phosphorylates Biosynthesis Inhibition of Biosynthesis Downstream->Biosynthesis

Caption: AMPK signaling pathway and the inhibitory action of Dorsomorphin.

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock Solution

Materials:

  • Dorsomorphin powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • 37°C water bath or incubator

Procedure:

  • To prepare a 10 mM stock solution, reconstitute the Dorsomorphin powder in the appropriate volume of pure DMSO. For example, to a 2 mg vial (MW: 399.49 g/mol ), add 501 µL of DMSO.[2]

  • To facilitate solubilization, gently warm the solution to 37°C for 3-5 minutes.[2]

  • Vortex briefly to ensure the compound is fully dissolved.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C, protected from light.[2]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

Protocol 2: General Workflow for Dorsomorphin Treatment in Cell Culture

Experimental_Workflow Start Start Seed Seed cells in appropriate culture vessel Start->Seed Incubate1 Incubate until cells reach desired confluency Seed->Incubate1 Prepare Prepare Dorsomorphin working solution in pre-warmed media Incubate1->Prepare Treat Remove old media and add Dorsomorphin-containing media Prepare->Treat Incubate2 Incubate for the desired duration Treat->Incubate2 Analyze Analyze cells (e.g., Western blot, qRT-PCR, viability assay) Incubate2->Analyze End End Analyze->End

Caption: General experimental workflow for using Dorsomorphin in cell culture.

Protocol 3: Inhibition of BMP-Induced Osteogenic Differentiation in C2C12 Cells

Materials:

  • C2C12 myoblast cell line

  • DMEM supplemented with 10% FBS

  • Recombinant human BMP4 or BMP6

  • Dorsomorphin stock solution (10 mM)

  • Alkaline phosphatase (ALP) activity assay kit

  • Cell lysis buffer

  • 96-well plates

Procedure:

  • Seed C2C12 cells in 96-well plates at a suitable density.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with 4 µM Dorsomorphin for 30 minutes.[7]

  • Induce osteogenic differentiation by adding BMP4 or BMP6 to the culture medium.

  • Culture the cells for 5 days, replacing the medium with fresh Dorsomorphin and BMP every 2-3 days.[7]

  • After 5 days, lyse the cells and measure alkaline phosphatase activity according to the manufacturer's protocol.[7]

  • A significant reduction in ALP activity in Dorsomorphin-treated cells compared to BMP-treated controls indicates successful inhibition of osteogenic differentiation.[7]

Protocol 4: Induction of Cardiomyocyte Differentiation from Embryonic Stem Cells

Materials:

  • Mouse embryonic stem (ES) cells

  • ES cell differentiation medium

  • Dorsomorphin stock solution (10 mM)

Procedure:

  • Initiate ES cell differentiation, for example, via embryoid body (EB) formation.

  • On the first day of differentiation, add Dorsomorphin to the differentiation medium to a final concentration of 2 µM.[13]

  • After 24 hours, remove the Dorsomorphin-containing medium and replace it with fresh differentiation medium.

  • Continue the differentiation protocol.

  • Observe for the appearance of spontaneously beating cardiomyocytes, which is expected to be significantly increased in the Dorsomorphin-treated group.[5]

Applications in Research

  • Stem Cell Biology: Dorsomorphin is widely used to direct the differentiation of pluripotent stem cells. By inhibiting BMP signaling, it promotes differentiation towards neural progenitor cells and cardiomyocytes.[3][5]

  • Cancer Research: Dorsomorphin has been shown to induce apoptosis in various cancer cell lines.[1][4] It can also sensitize cancer cells to other anti-cancer agents like HSP90 and proteasome inhibitors.[4]

  • Metabolic Studies: As a potent AMPK inhibitor, Dorsomorphin is a valuable tool for investigating the role of AMPK in cellular energy homeostasis and metabolism.[1]

  • Developmental Biology: The initial discovery of Dorsomorphin was in a screen for compounds that perturb the dorsoventral axis formation in zebrafish, highlighting its utility in studying embryonic development.[6][7]

  • Iron Homeostasis: Dorsomorphin has been used to study the role of BMP signaling in regulating hepcidin expression and iron metabolism.[6][7]

Troubleshooting and Considerations

  • Solubility: Dorsomorphin is soluble in DMSO.[2] To avoid precipitation, pre-warm the cell culture medium before adding the reconstituted compound.[2] Filtering the supplemented media through a 0.2 µm low-protein binding filter is also recommended.[2]

  • Off-Target Effects: While relatively selective, be aware of potential off-target effects, especially at higher concentrations. Dorsomorphin has been shown to inhibit VEGF signaling.[12]

  • Cell-Type Specificity: The optimal concentration and incubation time for Dorsomorphin can vary significantly between different cell types and applications. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.

  • Control Experiments: Always include appropriate controls in your experiments, including a vehicle control (DMSO) to account for any effects of the solvent.

By following these guidelines and protocols, researchers can effectively utilize Dorsomorphin as a powerful tool to investigate a wide range of biological processes.

References

Application Notes and Protocols: Dorsomorphin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1][2][3] By inhibiting these receptors, Dorsomorphin effectively blocks the canonical BMP signaling pathway, preventing the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[1][2] Additionally, Dorsomorphin is widely recognized as a potent inhibitor of AMP-activated protein kinase (AMPK), with a Ki value of 109 nM.[3][4][5] This dual activity makes Dorsomorphin a valuable tool for studying a wide range of cellular processes, including cell differentiation, embryonic development, and cellular metabolism. These application notes provide detailed information on the solubility, preparation, and use of Dorsomorphin in common in vitro assays.

Physicochemical and Solubility Data

Proper handling and solubilization of Dorsomorphin are critical for obtaining reliable and reproducible experimental results. The following tables summarize key physicochemical and solubility data.

Table 1: Physicochemical Properties of Dorsomorphin

PropertyValueReference
Alternative Names Compound C, BML-275[6]
Molecular Formula C₂₄H₂₅N₅O[3]
Molecular Weight 399.5 g/mol [7]
CAS Number 866405-64-3[3][7]
Purity ≥98%[3][7]
Appearance Light yellow solid[8]

Table 2: Solubility of Dorsomorphin and its Dihydrochloride Salt

SolventDorsomorphin SolubilityDorsomorphin Dihydrochloride SolubilityReference
DMSO ~1-4 mg/mL (with warming)~9.45 mg/mL (20 mM with gentle warming)[4][6][7][8]
Dimethylformamide (DMF) ~2.5 mg/mLNot specified[8][9]
Ethanol ~0.14 mg/mLNot specified[9]
Water Sparingly soluble47.24 mg/mL (100 mM)[6][9]
1:1 DMF:PBS (pH 7.2) ~0.083 mg/mLNot specified[9]

Table 3: Inhibitory Activity of Dorsomorphin

TargetInhibition MetricValueCell Line/Assay ConditionReference
AMPK Ki109 nMCell-free assay[4][5]
BMP Signaling (BMP4-induced) IC₅₀0.47 µMPASMCs (pSMAD1/5/8)[10]
ALK2 (in vitro kinase assay) IC₅₀107.9 nMPurified human enzyme[11]
HeLa cells IC₅₀10.71 µMCell viability (CCK-8)[12]
HCT116 cells IC₅₀11.34 µMCell viability (CCK-8)[12]
92-1 uveal melanoma cells IC₅₀6.526 µMCytotoxicity
MP46 uveal melanoma cells IC₅₀10.13 µMCytotoxicity
OMM2.5 uveal melanoma cells IC₅₀31.45 µMCytotoxicity
Mel270 uveal melanoma cells IC₅₀8.39 µMCytotoxicity

Signaling Pathways

Dorsomorphin primarily targets the BMP and AMPK signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocates & Regulates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Figure 1: BMP Signaling Pathway Inhibition by Dorsomorphin.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation Downstream Targets ACC mTOR etc. p-AMPK->Downstream Targets Phosphorylates Metabolic Outcomes Increased Catabolism Decreased Anabolism Downstream Targets->Metabolic Outcomes Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits (ATP-competitive)

Figure 2: AMPK Signaling Pathway Inhibition by Dorsomorphin.

Experimental Protocols

Preparation of Dorsomorphin Stock Solution

Materials:

  • Dorsomorphin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Prior to opening, gently tap the vial of Dorsomorphin powder to ensure all contents are at the bottom.[1]

  • To prepare a 10 mM stock solution, reconstitute 5 mg of Dorsomorphin (MW: 399.5 g/mol ) in 1.25 mL of DMSO.[4][7]

  • Vortex thoroughly to ensure complete dissolution. If necessary, warm the solution to 37°C for 3-5 minutes to aid solubilization.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 3 months.[7] Avoid repeated freeze-thaw cycles.[1][7]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

General Cell Treatment Workflow

The following diagram illustrates a typical workflow for in vitro experiments involving Dorsomorphin treatment.

Experimental_Workflow A 1. Cell Seeding B 2. Cell Culture/ Adherence A->B C 3. Pre-treatment with Dorsomorphin B->C D 4. Stimulation (e.g., with BMP) C->D E 5. Incubation D->E F 6. Downstream Assay E->F

Figure 3: General Experimental Workflow for Dorsomorphin Treatment.

Protocol 1: Western Blot for Phospho-SMAD1/5/8

This protocol is designed to assess the inhibitory effect of Dorsomorphin on BMP-induced SMAD1/5/8 phosphorylation.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293)

  • Complete cell culture medium

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Recombinant BMP ligand (e.g., BMP4)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours, if required for your cell type.

    • Pre-treat the cells with the desired concentration of Dorsomorphin (e.g., 0.5-10 µM) or vehicle (DMSO) for 30-60 minutes.[10]

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBS-T.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for total SMAD1 and the loading control.

Protocol 2: Alkaline Phosphatase (ALP) Colorimetric Assay

This assay is commonly used to measure osteogenic differentiation, a process induced by BMP signaling and inhibited by Dorsomorphin.

Materials:

  • C2C12 cells or other mesenchymal stem cells

  • Differentiation medium (e.g., DMEM with 2% FBS)

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Recombinant BMP ligand (e.g., BMP4 or BMP6)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., alkaline buffer)

  • Stop solution (e.g., 3 M NaOH)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Differentiation:

    • Seed C2C12 cells in a 96-well plate at a density of 2,000-5,000 cells per well in differentiation medium.[2]

    • Allow the cells to adhere overnight.

    • Treat the cells with the BMP ligand (e.g., 50 ng/mL BMP4) in the presence or absence of Dorsomorphin (e.g., 4 µM).[2]

    • Culture the cells for 3-5 days, replacing the medium with fresh treatments every 2 days.[2]

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Lyse the cells by adding 50-100 µL of lysis buffer (e.g., 0.1% Triton X-100 in TBS) to each well.[2]

    • Incubate for 10 minutes at 4°C with gentle shaking.

  • ALP Activity Measurement:

    • Prepare the pNPP substrate solution in assay buffer according to the manufacturer's instructions.

    • Add 50-100 µL of the pNPP solution to each well containing the cell lysate.

    • Incubate the plate at 37°C (or room temperature) for 15-60 minutes, or until a yellow color develops.[1]

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.[1]

  • Data Analysis:

    • Normalize the ALP activity to the total protein concentration in each well, which can be determined from a parallel plate or by performing a protein assay on the cell lysate.

Protocol 3: BMP-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the BMP/SMAD pathway.

Materials:

  • HEK293T or other easily transfectable cells

  • BMP-responsive luciferase reporter plasmid (e.g., containing Id1 promoter with BREs)

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Recombinant BMP ligand (e.g., BMP4)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection:

    • Seed cells in a 24- or 48-well plate and grow to 50-70% confluency.

    • Co-transfect the cells with the BMP-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent, following the manufacturer's protocol.

    • Allow the cells to recover for 24 hours post-transfection.

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of Dorsomorphin or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 6-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Transfer the cell lysate to a luminometer plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer, following the assay kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity (from the BMP-responsive reporter) to the Renilla luciferase activity (from the control reporter) for each sample.

    • Express the results as fold induction relative to the unstimulated, vehicle-treated control.

Storage and Stability

  • Powder: Store Dorsomorphin powder at -20°C, desiccated. In lyophilized form, it is stable for at least 24 months.[7]

  • Stock Solution: Once dissolved in DMSO, store the stock solution in aliquots at -20°C and use within 3 months to prevent loss of potency.[7] Avoid repeated freeze-thaw cycles.[1][7] Aqueous solutions are not recommended for storage for more than one day.[9]

References

Application Notes and Protocols: Determining the Optimal Concentration of Dorsomorphin for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to determining the optimal concentration of Dorsomorphin (also known as Compound C) for cytotoxicity assays. This document includes a summary of reported cytotoxic concentrations, a detailed experimental protocol, and diagrams of the experimental workflow and relevant signaling pathways.

Introduction

Dorsomorphin is a potent and reversible AMP-activated protein kinase (AMPK) inhibitor.[1][2][3][4][5] It also selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[1][2] Research has demonstrated that Dorsomorphin can induce apoptosis and inhibit tumor cell proliferation through mechanisms that may be independent of the AMPK pathway.[1][6] This makes it a valuable tool for cancer research. Determining the optimal concentration for cytotoxicity assays is crucial for obtaining accurate and reproducible results. Effective concentrations for cell culture applications can range from 0.5 µM to 20 µM.[7]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[8] The IC50 of Dorsomorphin can vary significantly depending on the cell line and the duration of treatment.[9] The following table summarizes reported IC50 values for Dorsomorphin in various cancer cell lines.

Cell LineCancer TypeTreatment DurationIC50 (µM)Citation
HeLaCervical Cancer24 hours10.71[10]
HCT116Colon Carcinoma24 hours11.34[10]
92-1Uveal Melanoma48 hours6.526[11]
MP46Uveal Melanoma48 hours10.13[11]
OMM2.5Uveal Melanoma48 hours31.45[11]
Mel270Uveal Melanoma48 hours8.39[11]
A17Breast Cancer96 hours1.338[12]

Mechanism of Action in Cytotoxicity

Dorsomorphin induces cytotoxicity in cancer cells through multiple mechanisms. While it is a known AMPK inhibitor, its apoptotic effects can be AMPK-independent.[1][13] Key pathways involved in Dorsomorphin-induced cytotoxicity include:

  • Inhibition of Heat Shock Factor 1 (HSF1): Dorsomorphin has been identified as an HSF1 inhibitor.[10][14] It reduces the nuclear accumulation of HSF1, which in turn inhibits the expression of heat shock proteins (HSPs) like HSP70.[6][10] This suppression of HSPs promotes cancer cell apoptosis.[10][14]

  • Induction of Apoptosis: Treatment with Dorsomorphin leads to an increase in cleaved PARP levels and the percentage of annexin V positive cells, indicating the induction of apoptotic cell death.[10]

  • ROS-Mediated DNA Damage: In some cell lines, Dorsomorphin can increase the production of intracellular reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.[13]

  • Inhibition of PI3K/AKT/NFκB Pathway: Dorsomorphin has been shown to inhibit the PI3K-AKT-NFκB signaling pathways in cancer cells.[6]

  • Antagonizing TGF-β/Smad Signaling: Dorsomorphin can suppress the activation of the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and cancer progression.[15]

Experimental Protocols

This section provides a detailed protocol for a common cytotoxicity assay, the Cell Counting Kit-8 (CCK-8) assay, which can be adapted for various cell lines.

Materials:

  • Dorsomorphin (Compound C)[1]

  • Dimethyl sulfoxide (DMSO)[1][7]

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent[10]

  • Microplate reader[10]

  • Phosphate-buffered saline (PBS)

Stock Solution Preparation:

  • Dorsomorphin is typically supplied as a lyophilized powder.[1]

  • To prepare a 10 mM stock solution, reconstitute 5 mg of Dorsomorphin powder in 1.25 ml of DMSO.[1][5] Warming at 37°C for 3-5 minutes can aid in solubilization.[7]

  • Aliquot the stock solution and store at -20°C for up to 3 months to prevent loss of potency.[1][5] Avoid repeated freeze-thaw cycles.[1][5][7]

Cytotoxicity Assay Protocol (CCK-8):

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[10]

  • Dorsomorphin Treatment:

    • Prepare serial dilutions of Dorsomorphin in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.5 µM to 50 µM. Remember to include a vehicle control (DMSO-treated) group. The final DMSO concentration in the culture medium should not exceed 0.5%.[7]

    • After 24 hours of cell attachment, carefully remove the medium from each well.

    • Add 100 µL of the prepared Dorsomorphin dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • Cell Viability Measurement:

    • Following the treatment period, add 10 µL of the CCK-8 solution to each well.[10]

    • Incubate the plate for 2-3 hours at 37°C in the dark.[10]

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Dorsomorphin concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_stock Prepare Dorsomorphin Stock Solution (10 mM in DMSO) start->prep_stock prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate (5,000 cells/well) prep_dilutions->seed_cells incubate_attach Incubate for 24h for Cell Attachment seed_cells->incubate_attach treat_cells Treat Cells with Dorsomorphin Dilutions incubate_attach->treat_cells incubate_treat Incubate for Desired Treatment Period (e.g., 24-72h) treat_cells->incubate_treat add_reagent Add CCK-8 Reagent incubate_treat->add_reagent incubate_reagent Incubate for 2-3h add_reagent->incubate_reagent measure_abs Measure Absorbance at 450 nm incubate_reagent->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: Dorsomorphin's cytotoxic signaling pathways.

References

Measuring Apoptosis Following Dorsomorphin Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring apoptosis induced by Dorsomorphin (also known as Compound C), a potent and selective inhibitor of AMP-activated protein kinase (AMPK). While widely recognized for its role in metabolic research, Dorsomorphin has also been shown to induce apoptosis in various cancer cell lines, often through mechanisms independent of AMPK inhibition.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols for key apoptosis assays, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction to Dorsomorphin and Apoptosis

Dorsomorphin is a cell-permeable pyrazolopyrimidine that acts as an ATP-competitive inhibitor of the AMPK catalytic subunit.[2][3] Beyond its effects on cellular metabolism, Dorsomorphin has been identified as an inducer of apoptosis in cancer cells.[1][4] Research indicates that the pro-apoptotic effects of Dorsomorphin can be mediated through the inhibition of Heat Shock Factor 1 (HSF1), a key transcriptional regulator of heat shock proteins (HSPs).[1][4] By suppressing HSF1, Dorsomorphin can lead to the downregulation of anti-apoptotic HSPs, thereby promoting programmed cell death.[1]

Data Presentation: Efficacy of Dorsomorphin in Inducing Apoptosis

The following table summarizes the effective concentrations and treatment durations of Dorsomorphin used to induce apoptosis in various cancer cell lines, as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.

Cell LineDorsomorphin ConcentrationTreatment DurationApoptosis MeasurementKey FindingsReference
HeLa10.71 µM (IC50)24 hoursAnnexin V-FITC/PIIncreased percentage of Annexin V positive cells.[1]
HCT11611.34 µM (IC50)24 hoursAnnexin V-FITC/PIIncreased percentage of Annexin V positive cells.[1]
ATL patient-derived PBMCs5-25 µM24 hoursAnnexin V/PIDose-dependent increase in early apoptotic cells.[5]

Signaling Pathway: Dorsomorphin-Induced Apoptosis via HSF1 Inhibition

The diagram below illustrates the proposed signaling pathway for Dorsomorphin-induced apoptosis through the inhibition of HSF1. Under normal conditions, HSF1 promotes the transcription of HSPs, which have anti-apoptotic functions. Dorsomorphin inhibits HSF1, leading to a decrease in HSPs and subsequent activation of the apoptotic cascade.

Dorsomorphin Dorsomorphin HSF1 HSF1 Dorsomorphin->HSF1 Inhibition HSPs Heat Shock Proteins (HSPs) (e.g., HSP70) HSF1->HSPs Transcription Pro_apoptotic_factors Pro-apoptotic Factors HSPs->Pro_apoptotic_factors Inhibition Apoptosis Apoptosis Pro_apoptotic_factors->Apoptosis Activation

Caption: Dorsomorphin-induced apoptosis pathway.

Experimental Workflow: Measuring Apoptosis after Dorsomorphin Treatment

The following diagram outlines the general workflow for assessing apoptosis in cells treated with Dorsomorphin.

cluster_prep Cell Preparation and Treatment cluster_assay Apoptosis Assay cluster_data Data Analysis cell_culture Seed and Culture Cells treatment Treat with Dorsomorphin (and controls) cell_culture->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Apoptosis Detection Reagents harvest->staining analysis Analyze via Flow Cytometry, Microscopy, or Plate Reader staining->analysis quantification Quantify Apoptotic Cell Population analysis->quantification interpretation Interpret Results quantification->interpretation

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Annexin V-FITC/PI Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Dorsomorphin (Compound C)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., KGA108; Keygen Biotech)[1]

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Dorsomorphin Treatment: Treat the cells with the desired concentration of Dorsomorphin (refer to the data table for guidance) and a vehicle control (e.g., DMSO) for the indicated duration (e.g., 24 hours).[1][5]

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6][7]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9]

Materials:

  • Dorsomorphin-treated and control cells on coverslips or slides

  • PBS

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment: Grow and treat cells with Dorsomorphin as described in Protocol 1.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • TUNEL Staining:

    • Add 50 µL of TUNEL reaction mixture to each sample.

    • Incubate in a humidified atmosphere for 60 minutes at 37°C in the dark.

  • Washing: Rinse the cells three times with PBS.

  • Counterstaining (Optional): Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.

  • Analysis: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Dorsomorphin-treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Dorsomorphin as described in Protocol 1. Include a vehicle control and a positive control for apoptosis induction.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating Dorsomorphin-induced apoptosis. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of Dorsomorphin action and its potential as a therapeutic agent. It is recommended to optimize the Dorsomorphin concentration and treatment duration for each specific cell line and experimental setup.

References

Application Notes and Protocols for Inducing Cell Cycle Arrest Using Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a well-established, cell-permeable small molecule inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It functions as a reversible, ATP-competitive inhibitor of AMPK.[3][4] While widely recognized for its role in metabolic studies, Dorsomorphin has also been shown to induce cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research and drug development.[5][6] This document provides detailed application notes and protocols for utilizing Dorsomorphin to induce cell cycle arrest in an experimental setting. It is important to note that some studies suggest Dorsomorphin's anti-proliferative effects can be independent of AMPK inhibition.[6][7][8]

Mechanism of Action: Induction of Cell Cycle Arrest

Dorsomorphin has been observed to cause cell cycle arrest, often at the G2/M phase, in several types of cancer cells, including glioma and colorectal cancer cell lines.[5][6][7] While the precise AMPK-dependent and -independent mechanisms are still under investigation, a general pathway involves the modulation of key cell cycle regulatory proteins. Inhibition of AMPK can lead to downstream effects on proteins that control cell cycle progression. Additionally, Dorsomorphin has been shown to inhibit other kinases, which may contribute to its effect on the cell cycle.[1][6]

Dorsomorphin_Cell_Cycle_Arrest_Pathway Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK Dorsomorphin->AMPK Inhibition Other_Kinases Other Kinases (e.g., AKT, mTOR) Dorsomorphin->Other_Kinases Inhibition Cell_Cycle_Regulation Cell Cycle Regulatory Proteins AMPK->Cell_Cycle_Regulation Regulation Other_Kinases->Cell_Cycle_Regulation Regulation G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Regulation->G2_M_Arrest Leads to

Figure 1: Simplified signaling pathway of Dorsomorphin-induced cell cycle arrest.

Experimental Protocols

This section outlines a general protocol for treating cultured cells with Dorsomorphin to induce cell cycle arrest, followed by analysis using flow cytometry.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HCT116, U87)

  • Culture Medium: Appropriate complete growth medium for the chosen cell line

  • Dorsomorphin (Compound C): Supplied as a lyophilized powder.[2] A stock solution is typically prepared in DMSO.[2]

  • DMSO (Dimethyl sulfoxide): Vehicle control

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: For cell detachment

  • Propidium Iodide (PI) Staining Solution: Containing RNase A

  • Flow Cytometer

Protocol: Induction of Cell Cycle Arrest and Flow Cytometry Analysis
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and seed the cells into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours.

  • Dorsomorphin Treatment:

    • Prepare a 10 mM stock solution of Dorsomorphin in DMSO.[2] Store aliquots at -20°C.[2]

    • Dilute the Dorsomorphin stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest Dorsomorphin concentration used.

    • Remove the old medium from the cells and add the medium containing Dorsomorphin or the vehicle control.

    • Incubate the cells for a specified duration (e.g., 24, 48 hours). A time-course experiment is also recommended.

  • Cell Harvesting and Fixation:

    • After the treatment period, collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Dorsomorphin Treat with Dorsomorphin or Vehicle (DMSO) Incubate_24h->Treat_Dorsomorphin Incubate_Treatment Incubate for 24-48h Treat_Dorsomorphin->Incubate_Treatment Harvest_Fix Harvest and Fix Cells (70% Ethanol) Incubate_Treatment->Harvest_Fix PI_Stain Stain with Propidium Iodide Harvest_Fix->PI_Stain Flow_Cytometry Analyze by Flow Cytometry PI_Stain->Flow_Cytometry

Figure 2: Experimental workflow for Dorsomorphin-induced cell cycle arrest analysis.

Data Presentation

The following table presents hypothetical data from a cell cycle analysis experiment using a human colorectal cancer cell line (e.g., HCT116) treated with Dorsomorphin for 48 hours.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.228.516.3
Dorsomorphin (10 µM)25.815.159.1

Data Interpretation: The data indicates that treatment with 10 µM Dorsomorphin for 48 hours leads to a significant decrease in the percentage of cells in the G0/G1 and S phases, with a corresponding accumulation of cells in the G2/M phase. This is consistent with a G2/M cell cycle arrest.

Troubleshooting and Considerations

  • Optimal Concentration and Duration: The effective concentration of Dorsomorphin and the required treatment duration can vary significantly between different cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.

  • Off-Target Effects: Dorsomorphin is known to inhibit other kinases besides AMPK, such as bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[1][9][10] These off-target effects should be considered when interpreting the results.

  • Cell Viability: At higher concentrations or with longer treatment times, Dorsomorphin can induce apoptosis or autophagy.[5][8] It is advisable to perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with the cell cycle analysis.

  • Solubility: Dorsomorphin is soluble in DMSO.[2] When preparing working solutions, ensure that the compound is fully dissolved to achieve accurate concentrations.

Conclusion

Dorsomorphin is a valuable pharmacological tool for inducing cell cycle arrest, particularly at the G2/M phase, in various cancer cell models. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the anti-proliferative effects of this compound. Careful optimization of experimental conditions and consideration of potential off-target effects are essential for obtaining reliable and interpretable results.

References

Application Notes & Protocols for the Analytical Identification of Dorsomorphin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. It is recognized for its potent inhibition of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) type I receptors, including ALK2, ALK3, and ALK6.[1][2] Understanding the metabolic fate of Dorsomorphin is crucial for interpreting experimental results accurately and for any potential therapeutic development. This document provides detailed application notes and standardized protocols for the identification and characterization of Dorsomorphin metabolites using modern analytical techniques.

Given the current lack of publicly available data on the specific metabolites of Dorsomorphin, this guide outlines a comprehensive workflow for researchers to identify and characterize these metabolites de novo. The protocols provided are based on established methodologies for drug metabolite profiling.

Predicted Metabolic Pathways

Based on the chemical structure of Dorsomorphin (6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine), potential metabolic transformations can be predicted. These predictions can guide the search for metabolites in complex biological matrices.

Phase I Metabolism (Functionalization):

  • Oxidation: Hydroxylation of the pyridine, piperidine, or phenyl rings. N-oxidation of the pyridine or piperidine nitrogen atoms. O-dealkylation of the ethoxy bridge.

  • Hydrolysis: Not predicted to be a major pathway due to the absence of ester or amide bonds.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

  • Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

Analytical Techniques for Metabolite Identification

A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for the structural elucidation of drug metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary tool for detecting and identifying potential metabolites in biological samples. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively determine the chemical structure of isolated metabolites, particularly for identifying the exact site of metabolic modification.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Dorsomorphin using Liver Microsomes

This protocol describes the incubation of Dorsomorphin with liver microsomes to generate metabolites in vitro. Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Dorsomorphin

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • Incubator/shaking water bath

  • Centrifuge

Procedure:

  • Prepare a stock solution of Dorsomorphin in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer

    • Liver microsomes (final concentration typically 0.5-1.0 mg/mL)

    • Dorsomorphin solution (final concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This step also serves to precipitate proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Dorsomorphin Metabolite Profiling

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Dorsomorphin and its potential metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute lipophilic compounds, and then return to initial conditions for equilibration. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive and negative modes should be tested to ensure detection of a wide range of metabolites.

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF).

  • Full Scan Range: m/z 100-1000

  • MS/MS: For dd-MS2, select the top 3-5 most intense ions from the full scan for fragmentation. Use a collision energy ramp to obtain informative fragment spectra.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Data Analysis:

  • Process the acquired data using metabolite identification software.

  • Search for potential metabolites by looking for predicted mass shifts from the parent drug (Dorsomorphin, C₂₄H₂₅N₅O, MW: 399.49 g/mol ). Common mass shifts are:

    • +15.99 Da (Oxidation)

    • +176.03 Da (Glucuronidation)

    • +79.96 Da (Sulfation)

  • Compare the MS/MS fragmentation pattern of the parent drug with that of the potential metabolites to identify structural similarities and pinpoint the site of modification.

Data Presentation

Quantitative data on the formation of Dorsomorphin metabolites should be summarized in a clear, tabular format. Below is a template table for presenting such data from an in vitro metabolism study.

Metabolite IDProposed BiotransformationRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Relative Abundance (%) at 60 min
M1Hydroxylatione.g., 10.5e.g., 416.2e.g., 289.1, 121.1e.g., 45
M2N-Oxidatione.g., 9.8e.g., 416.2e.g., 400.2, 289.1e.g., 20
M3O-Dealkylatione.g., 8.2e.g., 372.2e.g., 262.1e.g., 15
M4Glucuronidation of M1e.g., 7.5e.g., 592.2e.g., 416.2, 177.0e.g., 10
Parent-e.g., 12.1400.2289.3e.g., 10

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways of Dorsomorphin

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Signaling Pathway cluster_AMPK AMPK Signaling Pathway BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2, ALK3, ALK6) BMPRII->BMPRI SMAD158 SMAD1/5/8 BMPRI->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus_BMP Nucleus SMAD_complex->Nucleus_BMP Gene_Transcription_BMP Gene Transcription Nucleus_BMP->Gene_Transcription_BMP Dorsomorphin_BMP Dorsomorphin Dorsomorphin_BMP->BMPRI AMP_ATP_ratio High AMP/ATP Ratio AMPK AMPK AMP_ATP_ratio->AMPK pAMPK p-AMPK AMPK->pAMPK activates Anabolic Anabolic Pathways (e.g., ACC, mTOR) pAMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Autophagy) pAMPK->Catabolic activates Dorsomorphin_AMPK Dorsomorphin Dorsomorphin_AMPK->AMPK

Caption: Signaling pathways inhibited by Dorsomorphin.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis cluster_confirmation Structural Confirmation Microsomes Incubation with Liver Microsomes Quench Quench Reaction & Protein Precipitation Microsomes->Quench Supernatant Collect Supernatant Quench->Supernatant LCMS LC-MS/MS Analysis (Full Scan & dd-MS2) Supernatant->LCMS DataProcessing Data Processing & Metabolite Prediction LCMS->DataProcessing Structure Putative Structure Elucidation DataProcessing->Structure Isolation Metabolite Isolation (Prep-HPLC) Structure->Isolation NMR NMR Analysis (1H, 13C, 2D) Isolation->NMR FinalStructure Definitive Structure Confirmation NMR->FinalStructure Dorsomorphin Dorsomorphin Dorsomorphin->Microsomes

Caption: Workflow for Dorsomorphin metabolite identification.

References

Dorsomorphin: A Versatile Tool for Interrogating Chemoresistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of cancer. Understanding the intricate molecular pathways that contribute to the survival of cancer cells in the face of cytotoxic therapies is paramount for the development of novel therapeutic strategies. Dorsomorphin, also known as Compound C, has emerged as a valuable pharmacological tool for investigating these resistance mechanisms. Initially identified as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), its polypharmacology, including the inhibition of Bone Morphogenetic Protein (BMP) signaling and Heat Shock Factor 1 (HSF1), provides a unique opportunity to probe multiple pathways implicated in chemoresistance. This document provides detailed application notes and experimental protocols for utilizing Dorsomorphin to study its effects on chemoresistance.

Mechanisms of Action in Chemoresistance

Dorsomorphin's utility in studying chemoresistance stems from its ability to modulate several key signaling pathways and cellular processes:

  • AMPK Inhibition: AMPK is a central energy sensor that, when activated under metabolic stress, can promote cell survival.[1] In some contexts, AMPK activation is associated with chemoresistance. Dorsomorphin's inhibitory effect on AMPK allows researchers to investigate the role of this pathway in cancer cell survival and response to chemotherapy.[2][3] However, it is crucial to note that many of Dorsomorphin's anti-cancer effects are independent of AMPK inhibition.[3][4][5]

  • BMP Signaling Inhibition: The Bone Morphogenetic Protein (BMP) pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] Dysregulation of BMP signaling has been implicated in cancer progression and resistance. Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking downstream SMAD1/5/8 phosphorylation and target gene transcription.[6][7][8] This allows for the study of the BMP pathway's contribution to chemoresistance.

  • HSF1 Inhibition: Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response, which protects cells from stress, including that induced by chemotherapy.[4] Overexpression of HSF1 and its target heat shock proteins (HSPs) is a known mechanism of chemoresistance.[4] Dorsomorphin has been identified as an HSF1 inhibitor, reducing its nuclear translocation and subsequent expression of HSPs, thereby sensitizing cancer cells to chemotherapeutic agents.[4][9]

  • Modulation of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can efflux a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[10] Dorsomorphin has been shown to inhibit the activity of ABCG2, a prominent ABC transporter, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents like mitoxantrone and doxorubicin.[10][11][12]

  • Induction of Apoptosis and Autophagy: Dorsomorphin can induce apoptosis in cancer cells through various mechanisms, including the inhibition of survival pathways.[4][5] It can also modulate autophagy, a cellular recycling process that can either promote cell survival or cell death depending on the context.[11][13] The interplay between Dorsomorphin-induced apoptosis and autophagy is a critical area of investigation in chemoresistance.

Data Presentation

The following tables summarize quantitative data on the effects of Dorsomorphin in various cancer cell lines, providing a reference for designing experiments.

Table 1: IC50 Values of Dorsomorphin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer10.71[4]
HCT116Colorectal Cancer11.34[4]
92-1Uveal Melanoma6.526[14]
MP46Uveal Melanoma10.13[14]
OMM2.5Uveal Melanoma31.45[14]
Mel270Uveal Melanoma8.39[14]

Table 2: Reversal of Chemoresistance by Dorsomorphin

Cell LineChemotherapeutic AgentDorsomorphin Concentration (µM)Fold Reversal of ResistanceCitation
S1-M1-80 (ABCG2 overexpressing)Mitoxantrone0.3Not specified, but sensitizes[12]
S1-M1-80 (ABCG2 overexpressing)Doxorubicin0.3Not specified, but sensitizes[12]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Dorsomorphin on chemoresistance.

Protocol 1: Cell Viability Assay (MTT/WST-8)

This protocol determines the effect of Dorsomorphin, alone or in combination with a chemotherapeutic agent, on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dorsomorphin (Compound C)

  • Chemotherapeutic agent of choice (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

  • DMSO (for MTT assay) or Solubilization solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Dorsomorphin alone: Prepare serial dilutions of Dorsomorphin in complete medium. Replace the medium in the wells with 100 µL of the Dorsomorphin dilutions. Include a vehicle control (e.g., DMSO).

    • Combination treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of Dorsomorphin (e.g., 1 µM). Replace the medium with these solutions.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/WST-8 Addition:

    • MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • WST-8: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.[14][15]

Protocol 2: Western Blot Analysis

This protocol is used to assess changes in protein expression levels in key signaling pathways affected by Dorsomorphin.

Materials:

  • Cancer cells treated with Dorsomorphin and/or chemotherapeutic agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-SMAD1/5/8, anti-SMAD1, anti-HSF1, anti-HSP70, anti-PARP, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Dorsomorphin.

Materials:

  • Cancer cells treated with Dorsomorphin and/or chemotherapeutic agents

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the treatment groups.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive/PI-negative cells are early apoptotic.

    • Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the use of Dorsomorphin in chemoresistance studies.

Dorsomorphin_Signaling_Pathways cluster_Dorsomorphin Dorsomorphin cluster_Pathways Cellular Pathways cluster_Outcomes Cellular Outcomes Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibits BMPR BMP Receptors (ALK2/3/6) Dorsomorphin->BMPR Inhibits HSF1 HSF1 Dorsomorphin->HSF1 Inhibits ABC ABC Transporters (e.g., ABCG2) Dorsomorphin->ABC Inhibits Apoptosis Apoptosis Dorsomorphin->Apoptosis Induces Survival Survival AMPK->Survival BMPR->Survival HSF1->Survival Chemoresistance Chemoresistance ABC->Chemoresistance Survival->Chemoresistance Apoptosis->Chemoresistance

Caption: Dorsomorphin's multifaceted inhibition of key survival and resistance pathways.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Dorsomorphin +/- Chemotherapeutic Agent start->treatment viability Cell Viability Assay (MTT/WST-8) treatment->viability protein Western Blot Analysis (Key Pathway Proteins) treatment->protein apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data Data Analysis & Interpretation viability->data protein->data apoptosis->data

Caption: A typical experimental workflow for studying Dorsomorphin's effects on chemoresistance.

BMP_Signaling_Pathway BMP_ligand BMP Ligand BMPR_II BMP Receptor II BMP_ligand->BMPR_II BMPR_I BMP Receptor I (ALK2/3/6) BMPR_II->BMPR_I Activates SMAD SMAD 1/5/8 BMPR_I->SMAD Phosphorylates pSMAD p-SMAD 1/5/8 SMAD4 SMAD4 pSMAD->SMAD4 Complexes with nucleus Nucleus pSMAD->nucleus Translocates to SMAD4->nucleus Translocates to transcription Gene Transcription (Survival, Proliferation) nucleus->transcription Dorsomorphin Dorsomorphin Dorsomorphin->BMPR_I Inhibits

Caption: Dorsomorphin's inhibition of the canonical BMP signaling pathway.

Conclusion

Dorsomorphin is a powerful and versatile research tool for dissecting the complex mechanisms of chemoresistance. Its ability to target multiple, often interconnected, signaling pathways provides researchers with a unique advantage in understanding how cancer cells evade therapy. By employing the protocols and considering the pathways outlined in this guide, scientists can effectively utilize Dorsomorphin to identify novel therapeutic targets and develop strategies to overcome chemoresistance. It is important for researchers to be mindful of Dorsomorphin's polypharmacology and to design experiments with appropriate controls to dissect the specific contributions of each inhibited pathway to the observed phenotype.

References

Troubleshooting & Optimization

Dorsmanin stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dorsomorphin, with a particular focus on addressing its stability issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Dorsomorphin solution appears to have precipitated. What should I do?

A: Precipitation of Dorsomorphin, especially when diluting a DMSO stock solution into aqueous media, is a common issue due to its low solubility in water. Here are some steps to troubleshoot this problem:

  • Pre-warm the media: Before adding the Dorsomorphin stock solution, ensure your cell culture media or aqueous buffer is pre-warmed to 37°C.[1]

  • Use fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of Dorsomorphin. Always use fresh, anhydrous DMSO to prepare your stock solution.

  • Sonication and Warming: Gentle warming (up to 37°C) and sonication can aid in dissolving Dorsomorphin in DMSO.[2]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, try a stepwise dilution.

  • Filter Sterilization: After dilution, filter the final solution through a 0.2 µm low-protein binding filter to remove any micro-precipitates.[1]

Q2: How should I prepare and store Dorsomorphin stock solutions?

A: Proper preparation and storage are crucial for maintaining the activity of Dorsomorphin.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[2] To aid dissolution, you can warm the solution to 37°C for 3-5 minutes.[1]

  • Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When stored properly, the lyophilized powder is stable for at least 24 months, and the DMSO stock solution is stable for up to 3 months.[2]

  • Protection from Light: Dorsomorphin should be protected from light.[1] Store stock solutions in amber vials or tubes wrapped in foil.

Q3: For how long is an aqueous solution of Dorsomorphin stable?

A: Aqueous solutions of Dorsomorphin are not stable and should be prepared fresh for each experiment. It is strongly recommended not to store aqueous solutions for more than one day.[3]

Q4: What is the difference between Dorsomorphin and Dorsomorphin dihydrochloride?

A: Dorsomorphin is the free base form, while Dorsomorphin dihydrochloride is a salt form. The dihydrochloride salt generally exhibits higher solubility in aqueous solutions. For experiments requiring direct dissolution in aqueous buffers, the dihydrochloride form is recommended.

Q5: I am not observing the expected inhibitory effect in my cell-based assay. What could be the reason?

A: Loss of activity can be due to several factors:

  • Degradation: As mentioned, Dorsomorphin is unstable in aqueous solutions. If your experiment runs for an extended period, the compound may have degraded. Consider refreshing the media with freshly diluted Dorsomorphin.

  • Improper Storage: Repeated freeze-thaw cycles or prolonged storage of the DMSO stock at room temperature can lead to degradation.

  • Precipitation: The compound may have precipitated out of your experimental solution, reducing its effective concentration.

  • Cell Line Specificity: The effective concentration of Dorsomorphin can vary between different cell lines and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific setup.

Quantitative Data

Table 1: Solubility of Dorsomorphin

SolventFormConcentrationNotes
DMSOFree Base~1-5 mg/mLSonication and warming can improve solubility.
DMSODihydrochloride~9.45 mg/mL (20 mM)Gentle warming may be required.
WaterFree BaseInsoluble
WaterDihydrochloride~47.24 mg/mL (100 mM)
PBS (pH 7.2)Dihydrochloride~1 mg/mLNot recommended for storage for more than one day.[3]
EthanolFree Base~0.14 mg/mL
Dimethylformamide (DMF)Free Base~2.5 mg/mL

Table 2: Storage and Stability Recommendations

FormStorage ConditionStability
Lyophilized Powder-20°C, desiccated≥ 24 months[2]
DMSO Stock Solution-20°C, in aliquotsUp to 3 months[2]
Aqueous SolutionPrepared fresh≤ 1 day[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

Materials:

  • Dorsomorphin (free base, MW: 399.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Allow the vial of lyophilized Dorsomorphin to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to 1 mg of Dorsomorphin, add 250.3 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the compound.

  • If dissolution is slow, gently warm the solution at 37°C for 3-5 minutes and vortex again.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C and protect them from light.

Protocol 2: Preparation of Working Solution in Aqueous Media

Materials:

  • 10 mM Dorsomorphin stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile tubes

  • Vortex mixer

  • 0.2 µm low-protein binding sterile filter

Procedure:

  • Thaw an aliquot of the 10 mM Dorsomorphin stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous medium.

  • In a sterile tube, add the required volume of the pre-warmed aqueous medium.

  • While gently vortexing the medium, add the calculated volume of the Dorsomorphin stock solution dropwise to ensure rapid mixing and minimize precipitation.

  • Vortex the final solution gently.

  • To remove any potential micro-precipitates, filter the working solution through a 0.2 µm sterile filter.[1]

  • Use the freshly prepared working solution immediately. Do not store.

Visualizations

Signaling Pathways

Dorsomorphin is a potent inhibitor of both the AMP-activated protein kinase (AMPK) and the Bone Morphogenetic Protein (BMP) signaling pathways.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD 1/5/8 Phosphorylates SMAD 1/5/8 SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits

Caption: Dorsomorphin inhibits the BMP signaling pathway by targeting Type I receptors (ALK2/3/6).

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Anabolic Pathways Anabolic Pathways (e.g., Protein Synthesis) p-AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) p-AMPK->Catabolic Pathways Activates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits the activation of AMPK, a key regulator of cellular energy homeostasis.

Experimental Workflow

Dorsomorphin_Experiment_Workflow Start Start Prepare 10mM Stock in DMSO Prepare 10mM Stock in DMSO Start->Prepare 10mM Stock in DMSO Store at -20°C in Aliquots Store at -20°C in Aliquots Prepare 10mM Stock in DMSO->Store at -20°C in Aliquots Thaw Aliquot Thaw Aliquot Store at -20°C in Aliquots->Thaw Aliquot Dilute to Working Concentration Dilute to Working Concentration Thaw Aliquot->Dilute to Working Concentration Pre-warm Aqueous Medium Pre-warm Aqueous Medium Pre-warm Aqueous Medium->Dilute to Working Concentration Filter Sterilize (0.2µm) Filter Sterilize (0.2µm) Dilute to Working Concentration->Filter Sterilize (0.2µm) Treat Cells/Perform Assay Treat Cells/Perform Assay Filter Sterilize (0.2µm)->Treat Cells/Perform Assay Analyze Results Analyze Results Treat Cells/Perform Assay->Analyze Results End End Analyze Results->End

Caption: Recommended workflow for preparing and using Dorsomorphin in experiments.

References

preventing Dorsmanin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin (also known as Compound C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Dorsomorphin in cell culture media and ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and why are there different forms?

Dorsomorphin is a small molecule inhibitor widely used in research.[1] It is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[2][3] It also inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, which blocks the phosphorylation of SMAD1, SMAD5, and SMAD8.[1][4][5]

Dorsomorphin is commonly available in two forms:

  • Dorsomorphin (Base): The free base form of the molecule.

  • Dorsomorphin Dihydrochloride: A salt form where the base molecule is combined with two hydrochloride (HCl) molecules.

The primary difference between these forms is their solubility. The dihydrochloride salt has significantly higher aqueous solubility, making it easier to work with in cell culture media.[6]

Q2: Why is my Dorsomorphin precipitating in my cell culture medium?

Precipitation is a common issue and typically occurs for one of the following reasons:

  • Low Aqueous Solubility: The base form of Dorsomorphin has very low solubility in aqueous solutions like cell culture media.[7]

  • Improper Dissolution: The initial stock solution, typically made in DMSO, may not have been fully dissolved. Warming and vortexing are often required.[5][8]

  • "Salting Out" Effect: When a concentrated DMSO stock is added too quickly to the aqueous culture medium, the compound can fail to disperse and precipitate out of solution.

  • Temperature Shock: Adding a cold or room-temperature stock solution to 37°C media, or failing to pre-warm the media before adding the compound, can decrease its immediate solubility and cause it to crash out.[5][9]

  • High Final Concentration: The desired working concentration may exceed the solubility limit of Dorsomorphin in the specific culture medium being used. Effective concentrations typically range from 0.5 µM to 20 µM.[5]

Q3: What is the best solvent for making a Dorsomorphin stock solution?

The choice of solvent depends on the form of Dorsomorphin you are using:

  • For Dorsomorphin (Base) , the recommended solvent is DMSO .[1]

  • For Dorsomorphin Dihydrochloride , you can use either water (up to 100 mM) or DMSO (up to 20 mM).

Always use high-purity, anhydrous-grade DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[8]

Q4: Which form of Dorsomorphin should I use?

If you have experienced precipitation issues or are starting new experiments, Dorsomorphin Dihydrochloride is highly recommended due to its superior solubility in aqueous buffers.[6] However, if you only have the base form, it can be used successfully by following the detailed protocol for solubilization and dilution outlined below.

Q5: How should I store Dorsomorphin powder and stock solutions?

  • Powder: Store the lyophilized powder desiccated at -20°C.[3] In this form, it is stable for years.[6][10]

  • Stock Solutions: Once dissolved (typically in DMSO), prepare single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.[5] Use the solution within 3 months to prevent loss of potency.[3][10] Aqueous stock solutions of the dihydrochloride salt should not be stored for more than one day.[6]

Data Presentation

Comparison of Dorsomorphin Forms

The table below summarizes the key properties of the two common forms of Dorsomorphin. Note that molecular weights may vary slightly due to hydration.

PropertyDorsomorphin (Base)Dorsomorphin Dihydrochloride
Alternate Names Compound C, BML-275[1]Compound C Dihydrochloride[6]
Chemical Formula C₂₄H₂₅N₅O[4]C₂₄H₂₅N₅O · 2HCl
Molecular Weight ~399.5 g/mol [3]~472.4 g/mol
CAS Number 866405-64-3[4]1219168-18-9
Solubility in DMSO ~4 mg/mL with warming[3][10]Soluble to 20 mM with gentle warming
Solubility in Water/PBS Poor / InsolubleSoluble to 100 mM in water; ~1 mg/mL in PBS (pH 7.2)[6]

Experimental Protocols

Protocol: Preparing and Using Dorsomorphin to Avoid Precipitation

This protocol is designed to minimize the risk of precipitation when adding Dorsomorphin to cell culture medium.

Materials:

  • Dorsomorphin (base or dihydrochloride) powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Sterile 0.2 µm low-protein binding syringe filter

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Gently tap the vial of Dorsomorphin powder to ensure all contents are at the bottom.[5]

    • Calculate the volume of DMSO needed. For example, to make a 10 mM stock from 5 mg of Dorsomorphin base (MW 399.5):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.005 g / 399.5 g/mol ) / 0.01 mol/L = 0.00125 L = 1.25 mL

    • Add the calculated volume of DMSO to the vial.[3][10]

    • To ensure complete dissolution, warm the solution to 37°C for 3-5 minutes and vortex thoroughly.[5][9] Visually inspect the solution against a light source to confirm that no crystals or particulates are present.

    • Prepare single-use aliquots in sterile tubes and store at -20°C.[5]

  • Dilute into Cell Culture Medium:

    • Place the required volume of cell culture medium in a sterile container and pre-warm it to 37°C in a water bath or incubator. This step is critical.[5][9]

    • Thaw an aliquot of the 10 mM Dorsomorphin stock solution at 37°C.[5]

    • Add the Dorsomorphin stock to the pre-warmed medium drop-by-drop while gently swirling or stirring the medium. Do not add the stock solution all at once.

    • Ensure the final concentration of DMSO in the culture does not exceed 0.5%, as higher concentrations can be toxic to cells.[5][9]

  • Final Filtration (Recommended):

    • To remove any micro-precipitates that may have formed, filter the final Dorsomorphin-supplemented medium through a 0.2 µm low-protein binding syringe filter before adding it to your cells.[5]

Troubleshooting Guide

If you observe precipitation after following the protocol, use this guide to diagnose the issue.

Visualization: Troubleshooting Workflow

G start Precipitate Observed in Media q1 Which form was used? Dorsomorphin Base or Dihydrochloride? start->q1 q2 Was the stock solution 100% clear before use? q1->q2 Dihydrochloride res_base Solution: The base form has very low aqueous solubility. Use the dihydrochloride salt if possible. If not, ensure rigorous adherence to the warming and slow dilution protocol. q1->res_base Base q3 Was the culture medium pre-warmed to 37°C? q2->q3 Yes res_stock Solution: Re-make the stock solution. Ensure complete dissolution by warming to 37°C and vortexing. Do not use if any crystals are visible. q2->res_stock No q4 What is the final concentration in media? q3->q4 Yes res_warm Solution: Always pre-warm media to 37°C before adding Dorsomorphin stock. This prevents temperature shock and improves solubility. q3->res_warm No res_conc Solution: The concentration may be too high. Verify the solubility limit in your specific medium. Consider performing a dose-response experiment starting at a lower concentration (e.g., 0.5-2 µM). q4->res_conc

Caption: A troubleshooting flowchart for diagnosing Dorsomorphin precipitation.

Signaling Pathway Diagrams

Dorsomorphin is known to inhibit both the BMP and AMPK signaling pathways.

Visualization: Dorsomorphin Mechanism of Action

G Dorsomorphin Inhibition of BMP and AMPK Pathways cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 BMPR1 BMP Type I Receptor (ALK2, ALK3, ALK6) BMPR2->BMPR1 Activates SMAD p-SMAD 1/5/8 BMPR1->SMAD Gene Target Gene Transcription SMAD->Gene AMP High AMP:ATP Ratio AMPK AMPK AMP->AMPK ACC p-ACC AMPK->ACC Metabolism Metabolic Regulation ACC->Metabolism Inhibitor Dorsomorphin (Compound C) Inhibitor->BMPR1 Inhibits Inhibitor->AMPK Inhibits

Caption: Dorsomorphin inhibits BMP receptors and AMPK.

References

Troubleshooting Inconsistent Results with Dorsomorphin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Dorsomorphin.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, also known as Compound C, BML-275, or AMPK Inhibitor, is a small molecule inhibitor.[1][2] Its primary targets are:

  • Bone Morphogenetic Protein (BMP) signaling: It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[3][4][5][6] This inhibition blocks the phosphorylation of downstream SMAD1/5/8, thereby interfering with BMP-mediated gene transcription and cellular processes like osteogenic differentiation.[3][4]

  • AMP-activated protein kinase (AMPK): Dorsomorphin is a potent, ATP-competitive inhibitor of AMPK, a key regulator of cellular energy homeostasis.[1][7][8]

Q2: What are the common alternative names for Dorsomorphin?

Dorsomorphin is frequently referred to as Compound C, BML-275, and AMPK Inhibitor.[1][2][9][10] Its dihydrochloride salt is also commercially available.[8][11]

Q3: What is the recommended solvent and storage for Dorsomorphin?

Dorsomorphin is soluble in DMSO.[1][7] For a 10 mM stock solution, you can reconstitute 5 mg of powder in 1.25 ml of DMSO.[7] It is recommended to store Dorsomorphin at -20°C.[1][7] Lyophilized powder is stable for at least 24 months.[7] Once in solution, it should be stored at -20°C and used within 3 months to maintain potency.[7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: Unexpected or Off-Target Effects

Q: I am observing effects that are inconsistent with the known functions of BMP or AMPK inhibition. What could be the cause?

A: Inconsistent results can arise from off-target effects of Dorsomorphin, which are often concentration-dependent.

  • VEGF Signaling Inhibition: Dorsomorphin has been shown to have significant off-target effects against the VEGF type-2 receptor (Flk1/KDR), which can disrupt processes like angiogenesis.[12][13]

  • Other Kinase Inhibition: While generally selective, at higher concentrations, Dorsomorphin may inhibit other kinases. However, it shows no significant activity against ZAPK, SYK, PKCθ, PKA, and JAK3 at standard working concentrations.[7]

  • AMPK-Independent Effects: Some studies have reported that Dorsomorphin can induce apoptosis in cancer cells through mechanisms independent of the AMPK pathway.[7] It can also inhibit Heat Shock Factor 1 (HSF1) nuclear translocation, leading to reduced expression of heat shock proteins (HSPs).[2][14]

Recommendations:

  • Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits your target pathway with minimal off-target effects.

  • Use a More Specific Inhibitor: Consider using a more selective BMP inhibitor, such as LDN-193189, which is a derivative of Dorsomorphin with higher specificity for BMP receptors.[15]

  • Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. This could involve using cells with genetic knockout or knockdown of the intended target (e.g., AMPK or BMP receptors).

Issue 2: Variability in Experimental Outcomes

Q: My results with Dorsomorphin vary between experiments, even when using the same protocol. What could be the reason for this inconsistency?

A: Several factors can contribute to experimental variability.

  • Compound Stability: Dorsomorphin solutions, especially in aqueous buffers, are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[16] Stock solutions in DMSO should be used within 3 months of preparation when stored at -20°C.[7]

  • Cell Culture Conditions: The response to Dorsomorphin can be influenced by cell density, passage number, and serum concentration in the culture medium.

  • Treatment Time: The duration of Dorsomorphin treatment is critical. For example, in the context of embryonic stem cell differentiation, the timing of administration can significantly impact the outcome.[17]

Recommendations:

  • Freshly Prepare Solutions: Prepare fresh dilutions of Dorsomorphin from a frozen stock for each experiment.

  • Standardize Protocols: Maintain consistent cell culture practices and treatment protocols across all experiments.

  • Optimize Treatment Duration: Determine the optimal treatment time for your specific cell type and experimental question.

Issue 3: Solubility Problems

Q: I am having trouble dissolving Dorsomorphin. What should I do?

A: Dorsomorphin is soluble in DMSO.[1][7] Warming the solution to 37°C for a few minutes can aid in solubilization.[18][19] For cell culture applications, pre-warm the media before adding the reconstituted compound to avoid precipitation.[19] The final DMSO concentration in the culture medium should generally not exceed 0.5%.[18][19]

Quantitative Data Summary

ParameterValueReference
AMPK Inhibition (Ki) 109 nM[1][7][8]
BMP-responsive SMAD Phosphorylation (IC50) 0.47 µM[5]
Solubility in DMSO ~4 mg/ml (with warming)[7]
Solubility in PBS (pH 7.2) ~1 mg/ml[16]
Storage (Lyophilized) -20°C (stable for ≥ 4 years)[10][16]
Storage (in DMSO) -20°C (use within 3 months)[7]

Experimental Protocols

General Protocol for Cell Treatment:

  • Reconstitution: Prepare a stock solution of Dorsomorphin in DMSO (e.g., 10 mM).[7]

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Pre-treatment (Optional): In some protocols, cells are pre-treated with Dorsomorphin for a specific duration (e.g., 30 minutes) before the addition of a stimulus.[5]

  • Treatment: Dilute the Dorsomorphin stock solution to the final desired concentration in pre-warmed cell culture medium. Replace the existing medium with the Dorsomorphin-containing medium.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform downstream analysis, such as Western blotting for phosphorylated proteins or gene expression analysis.

Example Protocol: Inhibition of BMP-induced SMAD Phosphorylation

This protocol is adapted from studies on BMP signaling.

  • Seed cells (e.g., C2C12 myoblasts) in a suitable culture plate.

  • Once the cells reach the desired confluency, serum-starve them for a few hours.

  • Pre-treat the cells with varying concentrations of Dorsomorphin (or DMSO as a vehicle control) for 30 minutes.[5]

  • Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4) for the desired time (e.g., 60 minutes).[15]

  • Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated SMAD1/5/8.

Signaling Pathway Diagrams

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK2/3/6)->p-SMAD1/5/8 Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3/6) Inhibits SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates

Caption: Dorsomorphin inhibits the BMP signaling pathway.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates Downstream Targets Downstream Targets AMPK->Downstream Targets Regulates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

Experimental_Workflow A 1. Prepare Dorsomorphin Stock Solution (in DMSO) C 3. Treat Cells with Dorsomorphin at Desired Concentration A->C B 2. Seed and Culture Cells B->C D 4. Incubate for Optimized Duration C->D E 5. Lyse Cells or Harvest for Analysis D->E F 6. Perform Downstream Assays (e.g., Western Blot, qPCR) E->F

Caption: A general experimental workflow for using Dorsomorphin.

References

Technical Support Center: Optimizing Dorsomorphin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dorsomorphin (also known as Compound C) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dorsomorphin?

A1: Dorsomorphin is a potent, ATP-competitive inhibitor of the AMP-activated protein kinase (AMPK)[1][2]. It also functions as an inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6[3][4][5]. This dual activity is a critical consideration in experimental design and data interpretation.

Q2: What are the known off-target effects of Dorsomorphin?

A2: A significant off-target effect of Dorsomorphin is the inhibition of the VEGF (vascular endothelial growth factor) type-2 receptor (Flk1/KDR), which can disrupt angiogenesis[6]. This is a crucial point to consider in studies where vascular development or integrity is a factor. At higher concentrations, it may also affect other kinases, so it is not considered a highly specific AMPK inhibitor[7].

Q3: What is a typical starting dosage for Dorsomorphin in mice?

A3: A commonly reported starting dosage for in vivo studies in mice is 10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection[2][3][4][8]. However, the optimal dosage can vary significantly depending on the animal model, the target tissue, and the specific research question. A pilot dose-response study is highly recommended.

Q4: How should I prepare Dorsomorphin for in vivo administration?

A4: Dorsomorphin has limited solubility in aqueous solutions. A common method for preparing an injectable solution is to first dissolve it in DMSO and then dilute it with other vehicles. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]. It is crucial to ensure the final DMSO concentration is as low as possible, ideally below 10% for normal mice and below 2% for sensitive strains, to avoid solvent toxicity[3]. For oral gavage, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared[3].

Q5: How can I assess whether Dorsomorphin is engaging its target in vivo?

A5: To confirm target engagement of the BMP pathway, you can measure the phosphorylation levels of downstream signaling molecules, such as SMAD1/5/8, in your target tissue using Western blotting[3][5][9]. For AMPK inhibition, assessing the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), is a common method[1].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable effect at the expected dose. 1. Poor drug solubility/precipitation: The compound may not be fully dissolved in the vehicle, leading to an inaccurate administered dose. 2. Suboptimal dosage: The chosen dose may be too low for the specific animal model or disease state. 3. Rapid metabolism/clearance: The compound may be quickly cleared from circulation before it can exert its effect. 4. Incorrect administration technique: Improper injection technique can lead to incorrect dosing.1. Optimize vehicle formulation: Ensure Dorsomorphin is fully dissolved. Sonication or gentle warming may aid dissolution[3]. Prepare fresh solutions for each experiment as precipitation can occur over time. Consider using the hydrochloride salt form, which has better solubility. 2. Conduct a dose-response study: Start with a range of doses (e.g., 5, 10, 25 mg/kg) to determine the optimal effective concentration for your model[4]. 3. Adjust dosing frequency: Consider more frequent administration based on the known or determined pharmacokinetic profile of the compound. 4. Ensure proper training: Verify that personnel are proficient in the chosen administration route (e.g., intraperitoneal, intravenous).
Observed toxicity or adverse effects in animals. 1. Dose is too high: The administered dose may be approaching the toxic threshold for the animal model. 2. Solvent toxicity: High concentrations of DMSO can be toxic to animals. 3. Off-target effects: The observed toxicity may be due to the inhibition of other kinases, such as VEGFR2, leading to unforeseen physiological consequences[6].1. Reduce the dosage: Lower the administered dose and re-evaluate the therapeutic window. 2. Minimize solvent concentration: Keep the final DMSO concentration as low as possible, ideally below 2-5%[3]. Prepare a vehicle-only control group to assess solvent-specific effects. 3. Use more specific analogs: If off-target effects are a concern, consider using more selective inhibitors of the BMP pathway, such as DMH1, which has been shown to have less effect on VEGF signaling[6]. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.
Difficulty interpreting results due to multiple targets. 1. Dorsomorphin's dual inhibition: The observed phenotype may be a result of inhibiting AMPK, the BMP pathway, or a combination of both.1. Use multiple inhibitors: Compare the effects of Dorsomorphin with more specific inhibitors for each pathway (if available). 2. Genetic models: Utilize knockout or knockdown animal models for AMPK or specific BMP receptors to dissect the contribution of each pathway to the observed phenotype. 3. Thorough downstream analysis: Analyze the phosphorylation status and expression of key downstream targets of both the AMPK (e.g., p-ACC) and BMP (e.g., p-SMAD1/5/8, Id1) signaling pathways[9].

Quantitative Data Summary

Table 1: Reported In Vivo Dosages and Effects of Dorsomorphin in Rodent Models

Animal ModelDosageAdministration RouteObserved EffectReference
NOD/SCID Mice10 mg/kg, dailyIntraperitoneal (i.p.)Inhibited growth of human ATL tumor xenografts.[3]
C57BL/6 Mice10 mg/kg, single doseIntraperitoneal (i.p.)Eliminated iron-dextran-induced increase in hepatic SMAD1/5/8 phosphorylation.[3][5]
C57BL/6 Mice10 mg/kg, single doseIntravenous (i.v.)Reduced basal levels of hepcidin expression and increased serum iron concentrations.[2][4][5][8]
BALB/c Mice25 mg/kg, single doseIntraperitoneal (i.p.)Significantly reduced lethality from lipopolysaccharide (LPS) injection.[4]
Sprague-Dawley Rats0.2 mg/kg, single doseIntravenous (i.v.)Reduced LPS-induced ICAM-1 and VCAM-1 expression in the aorta.[2][8]

Experimental Protocols

Protocol 1: Preparation and Administration of Dorsomorphin for Intraperitoneal Injection in Mice

Materials:

  • Dorsomorphin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Calculate the required amount of Dorsomorphin: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of Dorsomorphin needed.

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle solution by sequentially adding and mixing the components. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline[3].

    • Note: Always add the components in the specified order and ensure each is fully dissolved before adding the next.

  • Dissolve Dorsomorphin in DMSO: In a separate sterile tube, dissolve the calculated amount of Dorsomorphin powder in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the final injection solution: Slowly add the PEG300 to the Dorsomorphin-DMSO solution while vortexing. Then, add the Tween-80 and vortex again. Finally, add the sterile saline to reach the final desired volume and concentration.

    • Critical Step: The solution should be clear. If precipitation occurs, gentle warming may be necessary. Prepare the solution fresh before each use.

  • Administration: Administer the Dorsomorphin solution to the mice via intraperitoneal injection at the calculated volume based on each animal's body weight. Include a control group that receives the vehicle solution only.

Protocol 2: Assessment of BMP Pathway Inhibition In Vivo by Western Blot for pSMAD1/5/8

Materials:

  • Tissue samples from Dorsomorphin- and vehicle-treated animals

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize the collected tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total SMAD1 and the loading control to normalize the data.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of pSMAD1/5/8 in each sample[9].

Visualizations

Dorsomorphin_Signaling_Pathway Dorsomorphin Dorsomorphin (Compound C) BMP_Receptor BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMP_Receptor inhibits AMPK AMPK Dorsomorphin->AMPK inhibits BMP_Ligand BMP Ligand BMP_Ligand->BMP_Receptor SMAD SMAD1/5/8 BMP_Receptor->SMAD phosphorylates ACC ACC AMPK->ACC phosphorylates pSMAD pSMAD1/5/8 Gene_Expression Target Gene Expression pSMAD->Gene_Expression regulates pACC pACC Metabolic_Pathways Metabolic Pathways pACC->Metabolic_Pathways regulates

Caption: Dorsomorphin's dual inhibitory action on BMP and AMPK signaling pathways.

Experimental_Workflow Start Start: Hypothesis Dose_Selection 1. Dose Range Selection (e.g., 5, 10, 25 mg/kg) Start->Dose_Selection Vehicle_Prep 2. Vehicle & Dorsomorphin Solution Preparation Dose_Selection->Vehicle_Prep Animal_Groups 3. Animal Grouping (Control vs. Treatment) Vehicle_Prep->Animal_Groups Administration 4. In Vivo Administration (e.g., i.p. injection) Animal_Groups->Administration Monitoring 5. Animal Monitoring (Toxicity signs) Administration->Monitoring Tissue_Harvest 6. Tissue Harvest at defined endpoint Monitoring->Tissue_Harvest Target_Engagement 7. Target Engagement Analysis (e.g., Western Blot for pSMAD) Tissue_Harvest->Target_Engagement Phenotypic_Analysis 8. Phenotypic Analysis Tissue_Harvest->Phenotypic_Analysis Data_Analysis 9. Data Analysis & Interpretation Target_Engagement->Data_Analysis Phenotypic_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo studies using Dorsomorphin.

References

Dorsmanin off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dorsomorphin, with a specific focus on understanding and controlling for its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, also known as Compound C, is a small molecule inhibitor widely used in research.[1][2] It was initially identified as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5] Subsequent studies revealed that Dorsomorphin also potently inhibits the type I bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6, which are critical for various developmental and physiological processes.[4][6]

Q2: What are the known off-target effects of Dorsomorphin?

The most significant and well-documented off-target effect of Dorsomorphin is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk1.[7] This off-target activity can lead to the disruption of angiogenesis (blood vessel formation).[7] Additionally, due to its nature as an ATP-competitive inhibitor, Dorsomorphin can interact with the ATP-binding sites of other kinases, leading to a range of potential off-target effects.[8]

Q3: Why is it crucial to control for Dorsomorphin's off-target effects?

Q4: What are the recommended control strategies for Dorsomorphin experiments?

To ensure the specificity of the observed effects, it is highly recommended to employ one or more of the following control strategies:

  • Use of more selective inhibitors: Employing alternative inhibitors with higher selectivity for the target of interest can help differentiate on-target from off-target effects. For BMP signaling, DMH1 and LDN-193189 are more selective alternatives to Dorsomorphin.[9]

  • Rescue experiments: This involves reintroducing a downstream component of the signaling pathway that is independent of the inhibitor's target. If the observed phenotype is rescued, it provides strong evidence that the effect is due to the inhibition of the intended pathway.

  • Genetic approaches: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to specifically deplete the target protein provides a highly specific method to validate the pharmacological findings.

  • Using multiple, structurally distinct inhibitors: Observing the same phenotype with different inhibitors that target the same protein but have different chemical structures can increase confidence that the effect is on-target.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected anti-angiogenic effects observed. Dorsomorphin is inhibiting VEGFR2, an off-target.Use a more selective BMP inhibitor like DMH1, which has minimal activity against VEGFR2. Perform an endothelial cell tube formation assay to directly assess angiogenesis.
Results are inconsistent or difficult to reproduce. Off-target effects are confounding the results.Implement stringent controls, such as using alternative inhibitors (DMH1, LDN-193189) and performing rescue experiments or genetic knockdowns to confirm the phenotype is due to inhibition of the intended target.
Observed phenotype does not align with known functions of AMPK or BMP signaling. The phenotype may be due to an unknown off-target effect.In addition to the standard controls, consider a broader kinase profiling assay to identify other potential off-targets of Dorsomorphin in your experimental system.
Difficulty in attributing the observed effect to either AMPK or BMP inhibition. Dorsomorphin inhibits both pathways.Use inhibitors that are more selective for each pathway. For example, use DMH1 for BMP signaling and consider other AMPK inhibitors if specificity is a concern. Additionally, use genetic approaches (siRNA/CRISPR) to individually target AMPK and BMP pathway components.

Quantitative Data: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for Dorsomorphin and its more selective analogs against their primary on- and off-targets. Lower values indicate higher potency.

InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
Dorsomorphin ALK2148.1-[7]
ALK3~500-[10]
ALK65000-10000-[10]
AMPK 234.6 109 [1][2][5][7]
VEGFR2 (KDR) 25.1 -[7]
DMH1 ALK2 13 - 108 -[11][12][13]
ALK1Nanomolar range-[12][13]
ALK3Nanomolar range-[12][13]
ALK4No inhibition-[12][13]
ALK5No inhibition-[11][12][13]
AMPKNo inhibition-[11][12][13]
VEGFR2 (KDR) No inhibition -[11][12][13]
LDN-193189 ALK1 0.8 -[14]
ALK2 0.8 - 5 -[14][15][16][17][18]
ALK3 5.3 - 30 -[14][15][16][17][18]
ALK6 16.7 -[14]
ALK4>500-[16][18]
ALK5>500-[16][18]
ALK7>500-[16][18]
VEGFR2 (KDR) 214.7 -[7]

Data presented as a range where multiple values were reported in the literature.

Experimental Protocols

Endothelial Cell Tube Formation Assay to Assess Angiogenesis (VEGFR2 Off-Target Effect)

This protocol is designed to assess the effect of Dorsomorphin and control inhibitors on the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®), growth factor reduced

  • 96-well tissue culture plates

  • Dorsomorphin, DMH1 (as a negative control for anti-angiogenic effects)

  • VEGF (as a positive control for angiogenesis)

  • Calcein-AM (for visualization)

  • Inverted fluorescence microscope with a camera

Procedure:

  • Preparation of Matrigel Plate:

    • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • Using a pre-chilled pipette tip, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture HUVECs to 70-80% confluency.

    • Serum-starve the HUVECs for 2-4 hours prior to the assay.

    • Harvest the cells using trypsin and resuspend them in basal medium containing 1% FBS.

    • Count the cells and adjust the concentration to 2 x 10^5 cells/mL.

    • Prepare your test conditions:

      • Vehicle control (e.g., DMSO)

      • VEGF (positive control for tube formation)

      • Dorsomorphin at various concentrations

      • DMH1 at various concentrations

    • Add the cells to the prepared Matrigel-coated wells (1.5 x 10^4 cells per well).

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.

    • Monitor tube formation periodically under a phase-contrast microscope.

    • For quantitative analysis, stain the cells with Calcein-AM for 30 minutes.

    • Capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis of Smad1/5/8 and ACC Phosphorylation in C2C12 Cells

This protocol allows for the assessment of Dorsomorphin's effect on both the BMP (p-Smad1/5/8) and AMPK (p-ACC) signaling pathways in C2C12 myoblast cells.

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Dorsomorphin, DMH1, LDN-193189

  • BMP4 (for stimulating the BMP pathway)

  • AICAR (for stimulating the AMPK pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total-Smad1, anti-phospho-ACC, anti-total-ACC, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight in DMEM with 0.5% FBS.

    • Pre-treat the cells with Dorsomorphin, DMH1, or LDN-193189 at desired concentrations for 1 hour.

    • Stimulate the cells with either BMP4 (e.g., 50 ng/mL for 1 hour) to assess p-Smad1/5/8 levels or AICAR (e.g., 2 mM for 30 minutes) to assess p-ACC levels.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection kit and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Generic Rescue Experiment Protocol

This protocol provides a general framework for performing a rescue experiment to confirm that an observed phenotype is due to the inhibition of a specific signaling pathway.

Principle: If Dorsomorphin causes a phenotype by inhibiting a specific kinase, expressing a constitutively active form of a downstream effector in that pathway should reverse the phenotype.

Procedure:

  • Experimental Design:

    • Identify a downstream effector of the signaling pathway of interest that can be constitutively activated (e.g., a constitutively active form of Smad1 for the BMP pathway).

    • Obtain a plasmid encoding the constitutively active effector. An empty vector plasmid should be used as a control.

  • Transient Transfection:

    • Seed your cells of interest at a density that will allow for optimal transfection efficiency.

    • Transfect the cells with either the empty vector or the plasmid encoding the constitutively active effector using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment and Phenotypic Analysis:

    • After allowing time for protein expression from the transfected plasmid (typically 24-48 hours), treat the cells with Dorsomorphin at the desired concentration.

    • Include control groups: untransfected cells treated with vehicle, untransfected cells treated with Dorsomorphin, and empty vector-transfected cells treated with Dorsomorphin.

    • Assess the phenotype of interest using the appropriate assay.

  • Interpretation:

    • If the phenotype induced by Dorsomorphin is reversed or "rescued" in the cells expressing the constitutively active downstream effector, it provides strong evidence that the effect of Dorsomorphin is on-target.

Genetic Knockdown using siRNA

This protocol describes the use of small interfering RNA (siRNA) to transiently reduce the expression of a target protein (e.g., AMPKα1/α2 or ALK2/3/6) to validate the specificity of Dorsomorphin.

Materials:

  • Cells of interest

  • siRNA targeting the gene of interest (a pool of multiple siRNAs is recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent suitable for siRNA (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Antibodies for Western blot validation

Procedure:

  • siRNA Transfection:

    • The day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.

    • On the day of transfection, dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 24-72 hours.

  • Validation of Knockdown:

    • After the incubation period, lyse the cells and perform a Western blot as described in Protocol 2 to confirm the reduction in the target protein expression.

  • Phenotypic Analysis:

    • Concurrently with the validation, perform the experiment of interest on the cells with the knocked-down target protein and compare the phenotype to that observed with Dorsomorphin treatment.

  • Interpretation:

Visualizations

Signaling Pathways

Dorsomorphin_Signaling cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling cluster_VEGF VEGF Signaling (Off-Target) BMP BMP Ligand BMPRII BMPRII BMPRI BMPRI (ALK2/3/6) Smad158 Smad1/5/8 pSmad158 p-Smad1/5/8 Smad4 Smad4 Complex Smad Complex Nucleus Nucleus Gene Target Gene Transcription AMP_ATP High AMP/ATP Ratio AMPK AMPK ACC ACC pACC p-ACC (Inactive) FattyAcid Fatty Acid Synthesis ↓ VEGF VEGF VEGFR2 VEGFR2 (KDR) Angiogenesis Angiogenesis Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits Dorsomorphin->AMPK Inhibits Dorsomorphin->VEGFR2 Inhibits (Off-Target)

Experimental Workflow: Using Alternative Inhibitors

Control_Workflow Start Start: Observe Phenotype with Dorsomorphin Dorsomorphin Treat with Dorsomorphin Start->Dorsomorphin Phenotype Observe Phenotype X Dorsomorphin->Phenotype Question Is Phenotype X due to BMP or off-target inhibition? Phenotype->Question Control_Exp Control Experiment: Treat with DMH1 (Selective BMP inhibitor) Question->Control_Exp Observe_DMH1 Observe Phenotype Control_Exp->Observe_DMH1 Conclusion1 Conclusion: Phenotype X is likely due to BMP pathway inhibition. Observe_DMH1->Conclusion1 Phenotype X is replicated Conclusion2 Conclusion: Phenotype X is likely due to an off-target effect of Dorsomorphin. Observe_DMH1->Conclusion2 Phenotype X is not replicated

Logic of a Rescue Experiment

References

overcoming limited bioavailability of Dorsmanin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin (Compound C). This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimentation, with a specific focus on its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary molecular targets?

Dorsomorphin, also known as Compound C, is a widely used small molecule inhibitor. It is a cell-permeable and reversible ATP-competitive inhibitor.[1][2][3] Its primary targets are:

  • AMP-activated protein kinase (AMPK): It is a potent inhibitor of AMPK with a Ki value of 109 nM.[2][3][4]

  • Bone Morphogenetic Protein (BMP) Type I Receptors: Dorsomorphin selectively inhibits ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.[5][6][7][8]

Due to its dual activity, it is a critical tool for studying cellular energy metabolism, developmental biology, iron homeostasis, and cardiomyogenesis.[4][5][9][10]

Q2: What causes the limited bioavailability of Dorsomorphin?

The primary factor limiting the bioavailability of Dorsomorphin is its poor aqueous solubility . The compound is insoluble in water and ethanol.[1] This characteristic leads to several challenges:

  • Precipitation: The compound can easily precipitate out of aqueous solutions like cell culture media or physiological buffers, reducing the effective concentration.

  • Poor Absorption: In in vivo models, low solubility limits the absorption of the compound from the site of administration into systemic circulation.

  • Inconsistent Results: These solubility issues can lead to high variability and poor reproducibility in experimental outcomes.

Q3: What are the common signs of poor bioavailability or solubility in my experiments?

You may be encountering issues with Dorsomorphin's bioavailability if you observe the following:

  • In Vitro (Cell Culture):

    • Visible precipitate in your stock solution, culture media after adding the compound, or after freeze-thaw cycles.

    • Lack of expected biological effect (e.g., no decrease in SMAD1/5/8 phosphorylation) even at published effective concentrations.

    • High variability between replicate wells or experiments.

  • In Vivo (Animal Models):

    • Lack of a dose-dependent response or overall low efficacy.

    • Inconsistent results between animals in the same treatment group.

    • Need for very high doses to achieve a therapeutic effect, which can increase the risk of off-target effects.[11][12]

Troubleshooting Guides

Problem: My Dorsomorphin is precipitating in my stock solution or cell culture medium.

Cause: Dorsomorphin is poorly soluble in aqueous solutions. The use of improper solvents, incorrect storage, or high final concentrations in media can cause it to fall out of solution.

Solution:

  • Use the Right Solvent: The recommended solvent for preparing a primary stock solution is Dimethyl Sulfoxide (DMSO) .[13] Some suppliers suggest gentle warming (37°C) or ultrasonication to fully dissolve the compound.[8][14]

  • Prepare High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) so that the final volume of DMSO added to your aqueous medium is minimal.[8]

  • Adhere to DMSO Limits: Ensure the final concentration of DMSO in your cell culture medium does not exceed levels that could cause toxicity, typically recommended to be below 0.5%.[8]

  • Avoid Aqueous Stocks: Do not prepare primary stock solutions in aqueous buffers like PBS. If you must make intermediate dilutions in an aqueous buffer, use them immediately. Aqueous solutions should not be stored for more than one day.[15]

  • Proper Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[3][8]

  • Final Dilution Technique: When making the final dilution, pre-warm the cell culture medium and add the Dorsomorphin stock drop-wise while vortexing or mixing to facilitate its dispersion and prevent immediate precipitation.[8]

Problem: I am not observing the expected inhibitory effect of Dorsomorphin in my experiments.

Cause: This is often linked to a lower-than-expected effective concentration due to solubility issues or degradation. It can also be due to off-target effects, as Dorsomorphin is known to inhibit other kinases, including VEGF receptors, at higher concentrations.[11][12]

Solution:

  • Verify Stock Solution Integrity: Ensure your stock solution is free of precipitate. If unsure, prepare a fresh stock following the protocol above.

  • Confirm Target Activity: As a positive control, use a known activator of the pathway you are studying (e.g., BMP4 for the BMP pathway, or AICAR for the AMPK pathway) to confirm that the signaling cascade is active in your experimental system.[3][4]

  • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal working concentration and treatment duration for your specific cell type and experimental conditions. Effective concentrations can range from 0.5 µM to 20 µM.[8]

  • Consider a More Soluble Form: For cell-based assays, consider using Dorsomorphin Dihydrochloride , a salt form with improved water solubility.[14][15]

  • Evaluate Off-Target Effects: Be aware that at higher concentrations, Dorsomorphin can have off-target effects.[16] If your results are confusing, consider using a more selective inhibitor if one is available for your target pathway (e.g., DMH1 for BMP signaling).[11]

Problem: My in vivo results with Dorsomorphin are inconsistent and show low efficacy.

Cause: The limited aqueous solubility of Dorsomorphin severely restricts its oral bioavailability and can lead to poor absorption and inconsistent exposure when administered parenterally.

Solution:

  • Use an Appropriate Formulation Vehicle: A simple saline or PBS solution is not suitable. A formulation that enhances solubility is critical. Strategies include:

    • Co-solvent Systems: Use a mixture of solvents to keep the drug in solution. One suggested formulation involves a mixture of PEG300, Tween-80, and water.[14]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, improving absorption in the gastrointestinal tract.[17][18]

    • Nanoparticle Formulations: Encapsulating Dorsomorphin in nanoparticles can increase its surface area, enhance dissolution rate, and improve absorption.[19]

  • Consider the Dihydrochloride Salt: Use Dorsomorphin Dihydrochloride, which has a higher solubility in aqueous buffers (approx. 1 mg/mL in PBS).[15] However, even with this form, storage of aqueous solutions is not recommended for more than a day.[15]

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are often used to bypass initial absorption barriers. However, a proper vehicle is still required to prevent precipitation in the bloodstream or peritoneal cavity.

  • Use a More Bioavailable Analog: For BMP signaling studies, consider analogs like LDN-193189 , which was developed from the Dorsomorphin scaffold to have enhanced selectivity and metabolic stability.[12]

Quantitative Data Summary

Table 1: Solubility of Dorsomorphin and its Dihydrochloride Salt

Compound FormSolventSolubilitySource
Dorsomorphin (Free Base)DMSO≥8.49 mg/mL (with warming)[1]
Dorsomorphin (Free Base)Dimethyl Formamide (DMF)~2.5 mg/mL[20]
Dorsomorphin (Free Base)WaterInsoluble[1]
Dorsomorphin (Free Base)EthanolInsoluble[1]
Dorsomorphin DihydrochlorideDMSO~0.5 mg/mL[15]
Dorsomorphin DihydrochloridePBS (pH 7.2)~1 mg/mL[15]

Table 2: Inhibitory Activity of Dorsomorphin

TargetIC50 / KiAssay ConditionsSource
AMPKKi = 109 nMCell-free assay[2][4][14]
ALK2 (BMPR-I)IC50 < 100 nMCell-free kinase assay[5]
ALK3 (BMPR-IA)IC50 < 100 nMCell-free kinase assay[5]
ALK6 (BMPR-IB)IC50 ~ 200 nMCell-free kinase assay[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

  • Materials: Dorsomorphin powder (e.g., 2 mg), pure DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of Dorsomorphin (free base) is 399.49 g/mol . To make a 10 mM stock from 2 mg:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Volume (µL) = (0.002 g / (399.49 g/mol * 0.010 mol/L)) * 1,000,000 = 500.6 µL.

  • Procedure: a. Gently tap the vial to ensure all powder is at the bottom.[8] b. Add 501 µL of pure DMSO to the vial containing 2 mg of Dorsomorphin.[8] c. To aid dissolution, warm the vial at 37°C for 3-5 minutes and/or sonicate briefly.[8][14] Visually inspect to ensure no solid particles remain. d. Prepare single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. e. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Sample Formulation for In Vivo Administration

This protocol is a general example for enhancing the solubility of a hydrophobic compound for parenteral injection. Note: This formulation must be optimized and validated for your specific animal model and experimental goals.

  • Materials: Dorsomorphin, PEG300, Polysorbate 80 (Tween-80), sterile saline or ddH₂O.

  • Procedure (based on a formulation for similar compounds): a. Dissolve the required amount of Dorsomorphin in a minimal volume of DMSO to create a concentrated primary stock. b. In a separate sterile tube, prepare the vehicle. For a final solution that is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: i. Add 400 µL of PEG300. ii. Add 100 µL of the Dorsomorphin/DMSO stock. Mix thoroughly until clear. iii. Add 50 µL of Tween-80. Mix thoroughly until clear. iv. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly. c. This solution should be prepared fresh immediately before use for optimal results.[14] d. Administer the appropriate volume to the animal based on its weight to achieve the target dose (e.g., mg/kg).

Visual Guides: Pathways and Workflows

Dorsomorphin_Signaling_Pathway cluster_bmp BMP Pathway cluster_ampk AMPK Pathway BMP_Ligand BMP Ligand (e.g., BMP4) BMPR_II BMPR-II BMP_Ligand->BMPR_II AMP AMP / ADP AMPK AMPK AMP->AMPK Activates ATP ATP Dorsomorphin Dorsomorphin (Compound C) BMPR_I BMPR-I (ALK2, ALK3, ALK6) Dorsomorphin->BMPR_I Dorsomorphin->AMPK BMPR_II->BMPR_I SMAD SMAD 1/5/8 BMPR_I->SMAD P Metabolic_Targets Metabolic Targets (e.g., ACC, mTOR) AMPK->Metabolic_Targets pSMAD p-SMAD 1/5/8 Gene_Tx Gene Transcription (e.g., Id1, Hepcidin) pSMAD->Gene_Tx

Caption: Dorsomorphin inhibits BMP signaling via ALK2/3/6 and energy sensing via AMPK.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed with Dorsomorphin Check_Sol Is the stock solution clear and precipitate-free? Start->Check_Sol Check_Exp Is the experiment type In Vitro or In Vivo? Check_Sol->Check_Exp Yes Remake_Stock Action: Prepare fresh stock in 100% DMSO. Use warming/sonication. Check_Sol->Remake_Stock No InVitro_Path Troubleshoot In Vitro Check_Exp->InVitro_Path In Vitro InVivo_Path Troubleshoot In Vivo Check_Exp->InVivo_Path In Vivo Remake_Stock->Check_Sol Optimize_Conc Action: Run dose-response and time-course. Verify positive controls. InVitro_Path->Optimize_Conc Check_Formulation Is an enhanced solubility formulation being used? InVivo_Path->Check_Formulation Consider_Analog Problem Persists: Consider more selective/ stable analog (e.g., DMH1). Optimize_Conc->Consider_Analog Develop_Formulation Action: Develop formulation (e.g., co-solvents, lipids). Consider Dihydrochloride salt. Check_Formulation->Develop_Formulation No Check_Formulation->Consider_Analog Yes Develop_Formulation->InVivo_Path

Caption: A decision tree for troubleshooting failed experiments with Dorsomorphin.

Bioavailability_Enhancement_Workflow Start Goal: Improve Dorsomorphin In Vivo Bioavailability Step1 Step 1: Select Compound Form Start->Step1 Option1A Dorsomorphin (Free Base) Step1->Option1A Option1B Dorsomorphin Dihydrochloride (Improved aqueous solubility) Step1->Option1B Step2 Step 2: Choose Formulation Strategy Option1A->Step2 Option1B->Step2 Option2A Co-solvent Formulation (e.g., DMSO/PEG300/Tween-80) Step2->Option2A Option2B Lipid-Based System (e.g., SEDDS) Step2->Option2B Option2C Nanoparticle Encapsulation Step2->Option2C Step3 Step 3: Formulation Development & QC Option2A->Step3 Option2B->Step3 Option2C->Step3 QC_Check Check for drug precipitation, particle size, and stability. Step3->QC_Check Step4 Step 4: In Vivo Testing & Validation QC_Check->Step4 PK_PD Perform Pharmacokinetic (PK) and Pharmacodynamic (PD) studies to confirm exposure and efficacy. Step4->PK_PD End Optimized In Vivo Protocol PK_PD->End

Caption: Workflow for selecting and validating a bioavailability enhancement strategy.

References

Dorsmanin degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin (also known as Compound C). The information provided addresses potential issues related to its degradation products and their interference in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, or Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki value of 109 nM.[1] It is widely used in research to study metabolic pathways regulated by AMPK. However, it is crucial to note that Dorsomorphin has significant off-target effects. It is also a known inhibitor of bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR).[1][2][3][4]

Q2: How should I store Dorsomorphin to ensure its stability?

Proper storage is critical to maintain the integrity of Dorsomorphin.

  • Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for at least two years.[1]

  • In Solution (e.g., DMSO): Once reconstituted, store at -20°C. It is recommended to use the solution within three months to prevent loss of potency.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the best practices for preparing Dorsomorphin stock solutions?

Dorsomorphin is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the lyophilized powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, you can reconstitute 5 mg of Dorsomorphin (molecular weight: 399.5 g/mol ) in 1.25 mL of DMSO.[1] Gentle warming and sonication can aid in dissolution. It is important to use high-quality, anhydrous DMSO, as moisture can affect the stability of the compound.

Q4: Can Dorsomorphin degrade, and what are the potential consequences?

While specific degradation pathways for Dorsomorphin have not been extensively characterized in published literature, like many small molecules, it is susceptible to degradation under certain conditions. The core chemical structure of Dorsomorphin is a pyrazolo[1,5-a]pyrimidine. This class of compounds can undergo hydrolysis, oxidation, or photodegradation, potentially leading to the formation of degradation products with altered chemical structures and biological activities.

The consequences of using degraded Dorsomorphin can include:

  • Reduced Potency: Degradation can lead to a lower effective concentration of the active compound, resulting in weaker than expected inhibition of AMPK or its off-target kinases.

  • Altered Selectivity: Degradation products may have different inhibitory profiles than the parent compound. They could potentially inhibit other kinases, leading to unexpected off-target effects and confounding experimental results.

  • Assay Interference: Degradation products might interfere with assay components, such as detection reagents, leading to inaccurate readings.

Q5: Are there more selective alternatives to Dorsomorphin?

Yes, due to the known off-target effects of Dorsomorphin, several analogs have been developed to offer improved selectivity. For instance, DMH1 is an analog that shows high selectivity for BMP receptors over VEGFR and AMPK.[2][5] Researchers experiencing unexpected or off-target effects with Dorsomorphin may consider using these more selective inhibitors to validate their findings.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected inhibition of AMPK. 1. Degraded Dorsomorphin stock solution. 2. Improper storage of the stock solution. 3. Multiple freeze-thaw cycles.1. Prepare a fresh stock solution of Dorsomorphin from lyophilized powder. 2. Ensure the stock solution is stored at -20°C and protected from light. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 4. Verify the activity of the new stock solution with appropriate positive and negative controls.
Unexpected off-target effects observed in the experiment. 1. Known off-target effects of Dorsomorphin on BMP and VEGF signaling. 2. Potential activity of unknown degradation products on other cellular targets.1. Be aware of Dorsomorphin's inhibitory activity against BMP receptors (ALK2, ALK3, ALK6) and VEGFR2.[1][2][3][4] 2. Use a more selective inhibitor, such as DMH1 for BMP signaling, to confirm that the observed phenotype is due to the inhibition of the intended target.[2][5] 3. Consider performing a forced degradation study on your Dorsomorphin stock to assess its purity (see Experimental Protocols section).
High background or other artifacts in the assay. 1. Interference from Dorsomorphin degradation products with assay reagents. 2. Light sensitivity of Dorsomorphin or its degradation products.1. Run a control with the vehicle (DMSO) and another with the Dorsomorphin solution in the absence of the biological target to check for direct interference. 2. Protect Dorsomorphin solutions from light during storage and experiments. 3. Use a fresh stock solution to minimize the concentration of potential interfering degradation products.

Quantitative Data

Table 1: Kinase Inhibitory Activity of Dorsomorphin and its Analogs

CompoundTarget KinaseIC50 / KiReference
Dorsomorphin (Compound C) AMPKKi = 109 nM[1]
ALK2IC50 ≈ 100-200 nM[2]
ALK3IC50 ≈ 100-200 nM[2]
ALK6IC50 > 4 µM[2]
VEGFR2 (KDR)IC50 ≈ 1-2 µM[2]
DMH1 ALK2IC50 = 108 nM[2]
VEGFR2 (KDR)IC50 > 10,000 nM[2]
AMPKIC50 > 10,000 nM[2]

Experimental Protocols

Protocol: Forced Degradation Study of Dorsomorphin

This protocol provides a general framework for assessing the stability of Dorsomorphin under various stress conditions.

1. Materials:

  • Dorsomorphin (lyophilized powder)

  • Anhydrous DMSO

  • 1 M HCl (for acidic hydrolysis)

  • 1 M NaOH (for basic hydrolysis)

  • 30% Hydrogen Peroxide (H2O2) (for oxidation)

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) (for mobile phase)

2. Preparation of Dorsomorphin Stock Solution:

  • Prepare a 10 mM stock solution of Dorsomorphin in anhydrous DMSO.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 100 µL of the 10 mM Dorsomorphin stock with 900 µL of 30% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the 10 mM Dorsomorphin stock solution in DMSO at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the 10 mM Dorsomorphin stock solution in DMSO to direct UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep an aliquot of the 10 mM Dorsomorphin stock solution at -20°C, protected from light.

4. Sample Analysis by HPLC/UPLC:

  • Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µM) with the mobile phase.

  • Use a C18 column and a gradient elution method. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Set the UV detector to monitor at the λmax of Dorsomorphin (around 270 nm and 360 nm).

  • Inject equal volumes of the control and stressed samples.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent Dorsomorphin peak indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • For further characterization of degradation products, LC-MS/MS and NMR analysis would be required.

Visualizations

AMPK_Signaling_Pathway AMP AMP LKB1 LKB1 AMP->LKB1 + ATP ATP AMPK AMPK LKB1->AMPK Phosphorylates & Activates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream_Targets Phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation) Metabolic_Stress->AMP + Metabolic_Stress->ATP - Calcium Increased Intracellular Ca2+ Calcium->CaMKKb + Cellular_Response Cellular Response (e.g., Inhibition of Anabolism, Stimulation of Catabolism) Downstream_Targets->Cellular_Response

Caption: AMPK signaling pathway and the inhibitory action of Dorsomorphin.

Forced_Degradation_Workflow Start Start: Dorsomorphin Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Control Control Sample (-20°C, dark) Start->Control Analysis Analyze by HPLC/UPLC Stress->Analysis Control->Analysis Data Compare Chromatograms Analysis->Data Degradation Degradation Observed? Data->Degradation End_Stable Compound is Stable under tested conditions Degradation->End_Stable No End_Unstable Compound is Unstable - Further characterization needed (LC-MS/MS, NMR) Degradation->End_Unstable Yes

Caption: Workflow for assessing the stability of Dorsomorphin.

Troubleshooting_Tree Start Unexpected Experimental Results Check_Purity Is the Dorsomorphin stock fresh and properly stored? Start->Check_Purity Prepare_Fresh Prepare fresh stock solution and re-run experiment Check_Purity->Prepare_Fresh No Consider_Off_Target Are the results consistent with known off-target effects (e.g., BMP/VEGF inhibition)? Check_Purity->Consider_Off_Target Yes Use_Selective_Inhibitor Use a more selective inhibitor to validate the target Consider_Off_Target->Use_Selective_Inhibitor Yes Possible_Degradation Consider potential interference from degradation products Consider_Off_Target->Possible_Degradation No Perform_Stability_Test Perform a forced degradation study to check for degradation Possible_Degradation->Perform_Stability_Test

Caption: Troubleshooting decision tree for unexpected results with Dorsomorphin.

References

Technical Support Center: Improving the Therapeutic Index of Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on overcoming the common challenges associated with the use of Dorsomorphin (also known as Compound C). Here you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols to help optimize your experiments and enhance the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what is its primary mechanism of action?

Dorsomorphin is a small molecule inhibitor primarily known for its potent inhibition of the bone morphogenetic protein (BMP) signaling pathway.[1] It functions by targeting the ATP-binding site of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[2][3] This inhibition prevents the downstream phosphorylation of SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.[1][3]

Q2: What are the major limitations that restrict the therapeutic use of Dorsomorphin?

The therapeutic utility of Dorsomorphin is significantly hampered by three main issues:

  • Off-Target Activity: Dorsomorphin is a potent inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM.[2][3][4][5] It has also been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which can disrupt angiogenesis.[6][7][8][9] These off-target effects can confound experimental results and lead to toxicity.[6]

  • Poor Aqueous Solubility: The compound is sparingly soluble in aqueous buffers, making it difficult to work with in biological systems.[4] It typically requires dissolution in organic solvents like DMSO or DMF for the preparation of stock solutions.[4][10]

  • Potential Toxicity: Off-target inhibition of crucial kinases like AMPK can lead to undesirable side effects, including potential cardiotoxicity.[6]

Q3: What are the primary strategies to improve the therapeutic index of Dorsomorphin?

There are three main approaches to overcome the limitations of Dorsomorphin:

  • Development of Analogs/Derivatives: Through structure-activity relationship (SAR) studies, more selective inhibitors have been developed. Compounds like DMH1 and LDN-193189 were designed to have greater selectivity for BMP receptors over off-targets like AMPK and VEGFR2.[6][9][11]

  • Advanced Drug Delivery Systems: Formulating Dorsomorphin within nanoparticle-based systems (e.g., polymeric or lipid-based nanoparticles) can improve its solubility, bioavailability, and stability.[12][13][14] This strategy can also enable targeted delivery to specific tissues, reducing systemic toxicity.

  • Combination Therapies: In some contexts, such as oncology, combining Dorsomorphin with other therapeutic agents (e.g., proteasome inhibitors) can create a synergistic effect, allowing for lower, less toxic doses of each compound.[15]

Q4: How do Dorsomorphin derivatives like DMH1 and LDN-193189 improve upon the parent compound?

Derivatives were developed to refine the selectivity profile of Dorsomorphin. For example, DMH1 was identified as a highly selective BMP inhibitor that does not significantly affect the VEGF signaling pathway, unlike the parent compound.[9] LDN-193189 is an extremely potent BMP inhibitor, though some studies suggest caution as it may still inhibit other kinases at effective concentrations.[11] These derivatives provide researchers with tools that have a narrower and more defined spectrum of activity.

Troubleshooting Guide

Issue: Poor solubility of Dorsomorphin in aqueous media is affecting my experiment.

  • Answer: This is a well-documented property of Dorsomorphin.[4]

    • Solution 1 (Stock Solution Preparation): Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[4][5][16] Ensure the compound is fully dissolved, using sonication or gentle heating if necessary.[17]

    • Solution 2 (Working Dilution): For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced toxicity or artifacts.

    • Solution 3 (Use a Salt Form): Consider using Dorsomorphin Dihydrochloride, a salt form with improved solubility in aqueous solutions like PBS (~1 mg/mL).[18] Note that aqueous solutions are not stable and should not be stored for more than one day.[4][18]

Issue: I am observing effects that may be due to off-target inhibition of AMPK or VEGFR2.

  • Answer: Dorsomorphin's inhibition of AMPK and VEGFR2 is a significant confounding factor.[6]

    • Solution 1 (Use a More Selective Analog): The most effective solution is to switch to a more selective BMP inhibitor. DMH1, for instance, was specifically developed to avoid VEGFR2 inhibition.[9] Compare the effects of Dorsomorphin with a more selective analog to confirm that your observed phenotype is due to BMP pathway inhibition.

    • Solution 2 (Dose-Response Curve): Perform a careful dose-response experiment. The IC50 for BMP inhibition may differ from that for off-target kinases. Using the lowest effective concentration that inhibits BMP signaling may help minimize off-target effects.

    • Solution 3 (Control Experiments): Include control experiments to independently assess AMPK or VEGFR2 pathway activation. For example, measure the phosphorylation status of AMPK or its downstream targets (like ACC) to monitor off-target activity at the concentrations you are using.

Issue: The compound is showing significant cytotoxicity in my cell-based assays.

  • Answer: Cytotoxicity can arise from on-target effects in certain cell types or, more commonly, from off-target activity or high solvent concentrations.

    • Solution 1 (Reduce Solvent Concentration): Ensure the final concentration of your organic solvent (e.g., DMSO) is non-toxic to your cells. Test a vehicle control with the same solvent concentration to confirm.

    • Solution 2 (Lower the Dose): High concentrations of Dorsomorphin can induce apoptosis through mechanisms independent of AMPK.[5] Reduce the concentration to a level that is sufficient to inhibit BMP signaling without causing widespread cell death.

    • Solution 3 (Consider Nanoparticle Formulation): For in vivo studies or complex 3D cultures, encapsulating Dorsomorphin in a biocompatible nanocarrier can reduce systemic or local toxicity by controlling its release and improving its pharmacokinetic profile.[13][19]

Data Presentation

Table 1: Comparison of Inhibitory Activity of Dorsomorphin and Related Compounds.

CompoundPrimary Target(s)Off-Target(s)Potency (Ki or IC50)Reference(s)
Dorsomorphin ALK2, ALK3, ALK6AMPK, VEGFR2Ki = 109 nM (for AMPK)[2][3][6]
LDN-193189 ALK2, ALK3Other kinasesIC50 = 5 nM (for BMP signaling)[11]
DMH1 ALK2Minimal VEGFR2 activitySelectively inhibits BMP pathway[9]

Visualizations

Signaling Pathways

cluster_BMP BMP Pathway (On-Target) cluster_OffTarget Off-Target Pathways BMP_Ligand BMP Ligand BMP_Receptor BMP Type I Receptors (ALK2, ALK3, ALK6) BMP_Ligand->BMP_Receptor pSMAD pSMAD1/5/8 BMP_Receptor->pSMAD Gene_Tx Gene Transcription pSMAD->Gene_Tx AMPK AMPK VEGFR2 VEGFR2 Dorsomorphin Dorsomorphin Dorsomorphin->BMP_Receptor INHIBITS Dorsomorphin->AMPK INHIBITS Dorsomorphin->VEGFR2 INHIBITS

Caption: On-target vs. off-target pathways of Dorsomorphin.

Experimental Workflow

start Identify Limitation (e.g., Off-Target Effects, Poor Solubility) strategy Select Improvement Strategy start->strategy dev Develop Derivative or Formulation strategy->dev SAR or Formulation Science invitro In Vitro Validation (Selectivity, Efficacy, Toxicity) dev->invitro invivo In Vivo Testing (PK/PD, Efficacy, Safety) invitro->invivo Promising Candidate end Improved Therapeutic Index Achieved invivo->end

Caption: Workflow for improving Dorsomorphin's therapeutic index.

Troubleshooting Logic

problem Problem Encountered: High Cytotoxicity q1 Is final solvent concentration >0.1%? problem->q1 sol1 Solution: Reduce solvent concentration in vehicle control. q1->sol1 Yes q2 Is a more selective analog available? q1->q2 No sol2 Solution: Switch to DMH1 or another specific BMP inhibitor. q2->sol2 Yes q3 Is dose optimized? q2->q3 No sol3 Solution: Perform dose-response and use lowest effective concentration. q3->sol3

Caption: Decision tree for troubleshooting cytotoxicity issues.

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock Solution

  • Materials: Dorsomorphin powder, sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of Dorsomorphin powder needed to make a stock solution of desired concentration (e.g., 10 mM). The molecular weight of Dorsomorphin is 399.5 g/mol .

  • Dissolution: Under sterile conditions, add the appropriate volume of DMSO to the vial containing the Dorsomorphin powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[17]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for months.[5][16]

Protocol 2: Western Blot for Phospho-SMAD1/5/8 Inhibition

  • Cell Culture: Plate cells known to respond to BMP signaling (e.g., C2C12 myoblasts) in 6-well plates and grow to 70-80% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours by replacing the growth medium with a low-serum or serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Dorsomorphin (or a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a recombinant BMP ligand (e.g., 50 ng/mL BMP-2) for 30-60 minutes.

  • Lysis: Wash the cells once with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein (e.g., GAPDH, β-tubulin) to normalize for loading.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Dorsomorphin and a vehicle control. Include a "no-cell" blank control and an "untreated" positive control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value for cytotoxicity.

References

Technical Support Center: Dorsomorphin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Dorsomorphin (also known as Compound C).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up Dorsomorphin synthesis?

A1: The most frequently reported challenges during the scale-up of Dorsomorphin synthesis include:

  • Low and variable yields: Difficulty in consistently achieving high yields is a primary concern. One reported synthesis route involving demethylation and subsequent O-alkylation has a total yield not exceeding 15–18%[1].

  • Impurity formation: The generation of side products complicates the purification process and can affect the final product's purity.

  • Reaction control: Managing reaction parameters such as temperature and stoichiometry becomes more critical at a larger scale to ensure safety and reproducibility[2].

  • Purification difficulties: Standard laboratory purification methods like column chromatography may not be efficient or scalable for large quantities of Dorsomorphin.

Q2: What is the primary mechanism of action of Dorsomorphin?

A2: Dorsomorphin is a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM[3][4]. It also inhibits bone morphogenetic protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6[3][5][6]. This inhibition of BMP signaling disrupts downstream SMAD1/5/8 phosphorylation[6].

Q3: Are there any known off-target effects of Dorsomorphin?

A3: Yes, Dorsomorphin has been shown to have off-target effects, most notably against the VEGF type-2 receptor (Flk1/KDR), which can disrupt angiogenesis[7]. It does not, however, significantly inhibit other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, or JAK3[4].

Q4: What are the storage and stability recommendations for Dorsomorphin?

A4: Dorsomorphin should be stored at -20°C and is stable under these recommended conditions[8].

Troubleshooting Guides

Problem 1: Low Overall Yield (<20%) in Multi-Step Synthesis

Possible Causes:

  • Incomplete Demethylation: The initial demethylation step using reagents like boron tribromide (BBr₃) may not go to completion, leaving starting material that is difficult to separate.

  • Side Reactions during Alkylation: The O-alkylation step is prone to side reactions, such as N-alkylation on the pyrazolopyrimidine core, leading to the formation of impurities.

  • Degradation of Intermediates: The hydroxylated intermediate formed after demethylation can be sensitive and may degrade under harsh reaction or work-up conditions.

  • Inefficient Purification: Loss of product during purification steps, especially with column chromatography on a large scale.

Suggested Solutions:

  • Optimize Demethylation:

    • Carefully control the stoichiometry of BBr₃. Use a slight excess to ensure complete reaction, but avoid a large excess which can lead to side reactions.

    • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

    • Ensure anhydrous conditions, as moisture will quench BBr₃.

  • Refine Alkylation Conditions:

    • Use a milder base, such as potassium carbonate (K₂CO₃), and optimize the reaction temperature to favor O-alkylation over N-alkylation.

    • Consider using a phase-transfer catalyst to improve the reaction rate and selectivity at lower temperatures.

  • Improve Purification Strategy:

    • Develop a crystallization method for the final product or key intermediates. This is often more scalable and can provide higher purity than chromatography.

    • Perform a thorough solvent screen to identify a suitable solvent system for crystallization.

Problem 2: High Levels of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete reactions in any of the synthetic steps.

  • Formation of Isomeric Byproducts: N-alkylated isomers can be difficult to separate from the desired O-alkylated product due to similar polarities.

  • Reagent-Related Impurities: Impurities present in starting materials or reagents can be carried through the synthesis.

Suggested Solutions:

  • Characterize Impurities: Isolate and identify the major impurities using techniques like NMR and mass spectrometry to understand their origin.

  • Optimize Reaction Selectivity: Adjust reaction conditions (temperature, solvent, base) in the alkylation step to minimize the formation of N-alkylated byproducts.

  • Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. A comparison of different solvent systems is recommended.

Table 1: Comparison of Purification Methods for Dorsomorphin
Purification Method Scale
Silica Gel ChromatographyLab Scale (grams)
Silica Gel ChromatographyPilot Scale (kilograms)
Single RecrystallizationPilot Scale (kilograms)
Double RecrystallizationPilot Scale (kilograms)

Experimental Protocols

Key Experiment: Scale-Up of the Mitsunobu Reaction for Dorsomorphin Analog Synthesis

The Mitsunobu reaction has been adapted for the synthesis of a library of Dorsomorphin-based compounds[1]. This protocol outlines a generalized approach for scaling up this reaction.

Materials:

  • Pyrazolopyrimidine core structure

  • Desired alcohol for substitution

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a appropriately sized reactor under an inert atmosphere (e.g., nitrogen), dissolve the pyrazolopyrimidine core and the alcohol in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C. In a separate flask, dissolve PPh₃ in anhydrous THF. Slowly add this solution to the reactor.

  • DIAD/DEAD Addition: Slowly add DIAD or DEAD dropwise to the reaction mixture, maintaining the temperature at 0°C. The addition of azodicarboxylates can be exothermic, so careful control of the addition rate is crucial at scale[2].

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by crystallization or column chromatography.

| Table 2: Recommended Reaction Parameters for Mitsunobu Reaction Scale-Up | | | :--- | :--- | :--- | | Parameter | Lab Scale (1g) | Pilot Scale (100g) | | Solvent Volume | 20 mL | 2 L | | PPh₃ (equivalents) | 1.5 | 1.2 | | DIAD/DEAD (equivalents) | 1.5 | 1.2 | | Addition Time of DIAD/DEAD | 5 minutes | 30-60 minutes | | Initial Temperature | 0°C | 0°C |

Visualizations

Dorsomorphin_Signaling_Pathway cluster_BMP BMP Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2, ALK3, ALK6) BMPRII->BMPRI SMAD SMAD 1/5/8 BMPRI->SMAD Phosphorylation pSMAD p-SMAD 1/5/8 SMAD->pSMAD Gene Gene Transcription pSMAD->Gene AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates ACC ACC AMPK->ACC Phosphorylates mTOR mTOR AMPK->mTOR Inhibits pACC p-ACC ACC->pACC Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin's dual inhibitory action on the BMP and AMPK signaling pathways.

Troubleshooting_Workflow Start Start: Low Yield or High Impurity Check_Reaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Analyze_Impurity Identify Impurity Structure (NMR, LC-MS) Check_Reaction->Analyze_Impurity Optimize_Purification Optimize Purification (Crystallization, Chromatography) Analyze_Impurity->Optimize_Purification Revisit Revisit Synthetic Route Analyze_Impurity->Revisit Impurity from Side Reaction Result Improved Yield/Purity Optimize_Purification->Result Revisit->Check_Reaction

Caption: A logical workflow for troubleshooting common issues in Dorsomorphin synthesis scale-up.

References

Navigating Dorsomorphin Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dorsomorphin (also known as Compound C) in cytotoxicity assays. This resource provides troubleshooting guidance and frequently asked questions to address the variability often encountered in experiments with this multi-target kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, also referred to as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1]. It also selectively inhibits the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6[1][2].

Q2: Why do I observe high variability in my Dorsomorphin cytotoxicity assay results?

Variability in Dorsomorphin cytotoxicity assays often stems from its "off-target" effects. Besides its primary targets, Dorsomorphin is known to significantly inhibit other kinases, most notably the Vascular Endothelial Growth Factor (VEGF) type-2 receptor (KDR/Flk1)[2][3][4][5]. This can lead to different cellular responses depending on the expression levels of these off-target kinases in your specific cell line. Furthermore, Dorsomorphin can induce apoptosis through mechanisms independent of AMPK inhibition, for instance, by suppressing heat shock factor 1 (HSF1)[6].

Q3: What are the common AMPK-independent mechanisms of Dorsomorphin-induced cytotoxicity?

Several studies have reported that the pro-apoptotic effect of Dorsomorphin is independent of its AMPK inhibition. One key mechanism is the suppression of HSF1, a transcriptional regulator of heat shock proteins (HSPs) that are crucial for cancer cell survival[6]. By inhibiting HSF1, Dorsomorphin can induce apoptosis and sensitize cancer cells to other inhibitors[6].

Q4: How does Dorsomorphin's inhibition of BMP signaling contribute to cytotoxicity?

The BMP signaling pathway plays a complex role in cell survival and apoptosis. Inhibition of BMP receptors by Dorsomorphin can block BMP-mediated SMAD1/5/8 phosphorylation and downstream gene transcription, which can interfere with processes like osteogenic differentiation[1][2]. Depending on the cellular context, this disruption of BMP signaling can contribute to apoptosis.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values Across Experiments

Possible Cause:

  • Off-Target Effects: Dorsomorphin's inhibition of multiple kinases, including AMPK, BMP receptors, and VEGF receptors, can lead to varied responses depending on the specific cell line's protein expression profile.

  • Solubility and Stability: Dorsomorphin has low solubility in aqueous media and is typically dissolved in DMSO. Improper dissolution or repeated freeze-thaw cycles of the stock solution can lead to inconsistent concentrations. The stability of Dorsomorphin in solution can also be a factor.

  • Cell Density and Proliferation Rate: The initial cell seeding density and the proliferation rate of the cell line can significantly impact the final readout of cytotoxicity assays like MTT, which rely on metabolic activity.

Solutions:

  • Use of More Selective Inhibitors: Consider using more specific inhibitors for the pathway of interest. For BMP pathway inhibition, DMH1 is a highly selective ALK2 inhibitor with minimal off-target effects on VEGF and AMPK signaling. LDN-193189 is a more potent BMP inhibitor than Dorsomorphin but also exhibits some off-target effects.[3][7][8][9][10]

  • Proper Stock Solution Handling: Prepare fresh dilutions of Dorsomorphin from a concentrated stock in DMSO for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Ensure complete dissolution by gentle warming if necessary.

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay.

  • Include Appropriate Controls: Always include vehicle-only (DMSO) controls to account for any solvent-induced cytotoxicity.

Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)

Possible Cause:

  • Different Cellular Processes Measured: MTT assays measure metabolic activity, which can be influenced by changes in cellular metabolism that are not directly linked to cell death. LDH assays, on the other hand, measure the release of lactate dehydrogenase from damaged cell membranes, a more direct indicator of cytotoxicity. Dorsomorphin's effect on AMPK, a key metabolic regulator, can directly influence MTT assay readouts without necessarily causing cell lysis.

  • Timing of Assay: The kinetics of cell death can vary. Apoptosis, a programmed cell death, may result in metabolic changes detectable by MTT before significant membrane damage and LDH release occur.

Solutions:

  • Use Multiple Assays: Employ at least two different cytotoxicity assays that measure distinct cellular processes to get a more comprehensive understanding of the drug's effect. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH release, trypan blue exclusion).

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for each assay. This will help to capture the peak of cytotoxic effects.

  • Visual Inspection: Always supplement plate reader-based assays with microscopic examination of the cells to visually confirm cell death and morphological changes.

Data Presentation

Table 1: Comparative IC50 Values of Dorsomorphin and its Analogs

CompoundTarget(s)Cell LineIC50 (µM)Reference
Dorsomorphin AMPK, ALK2, ALK3, ALK6, KDRHeLa10.71[6]
HCT11611.34[6]
Uveal Melanoma (92-1)6.526[5]
Uveal Melanoma (MP46)10.13[5]
Uveal Melanoma (OMM2.5)31.45[5]
Uveal Melanoma (Mel270)8.39[5]
DMH1 ALK2 (highly selective)--[3][8][9]
LDN-193189 ALK1, ALK2, ALK3, ALK6-(nM range)[7][8][10]

Note: IC50 values can vary significantly between different studies and experimental conditions.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Dorsomorphin (or other inhibitors) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Visualizations

Dorsomorphin_Signaling_Pathways cluster_dorsomorphin Dorsomorphin cluster_ampk AMPK Pathway cluster_bmp BMP Pathway cluster_vegf VEGF Pathway (Off-Target) cluster_apoptosis Cellular Outcome Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK inhibits BMPR BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR inhibits VEGFR VEGF Receptor (KDR/Flk1) Dorsomorphin->VEGFR inhibits Metabolism Metabolism AMPK->Metabolism regulates Cell_Growth Cell_Growth AMPK->Cell_Growth inhibits Apoptosis Apoptosis Cell_Growth->Apoptosis inhibition leads to SMAD SMAD 1/5/8 BMPR->SMAD phosphorylates Gene_Transcription Gene_Transcription SMAD->Gene_Transcription regulates Gene_Transcription->Apoptosis dysregulation can lead to Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Angiogenesis->Apoptosis inhibition can induce

Caption: Dorsomorphin's multi-target signaling inhibition.

Cytotoxicity_Assay_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_assay 3. Assay cluster_analysis 4. Analysis & Troubleshooting A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Fresh Dorsomorphin Dilutions in DMSO D Treat with Dorsomorphin & Vehicle Control B->D C->D E Incubate for Optimized Duration D->E F Perform MTT Assay (Metabolic Activity) E->F G Perform LDH Assay (Membrane Integrity) E->G H Measure Absorbance F->H G->H I Analyze Data & Calculate IC50 H->I J Inconsistent Results? I->J J->I No K Consider Off-Target Effects & Use More Selective Inhibitors J->K Yes

Caption: Recommended workflow for Dorsomorphin cytotoxicity assays.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Dorsmanin F and Poinsettifolin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two naturally occurring flavonoids, Dorsmanin F and Poinsettifolin B. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Executive Summary

Dorsmanin F, a flavanone, and Poinsettifolin B, a chalcone, both exhibit significant cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes.[1] Experimental evidence indicates that both compounds induce apoptosis through a mitochondria-dependent pathway, characterized by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[1] Poinsettifolin B generally displays a more potent cytotoxic activity at lower concentrations compared to Dorsmanin F across several tested cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Dorsmanin F and Poinsettifolin B against a panel of nine human cancer cell lines. The data is extracted from a study by Kuete et al. (2015).[1]

Cell LineCancer TypeDorsmanin F (IC50 in µM)Poinsettifolin B (IC50 in µM)
CCRF-CEMLeukemia5.341.94
CEM/ADR5000Leukemia (Doxorubicin-resistant)28.3424.23
HCT116 (p53+/+)Colon Carcinoma14.539.77
HCT116 (p53-/-)Colon Carcinoma (p53 null)20.3312.03
U87MGGlioblastoma25.8318.65
U87MG.ΔEGFRGlioblastoma (EGFR-transfected)23.4516.88
MDA-MB-231-BCRPBreast Cancer (BCRP-transfected)33.3028.92
HepG2Hepatocellular Carcinoma18.7611.45
A549Lung Carcinoma22.1415.32

Mechanism of Action: Signaling Pathways

Both Dorsmanin F and Poinsettifolin B induce apoptosis, a form of programmed cell death, in cancer cells. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential (MMP).[1] The loss of MMP results in the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of caspases, the key executioners of apoptosis.

While the precise upstream signaling pathways for Dorsmanin F and Poinsettifolin B are not fully elucidated, flavonoids are known to modulate several key signaling pathways involved in cancer cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.[2][3][4][5] It is plausible that Dorsmanin F and Poinsettifolin B exert their effects through the modulation of these pathways, leading to the observed increase in ROS and mitochondrial dysfunction.

cluster_0 Apoptosis Induction by Dorsmanin F and Poinsettifolin B cluster_1 Cellular Effects cluster_2 Apoptotic Cascade DF_PB Dorsmanin F / Poinsettifolin B ROS ↑ Reactive Oxygen Species (ROS) DF_PB->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) Disruption ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed signaling pathway for Dorsmanin F and Poinsettifolin B-induced apoptosis.

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below for researchers interested in replicating or building upon these findings.

Cytotoxicity Assessment: Resazurin Reduction Assay

This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Dorsmanin F or Poinsettifolin B and incubate for 48 hours.

  • Reagent Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Quantification: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Dorsmanin F or Poinsettifolin B for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_workflow General Experimental Workflow for Cytotoxicity Analysis start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat with Dorsmanin F / Poinsettifolin B seed->treat incubate Incubate for 48 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., Resazurin) incubate->assay measure Measure Viability (Fluorescence/Absorbance) assay->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End analyze->end

Figure 2: A generalized workflow for assessing the cytotoxicity of the compounds.

Conclusion

Both Dorsmanin F and Poinsettifolin B demonstrate potent cytotoxic activity against a variety of cancer cell lines, including those with multidrug resistance. Their ability to induce apoptosis via the mitochondrial pathway highlights their potential as promising candidates for further anticancer drug development. Poinsettifolin B appears to be the more potent of the two compounds. Further research is warranted to fully elucidate the specific upstream signaling pathways modulated by these flavonoids and to evaluate their efficacy and safety in preclinical in vivo models.

References

Dorsomorphin in Xenograft Models: A Comparative Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin, also known as Compound C, is a widely studied small molecule inhibitor with demonstrated anti-cancer properties. Initially identified as an inhibitor of AMP-activated protein kinase (AMPK), its therapeutic potential extends to the inhibition of other key signaling pathways involved in tumor progression, including the bone morphogenetic protein (BMP) pathway. This guide provides a comparative analysis of Dorsomorphin's anti-cancer efficacy in xenograft models, presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action.

Performance Comparison: Dorsomorphin vs. Alternatives

The anti-tumor activity of Dorsomorphin has been evaluated in various cancer cell line-derived xenograft (CDX) models. While direct head-to-head comparisons with other small molecule inhibitors in xenograft studies are limited in publicly available literature, we can analyze its efficacy as a monotherapy and in combination with other agents.

Table 1: Efficacy of Dorsomorphin in Xenograft Models

Cancer TypeCell LineXenograft ModelTreatment RegimenTumor Growth Inhibition (TGI)Key Findings
Colorectal CancerHCT116SubcutaneousDorsomorphin (10 mg/kg, twice weekly)"Slightly inhibited tumor growth" (quantitative data not provided)[1]Monotherapy showed modest effect at this dose.
Colorectal CancerHCT116SubcutaneousDorsomorphin (10 mg/kg, twice weekly) + 17-AAG (50 mg/kg, thrice weekly)Significant inhibition of tumor growth (specific % not provided)[1]Dorsomorphin potentiates the effect of the HSP90 inhibitor 17-AAG.
Prostate CancerPC-3SubcutaneousDorsomorphin (10 mg/kg/day)Reduced tumor weight (specific % TGI not provided)[2]Demonstrates anti-tumor activity in an androgen-independent prostate cancer model.

Alternative Small Molecule Inhibitors

Several other small molecule inhibitors target pathways modulated by Dorsomorphin. While direct comparative in vivo data is scarce, their individual performance in xenograft models provides context for their potential as alternatives.

Table 2: Efficacy of Alternative Inhibitors in Xenograft Models

InhibitorTarget(s)Cancer TypeCell LineXenograft ModelTreatment RegimenTumor Growth Inhibition (TGI)
LDN-193189 BMP Type I Receptors (ALK2/3)Prostate CancerPCa-118bSubcutaneous3 mg/kg, i.p.Attenuated tumor growth[3]
A-769662 AMPK ActivatorNon-Small Cell Lung CancerH1299SubcutaneousNot specified in xenograft contextInhibited cell growth in vitro[4][5]

It is important to note that A-769662 is an AMPK activator, and its anti-cancer effects are context-dependent, contrasting with the inhibitory action of Dorsomorphin.

Mechanism of Action: Key Signaling Pathways

Dorsomorphin exerts its anti-cancer effects through the modulation of several critical signaling pathways.

HSF1 Signaling Pathway

Dorsomorphin has been identified as an inhibitor of Heat Shock Factor 1 (HSF1).[1] By preventing the nuclear translocation of HSF1, Dorsomorphin downregulates the expression of heat shock proteins (HSPs) that are crucial for cancer cell survival and resistance to therapy.

HSF1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (e.g., Proteotoxicity) HSF1_inactive HSF1 (inactive) -HSP90 complex Stress->HSF1_inactive dissociates HSP90 HSF1_active HSF1 (trimer) HSF1_inactive->HSF1_active trimerization HSF1_nuclear Nuclear HSF1 HSF1_active->HSF1_nuclear translocation Dorsomorphin Dorsomorphin Dorsomorphin->HSF1_nuclear inhibits HSE Heat Shock Element (HSE) HSF1_nuclear->HSE binds HSP_genes HSP Gene Transcription HSE->HSP_genes

Dorsomorphin inhibits HSF1 nuclear translocation.
TGF-β/SMAD Signaling Pathway

In prostate cancer, Dorsomorphin has been shown to suppress Epithelial-to-Mesenchymal Transition (EMT) by antagonizing the TGF-β/Smad signaling pathway.[2] This inhibition leads to a reduction in cancer cell migration and invasion.

TGFb_SMAD_Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR binds SMAD23_p p-SMAD2/3 TGFbR->SMAD23_p phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23_p->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_nuclear Nuclear SMAD Complex SMAD_complex->SMAD_nuclear translocation Dorsomorphin Dorsomorphin Dorsomorphin->TGFbR inhibits Target_Genes Target Gene Transcription (e.g., Snail, Slug) SMAD_nuclear->Target_Genes activates

Dorsomorphin inhibits TGF-β/SMAD signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments involving Dorsomorphin in xenograft models.

Subcutaneous Xenograft Model: HCT116 Colorectal Cancer

This protocol is based on the study by Li et al. (2019).[1]

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Five-week-old male athymic BALB/c nude mice are used.

  • Tumor Inoculation: 4 x 10^6 HCT116 cells suspended in a 0.15 mL mixture of equal volumes of McCoy's 5A medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor size is measured every two days using a vernier caliper. Tumor volume is calculated using the formula: Volume = 0.5 x Length x Width².

  • Treatment Initiation: When tumors reach an average volume of 250 mm³, mice are randomized into treatment groups.

  • Drug Preparation and Administration:

    • Dorsomorphin dihydrochloride is dissolved in phosphate-buffered saline (PBS).

    • Dorsomorphin is administered intraperitoneally at a dose of 10 mg/kg body weight, twice a week for three weeks.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot for cleaved PARP and HSP70 expression).

Experimental Workflow: Subcutaneous Xenograft Study

Xenograft_Workflow A 1. Cell Culture (HCT116 or PC-3) B 2. Cell Preparation & Suspension in Matrigel A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (e.g., Dorsomorphin i.p.) E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision, Weighing, and Biomarker Analysis) G->H

Workflow for a typical subcutaneous xenograft study.

Conclusion

Dorsomorphin demonstrates anti-cancer effects in xenograft models of colorectal and prostate cancer, both as a monotherapy and in combination with other agents. Its mechanism of action involves the inhibition of key survival and metastatic pathways, including HSF1 and TGF-β/SMAD signaling. The provided data and protocols offer a foundation for researchers to design and interpret further preclinical studies to fully elucidate the therapeutic potential of Dorsomorphin and its analogs in oncology. Future studies directly comparing Dorsomorphin with other specific inhibitors of the AMPK and BMP pathways in relevant xenograft models are warranted to better define its position in the landscape of targeted cancer therapies.

References

A Tale of Two Inhibitors: Unraveling the Mechanisms of Dorsomorphin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular biology and drug discovery, small molecules with the power to modulate critical signaling pathways are invaluable tools. Dorsomorphin and Doxorubicin, two such molecules, are widely utilized in research and clinical settings, respectively. While both can induce apoptosis, their mechanisms of action are fundamentally distinct. This guide provides a detailed comparison of their modes of action, supported by experimental data and methodologies, to aid researchers in their application.

At a Glance: Key Mechanistic Differences

FeatureDorsomorphinDoxorubicin
Primary Target BMP type I receptors (ALK2, ALK3, ALK6), AMPKDNA, Topoisomerase II
Core Mechanism Inhibition of BMP signaling pathway, Inhibition of AMPKDNA intercalation, Inhibition of DNA replication and transcription, Generation of reactive oxygen species (ROS)
Downstream Effects Inhibition of SMAD1/5/8 phosphorylation, Modulation of cellular metabolismDNA damage, Cell cycle arrest, Induction of apoptosis

Unveiling the Mechanisms: A Deeper Dive

Dorsomorphin: A Specific Kinase Inhibitor

Dorsomorphin, also known as Compound C, is a selective, ATP-competitive inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, effectively blocking the canonical BMP signaling pathway.[2][3] This pathway is crucial for a multitude of cellular processes, including embryonic development, cell differentiation, and iron metabolism.[2][3]

Beyond its effects on BMP signaling, Dorsomorphin is also a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][4] More recent studies have also identified Dorsomorphin as an inhibitor of Heat Shock Factor 1 (HSF1), a transcriptional regulator of heat shock proteins, and have shown that it can induce apoptosis through AMPK-independent mechanisms.[4]

Doxorubicin: A DNA Damaging Agent

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of its planar ring system between the base pairs of DNA.[5][6][7] This physical insertion distorts the DNA double helix, thereby inhibiting the progression of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases.[5][7]

Furthermore, Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that resolves DNA supercoils.[6][7] This "poisoning" of topoisomerase II leads to the accumulation of double-strand breaks in the DNA.[8] The extensive DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, apoptosis.[5][8] A significant contributor to Doxorubicin's cytotoxic effects, and its notable cardiotoxicity, is the generation of reactive oxygen species (ROS) through the metabolic reduction of its quinone moiety.[5][9]

Comparative Efficacy: A Look at the Data

Direct comparative studies evaluating the cytotoxic and apoptotic effects of Dorsomorphin and Doxorubicin across a range of cancer cell lines are limited. However, data from individual studies provide insights into their relative potencies.

Table 1: IC50 Values for Dorsomorphin and Doxorubicin in Various Cancer Cell Lines

Cell LineDrugIC50 ValueAssayReference
HeLaDorsomorphin10.71 µMCCK-8[5]
HCT116Dorsomorphin11.34 µMCCK-8[5]
S1-M1-80 (Colorectal Cancer)Doxorubicin0.46 µMMTT[6]
S1-M1-80 + Dorsomorphin (1 µM)Doxorubicin0.18 µMMTT[6]
HeLaDoxorubicin2.9 µMMTT[2]
MCF-7 (Breast Cancer)Doxorubicin2.50 µMMTT[2]
HepG2 (Liver Cancer)Doxorubicin12.2 µMMTT[2]
A549 (Lung Cancer)Doxorubicin> 20 µMMTT[2]

Note: IC50 values can vary depending on the cell line, assay used, and experimental conditions.

Table 2: Apoptosis Induction by Dorsomorphin and Doxorubicin

Cell LineDrugConcentrationApoptotic EffectAssayReference
HeLaDorsomorphin10 µMIncreased cleaved PARP, Increased Annexin V+ cellsWestern Blot, Flow Cytometry[5]
MCF-7Doxorubicin200 nM~7-fold increase in Bax/Bcl-2 ratioGene Expression[8]
MDA-MB-231Doxorubicin200 nM~2-fold increase in Bax/Bcl-2 ratioGene Expression[8]

Visualizing the Mechanisms

To better understand the distinct signaling cascades initiated by Dorsomorphin and Doxorubicin, the following diagrams illustrate their primary mechanisms of action.

Caption: Dorsomorphin's mechanism of action.

Doxorubicin_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) DSB Double-Strand Breaks ROS->DSB DNA DNA Replication DNA Replication & Transcription Topo2 Topoisomerase II Replication->DSB Apoptosis Apoptosis DSB->Apoptosis Doxorubicin Doxorubicin Doxorubicin->ROS Generation Doxorubicin->DNA Intercalation Doxorubicin->Topo2 Inhibition

Caption: Doxorubicin's mechanism of action.

Experimental Protocols: A Guide for Researchers

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments cited in the comparison of Dorsomorphin and Doxorubicin.

Cell Viability Assays (MTT and CCK-8)

Objective: To determine the concentration of Dorsomorphin or Doxorubicin that inhibits cell viability by 50% (IC50).

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of Dorsomorphin or Doxorubicin and incubate for 24-72 hours.

  • For MTT Assay: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals with DMSO or another suitable solvent.

  • For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay: Western Blot for Cleaved PARP

Objective: To detect the cleavage of PARP, a hallmark of apoptosis.

Protocol:

  • Treat cells with Dorsomorphin or Doxorubicin for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with Dorsomorphin or Doxorubicin for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Signaling Pathway Analysis: Western Blot for Phosphorylated Proteins

Objective: To assess the effect of Dorsomorphin on SMAD1/5/8 phosphorylation or Doxorubicin on the DNA damage response (γH2AX).

Protocol: This protocol is similar to the Western blot for cleaved PARP, with the following modifications:

  • Primary Antibodies: Use primary antibodies specific for phosphorylated SMAD1/5/8 or phosphorylated H2AX (γH2AX). It is also recommended to probe for the total protein (total SMAD1 or total H2AX) as a loading control.

  • Cell Lysis: Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of the proteins.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the effects of Dorsomorphin and Doxorubicin on a cancer cell line.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Treatment Treat with Dorsomorphin or Doxorubicin (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / Western Blot) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant SignalingQuant Quantification of Protein Phosphorylation Signaling->SignalingQuant

Caption: Workflow for comparing Dorsomorphin and Doxorubicin.

Conclusion

Dorsomorphin and Doxorubicin represent two distinct classes of molecules with profound effects on cellular function. Dorsomorphin acts as a specific inhibitor of key signaling kinases, primarily affecting the BMP pathway and cellular metabolism. In contrast, Doxorubicin is a potent DNA damaging agent that disrupts fundamental processes of DNA replication and transcription. Understanding these fundamental differences in their mechanisms of action is crucial for their appropriate application in research and for the development of novel therapeutic strategies. The experimental protocols and workflows provided here offer a framework for the direct comparison of these and other small molecule inhibitors in a controlled and reproducible manner.

References

Dorsomorphin's Double-Edged Sword: A Comparative Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of small molecule inhibitors is paramount. Dorsomorphin, also known as Compound C, has long been utilized as a potent inhibitor of AMP-activated protein kinase (AMPK). However, a growing body of evidence reveals a more complex anti-neoplastic profile, often independent of its effects on AMPK. This guide provides a cross-validated comparison of Dorsomorphin's effects across various cancer cell lines, juxtaposing its performance with other relevant inhibitors and offering detailed experimental insights.

Dorsomorphin's anti-cancer activity is multifaceted, inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1] While its inhibitory effect on AMPK is well-documented, many of its tumor-suppressive functions are attributed to off-target effects, including the inhibition of bone morphogenetic protein (BMP) signaling and Heat Shock Factor 1 (HSF1).[2][3] This guide delves into the quantitative measures of its efficacy, the signaling cascades it perturbs, and the experimental methodologies used to elucidate these effects.

Data Presentation: Dorsomorphin's Efficacy Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Dorsomorphin across a spectrum of cancer cell lines, providing a quantitative basis for comparison.

Cancer TypeCell LineIC50 (µM)Citation
Cervical CancerHeLa10.71[1]
Colorectal CancerHCT11611.34[1]
Breast CancerMCF74.9 (EC50)[4]
Uveal Melanoma92-16.526[5]
Uveal MelanomaMP4610.13[5]
Uveal MelanomaOMM2.531.45[5]
Uveal MelanomaMel2708.39[5]
Ovarian CancerA27800.9 (EC50)[4]
Prostate CancerPC-3, DU145(Effective concentrations used, specific IC50 not provided)[6]

Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's impact on cancer cells extends beyond AMPK inhibition, influencing a network of interconnected signaling pathways crucial for tumor growth and survival.

The AMPK-mTOR Signaling Axis

AMPK typically acts as a cellular energy sensor, and its activation can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. While Dorsomorphin inhibits AMPK, its effects on the mTOR pathway can be complex and sometimes paradoxical, often occurring through AMPK-independent mechanisms.

Dorsomorphin's Impact on the AMPK-mTOR Pathway Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK Dorsomorphin->AMPK Inhibits BMP_Signaling BMP Signaling Dorsomorphin->BMP_Signaling Inhibits HSF1 HSF1 Dorsomorphin->HSF1 Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BMP_Signaling->CellGrowth Promotes HSF1->CellGrowth Promotes

Dorsomorphin's multifaceted signaling inhibition.
AMPK-Independent Apoptosis Induction

A significant portion of Dorsomorphin's anti-cancer activity stems from its ability to induce apoptosis through mechanisms that are not dependent on AMPK.[7] One key pathway involves the inhibition of Heat Shock Factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs) which are often overexpressed in cancer cells and contribute to their survival.[1][2] By inhibiting HSF1, Dorsomorphin can lead to the downregulation of HSPs, making cancer cells more susceptible to apoptosis.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of Dorsomorphin and calculate its IC50 value.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Dorsomorphin (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTT assay: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 assay: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Dorsomorphin treatment.

  • Cell Treatment: Treat cells with Dorsomorphin at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Assay Workflow Start Start: Cancer Cell Culture Treatment Treat with Dorsomorphin Start->Treatment Harvest Harvest Cells (Adherent & Floating) Treatment->Harvest Wash Wash with ice-cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

A streamlined workflow for assessing apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after Dorsomorphin treatment.

  • Cell Treatment and Harvesting: Treat cells with Dorsomorphin and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[10]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

Objective: To assess the effect of Dorsomorphin on the expression and phosphorylation of key proteins in signaling pathways.

  • Protein Extraction: Treat cells with Dorsomorphin, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, cleaved PARP, HSF1) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Comparison with Other Inhibitors

A direct comparison of Dorsomorphin with other inhibitors targeting similar pathways highlights its unique and sometimes advantageous properties.

  • Versus other AMPK activators/inhibitors: Unlike AMPK activators such as AICAR and metformin, which generally suppress cell proliferation, Dorsomorphin's inhibitory effect on AMPK would be expected to promote growth.[13] However, its potent anti-proliferative and pro-apoptotic effects in many cancer cell lines underscore the significance of its AMPK-independent activities.[1]

  • Versus mTOR inhibitors: mTOR inhibitors like rapamycin and everolimus are established anti-cancer agents. While Dorsomorphin can also lead to the inhibition of the mTOR pathway, its mechanism is often indirect and can be independent of AMPK. This provides a potential alternative or synergistic approach to targeting mTOR signaling, particularly in cancers that are resistant to direct mTOR inhibitors.

Conclusion

Dorsomorphin presents a compelling case as a multi-targeted anti-cancer agent. While its classification as an AMPK inhibitor is accurate, this label belies the complexity of its mechanism of action. Its ability to induce apoptosis and inhibit cell proliferation through AMPK-independent pathways, such as the suppression of HSF1 and BMP signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers to explore and cross-validate the multifaceted effects of Dorsomorphin in a variety of cancer contexts.

References

Comparative Analysis of Dorsmanin A and Dorsmanin F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Two Prenylated Flavonoids for Drug Development Professionals

In the landscape of natural product drug discovery, flavonoids isolated from the genus Dorstenia have emerged as promising scaffolds for the development of novel therapeutics. Among these, Dorsmanin A and Dorsmanin F have garnered attention for their potential biological activities. This guide provides a comparative analysis of Dorsmanin A and Dorsmanin F, summarizing the available experimental data on their performance and outlining the methodologies used in their evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in these compounds.

Chemical Structure

A fundamental aspect of understanding the potential of a compound is its chemical structure.

Dorsmanin A is a prenylated chalcone with the chemical formula C₂₀H₂₀O₄.[1]

Dorsmanin F is a prenylated flavanone with the chemical formula C₂₅H₂₈O₇.

Performance Data: Cytotoxicity and Antioxidant Activity

Currently, the available experimental data for Dorsmanin A and Dorsmanin F is limited, with published studies primarily focusing on the cytotoxic and antioxidant properties of Dorsmanin F. To date, no quantitative biological activity data for Dorsmanin A has been found in the public domain.

Cytotoxicity Data for Dorsmanin F

Dorsmanin F has demonstrated cytotoxic effects against a panel of nine human cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes. The half-maximal inhibitory concentration (IC50) values were determined using a resazurin reduction assay.[2] The results indicate that Dorsmanin F exhibits broad-spectrum anti-proliferative activity with IC50 values in the micromolar range.[2]

Cell LineCancer TypeIC50 (µM)[2]
CCRF-CEMLeukemia5.34
CEM/ADR5000Leukemia (Doxorubicin-resistant)10.79
HCT116 (p53+/+)Colon Carcinoma14.47
HCT116 (p53-/-)Colon Carcinoma21.84
U87MGGlioblastoma18.61
U87MG.ΔEGFRGlioblastoma (EGFR-mutant)16.93
MDA-MB-231-pcDNABreast Carcinoma25.62
MDA-MB-231-BCRPBreast Carcinoma (BCRP-overexpressing)33.30
HepG2Hepatocellular Carcinoma19.86
Antioxidant Activity of Dorsmanin F

In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Dorsmanin F displayed moderate antioxidant capacity.[3] The half-maximal effective concentration (EC50) value, which represents the concentration required to scavenge 50% of the DPPH radicals, was determined to be 53.89 µg/mL.[3]

Mechanism of Action: Insights into Dorsmanin F

Studies on Dorsmanin F suggest that its cytotoxic effects in leukemia cells are mediated through the induction of apoptosis. This apoptotic process is characterized by the disruption of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[2]

Signaling Pathways

While direct evidence of Dorsmanin A or F as kinase inhibitors is currently lacking, the known mechanisms of other flavonoids and the observed biological effects of Dorsmanin F (apoptosis induction) suggest potential interactions with key signaling pathways involved in cell survival and proliferation. Flavonoids are known to modulate various kinase signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical regulators of apoptosis.

Below is a generalized representation of a signaling pathway that is often implicated in flavonoid-induced apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Akt->MAPK_Cascade Modulates Bcl2_family Bcl-2 family (Anti-apoptotic) Akt->Bcl2_family Activates Bax_Bak Bax/Bak (Pro-apoptotic) MAPK_Cascade->Bax_Bak Activates Bcl2_family->Bax_Bak Inhibits Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Dorsmanin_F_Site_of_Action Potential Target for Dorsmanin F Dorsmanin_F_Site_of_Action->MAPK_Cascade Dorsmanin_F_Site_of_Action->Bax_Bak

Caption: Potential signaling pathways modulated by flavonoids leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate Dorsmanin F.

Resazurin Reduction Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Dorsmanin F) for a specified period (e.g., 72 hours).

  • Resazurin Addition: A solution of resazurin is added to each well and the plates are incubated.

  • Fluorescence Measurement: The fluorescence of the resorufin product, which is proportional to the number of viable cells, is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[2]

Caspase-Glo 3/7 Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the test compound as in the cytotoxicity assay.

  • Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well, which lyses the cells and contains a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity. The signal is measured using a luminometer.[2]

Flow Cytometry for Mitochondrial Membrane Potential (MMP)

This technique is used to assess changes in the mitochondrial membrane potential, a key indicator of early apoptosis.

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are stained with a fluorescent dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner (e.g., JC-1 or a similar cationic dye).

  • Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP and the onset of apoptosis.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay

This spectrophotometric assay is used to determine the antioxidant activity of a compound.

  • Sample Preparation: A solution of the test compound is prepared at various concentrations.

  • Reaction Mixture: The test compound solution is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.

  • EC50 Calculation: The EC50 value is calculated from the dose-response curve, representing the concentration of the compound that scavenges 50% of the DPPH radicals.[3]

Experimental Workflow

A typical workflow for the comparative evaluation of compounds like Dorsmanin A and F is depicted below.

cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Mechanistic & Pathway Analysis cluster_2 Phase 3: Comparative Analysis & Lead Selection Compound_Sourcing Source Dorsmanin A & F Structural_Verification Structural Verification (NMR, MS) Compound_Sourcing->Structural_Verification Cytotoxicity_Screening Cytotoxicity Screening (e.g., Resazurin Assay) Structural_Verification->Cytotoxicity_Screening Apoptosis_Assays Apoptosis Assays (Caspase-Glo, Flow Cytometry for MMP) Cytotoxicity_Screening->Apoptosis_Assays Kinase_Inhibition_Profiling Kinase Inhibition Profiling (Biochemical or Cell-Based Assays) Apoptosis_Assays->Kinase_Inhibition_Profiling Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) Kinase_Inhibition_Profiling->Pathway_Analysis Data_Analysis Comparative Data Analysis (IC50, Selectivity) Pathway_Analysis->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: A generalized experimental workflow for comparative drug discovery.

Conclusion and Future Directions

The currently available data provides a preliminary understanding of the biological activities of Dorsmanin F, highlighting its potential as a cytotoxic agent against cancer cells. However, a comprehensive comparative analysis with Dorsmanin A is hindered by the lack of quantitative data for the latter.

For a more complete assessment of their therapeutic potential, future research should focus on:

  • Determining the cytotoxic and antioxidant activities of Dorsmanin A to enable a direct comparison with Dorsmanin F.

  • Conducting comprehensive kinase inhibition profiling for both Dorsmanin A and Dorsmanin F against a panel of cancer-relevant kinases. This will be crucial to understand their mechanism of action and to identify potential molecular targets.

  • Elucidating the specific signaling pathways modulated by both compounds in cancer cells to validate the findings from kinase profiling and to understand the molecular basis of their effects.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of Dorsmanin A and Dorsmanin F as lead compounds for the development of novel anticancer therapies.

References

Validating the Molecular Targets of Dorsomorphin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor for studying cellular signaling pathways. Initially identified as a potent inhibitor of AMP-activated protein kinase (AMPK), it has since been shown to target other kinases, most notably Bone Morphogenetic Protein (BMP) type I receptors. This dual activity necessitates careful validation of its molecular targets in any given experimental context. This guide provides a comparative analysis of Dorsomorphin and its more selective analogs, offering experimental data to aid in the selection of the most appropriate tool compound for your research.

Unraveling the Primary Targets of Dorsomorphin

Dorsomorphin primarily exerts its biological effects through the inhibition of two key signaling hubs:

  • AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis, AMPK is activated during periods of low ATP. Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, with a Ki value of 109 nM in the absence of AMP[1][2].

  • Bone Morphogenetic Protein (BMP) Type I Receptors: Dorsomorphin was later identified as an inhibitor of the BMP signaling pathway by targeting the type I receptors ALK2, ALK3, and ALK6[1][2][3]. This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.

However, a significant confounding factor in the use of Dorsomorphin is its off-target activity, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis[4]. This lack of specificity can lead to ambiguous results and misinterpretation of experimental outcomes.

Comparative Analysis of Dorsomorphin and Its Alternatives

To address the limitations of Dorsomorphin, several analogs have been developed with improved selectivity for the BMP pathway. This section compares the inhibitory activity of Dorsomorphin with its key alternatives: DMH1, DMH2, and LDN-193189.

Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dorsomorphin and its analogs against their primary targets and a major off-target kinase. This data is compiled from in vitro kinase assays.

CompoundTargetIC50 (nM)Reference
Dorsomorphin ALK2< 250[4]
AMPK< 250[4]
VEGFR2 (KDR)25.1[4]
DMH1 ALK2107.9[4]
AMPKNo detectable inhibition[4]
VEGFR2 (KDR)> 30,000[4]
DMH2 ALK242.8[4]
VEGFR2 (KDR)2,400[4]
LDN-193189 ALK2~10 (in cells)[5]
ALK3~11 (in cells)[5]
VEGFR2 (KDR)214.7[4]

Key Observations:

  • Dorsomorphin exhibits potent inhibition of both its intended targets and the off-target VEGFR2[4].

  • DMH1 demonstrates high selectivity for ALK2, with no significant inhibition of AMPK or VEGFR2, making it a superior tool for studying BMP-specific signaling[4].

  • DMH2 is a potent ALK2 inhibitor but retains some off-target activity against VEGFR2, albeit significantly less than Dorsomorphin[4].

  • LDN-193189 is a potent inhibitor of ALK2 and ALK3 with reduced, but still present, activity against VEGFR2[4][5].

Signaling Pathways and Inhibitor Actions

The diagrams below, generated using Graphviz, illustrate the signaling pathways affected by Dorsomorphin and the points of inhibition.

cluster_AMPK AMPK Signaling cluster_BMP BMP Signaling AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP Downstream_AMPK Downstream Targets AMPK->Downstream_AMPK Phosphorylates Dorsomorphin_AMPK Dorsomorphin Dorsomorphin_AMPK->AMPK Inhibits BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI Activates SMAD SMAD 1/5/8 BMPRI->SMAD Phosphorylates pSMAD p-SMAD 1/5/8 Gene Gene Transcription pSMAD->Gene Dorsomorphin_BMP Dorsomorphin DMH1, LDN-193189 Dorsomorphin_BMP->BMPRI Inhibits

Fig. 1: Dorsomorphin's dual inhibitory action on AMPK and BMP signaling pathways.

Experimental Protocols

To aid in the validation of Dorsomorphin's targets, detailed protocols for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., AMPK, ALK2)

  • Kinase-specific substrate (e.g., SAMS peptide for AMPK)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test inhibitors (Dorsomorphin and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)

  • Microplate reader (luminescence) or scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test inhibitors in DMSO.

    • Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

  • Assay Setup (384-well plate format):

    • Add 1 µl of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µl of the kinase/substrate master mix to each well.

    • Incubate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 2 µl of the ATP solution to each well to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection (using ADP-Glo™ Assay):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor/ Vehicle Inhibitor->Add_Inhibitor Kinase_Substrate Kinase + Substrate Master Mix Add_KS Add Kinase/ Substrate Mix Kinase_Substrate->Add_KS ATP_sol ATP Solution Add_ATP Add ATP (Initiate Reaction) ATP_sol->Add_ATP Add_Inhibitor->Add_KS Incubate1 Incubate (10 min) Add_KS->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate cluster_cell_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Seed Seed and Grow Cells Starve Serum Starve Seed->Starve Pretreat Pre-treat with Inhibitor/Vehicle Starve->Pretreat Stimulate Stimulate with BMP Ligand Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (p-SMAD1/5/8) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

References

A Head-to-Head Comparison of Dorsomorphin with Synthetic Analogs for AMPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the widely used AMP-activated protein kinase (AMPK) inhibitor, Dorsomorphin (also known as Compound C), and its newer synthetic analogs: LDN-193189, DMH1, and SBI-0206965. This guide is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting a clear overview of their performance, selectivity, and the experimental protocols for their evaluation.

Executive Summary

Dorsomorphin has been a staple in AMPK research for years, but its utility is hampered by a lack of specificity, exhibiting significant off-target effects on various kinases, most notably bone morphogenetic protein (BMP) receptors.[1] In response to this limitation, medicinal chemists have developed synthetic analogs with improved potency and selectivity. This guide will delve into the quantitative differences between these inhibitors, providing the necessary data for informed decision-making in experimental design.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dorsomorphin and its synthetic analogs against a panel of kinases. Lower IC50 values indicate higher potency. This data has been compiled from a head-to-head in vitro kinase assay study to ensure a direct and objective comparison where possible.[2] It is important to note that the data for SBI-0206965 was obtained from a separate study and is presented here for comparative purposes, with the caveat that experimental conditions may have differed.[3]

Kinase TargetDorsomorphin IC50 (nM)LDN-193189 IC50 (nM)DMH1 IC50 (nM)SBI-0206965 IC50 (nM)
AMPK 109[4]--108 (ULK1), 711 (ULK2)[5][6][7]
ALK2 (ACVR1)129[2]1.2[2]107.9[2]-
ALK3 (BMPR1A)-5.3[2]>30,000[2]-
ALK5 (TGFβR1)>10,000[2]549[2]>30,000[2]-
KDR (VEGFR2)216[2]214.7[2]>30,000[2]-
p38α (MAPK14)----
FAK---Similar to ULK1[3]
FLT3---Similar to ULK1[3]
Src---Inhibited[3]
Jak3---Inhibited[3]

Data for Dorsomorphin, LDN-193189, and DMH1 are from a comparative study by Hao et al. (2010) and were determined using in vitro kinase assays with 10 µM ATP.[2] Data for SBI-0206965 is from Egan et al. (2015) and other sources, and direct comparison should be made with caution due to potential differences in assay conditions.[3][6][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_AMPK AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates AMP AMP/ATP Ratio ↑ AMP->AMPK Ca Ca²⁺ ↑ Ca->CaMKK2 ACC ACC Phosphorylation (Fatty Acid Synthesis ↓) AMPK->ACC inhibits mTORC1 mTORC1 Inhibition (Protein Synthesis ↓) AMPK->mTORC1 inhibits ULK1 ULK1 Activation (Autophagy ↑) AMPK->ULK1 activates PGC1a PGC-1α Activation (Mitochondrial Biogenesis ↑) AMPK->PGC1a activates Dorsomorphin Dorsomorphin & Analogs Dorsomorphin->AMPK inhibit

Caption: Simplified AMPK signaling pathway illustrating upstream activators, the central role of AMPK, and its key downstream effects. The inhibitory action of Dorsomorphin and its analogs is also depicted.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Plate Dispense Reagents into Microplate Reagents->Plate Incubate Incubate at RT Plate->Incubate Stop Stop Reaction Incubate->Stop DetectionReagent Add Detection Reagent (e.g., ADP-Glo™) Stop->DetectionReagent Read Read Luminescence DetectionReagent->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Plot->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay, from reagent preparation to IC50 value determination.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection & Analysis Cells Treat Cells with Inhibitor or Vehicle Heat Heat Cell Lysates or Intact Cells to a Range of Temperatures Cells->Heat Lyse Lyse Cells (if intact) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Western Analyze Soluble Fraction by Western Blot Centrifuge->Western Quantify Quantify Band Intensity Western->Quantify Curve Plot Melting Curve Quantify->Curve

References

Independent Verification of Dorsomorphin's Role in ROS Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dorsomorphin (also known as Compound C) and its alternatives in the context of Reactive Oxygen Species (ROS) production. We delve into the experimental data supporting its debated role in oxidative stress, detail the methodologies for independent verification, and present alternatives for more targeted research.

Dorsomorphin and ROS: A Complex Relationship

Dorsomorphin is a widely used small molecule inhibitor, primarily recognized for its inhibition of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.[1][2][3] However, its specificity has been a subject of scrutiny, with numerous studies highlighting significant "off-target" effects.[1] One of the critical off-target activities of Dorsomorphin is its influence on cellular ROS levels, a role that appears to be highly context-dependent.

Some studies have demonstrated that Dorsomorphin can induce ROS production. For instance, one report indicated that Dorsomorphin treatment leads to an increase in ROS and subsequent activation of the DNA damage sensor ATM (Ataxia-Telangiectasia Mutated).[4] Conversely, other research, particularly in the context of ovarian follicle development, has shown no detectable difference in ROS production upon Dorsomorphin treatment. This discrepancy underscores the need for careful, independent verification in specific experimental systems.

A crucial aspect of Dorsomorphin's activity is that its effects, including those on ROS, can be independent of AMPK inhibition.[5] This is largely attributed to its inhibitory action on other kinases, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Inhibition of VEGFR2 signaling has been independently shown to increase ROS production, providing a potential AMPK-independent mechanism for Dorsomorphin's effect on cellular redox status.[6][7]

Alternatives to Dorsomorphin for Targeted ROS Research

Given the non-specific nature of Dorsomorphin, researchers studying the link between specific signaling pathways and ROS production should consider more selective alternatives.

  • DMH1 (Dorsomorphin Homolog 1): For researchers investigating the BMP pathway's role in ROS, DMH1 presents a superior alternative. It is a highly selective inhibitor of BMP type I receptors (ALK2 and ALK3) and, importantly, does not inhibit AMPK or VEGFR2.[3][8] This selectivity allows for the decoupling of BMP inhibition from the confounding off-target effects of Dorsomorphin. While direct comparative studies on ROS production between Dorsomorphin and DMH1 are limited, the established interplay between BMP signaling and ROS suggests that DMH1 is a more precise tool for such investigations.[9][10]

Quantitative Data Summary

The following table summarizes the reported effects of Dorsomorphin on ROS production across different studies. The lack of standardized reporting and direct comparative studies with alternatives makes a direct quantitative comparison challenging.

CompoundTarget(s)Cell Line/SystemReported Effect on ROSQuantitative Data (Example)Citation
Dorsomorphin AMPK, BMP receptors (ALK2, ALK3, ALK6), VEGFR2, othersS1T (HTLV-1-infected T-cell line)IncreaseIncreased percentage of ROS-positive cells[4]
Dorsomorphin AMPK, BMP receptorsMurine ovarian folliclesNo detectable differenceNot specified
VEGFR2 Inhibitor VEGFR2Human Microvascular Endothelial Cells (HMVEC-Ls)IncreaseSignificant increase in ROS production[6]

Experimental Protocols

For independent verification of Dorsomorphin's effect on ROS production, the following detailed protocols for common ROS detection assays are provided.

Protocol 1: Cellular ROS Detection using DCFDA/H2DCFDA

This protocol is adapted for a 96-well microplate format for adherent cells.

Materials:

  • Cells of interest

  • Dorsomorphin (and/or alternatives like DMH1)

  • DCFDA/H2DCFDA Cellular ROS Assay Kit (e.g., Abcam ab113851 or similar)

  • 10X Assay Buffer

  • Fetal Bovine Serum (FBS)

  • Sterile PBS

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Procedure:

  • Cell Seeding: Seed 25,000 cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare 1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with sterile deionized water.

  • Prepare 1X Supplemented Buffer: Add FBS to the 1X Assay Buffer to a final concentration of 10%.

  • Prepare DCFDA Solution: Immediately before use, dilute the DCFDA stock solution to a final working concentration of 20 µM in 1X Assay Buffer. Protect from light.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with 100 µL/well of 1X Assay Buffer.

    • Add 100 µL/well of the 20 µM DCFDA solution.

    • Incubate for 45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the DCFDA solution.

    • Add 100 µL/well of 1X Buffer or PBS.

    • For toxicity assays, remove the buffer and add 100 µL of the desired concentration of Dorsomorphin or other inhibitors diluted in 1X Supplemented Buffer. Include appropriate vehicle controls.

    • Treat cells for the desired time period (e.g., 1-6 hours).

  • Measurement:

    • Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[11][12][13]

    • Note: It is crucial to include appropriate controls, such as unstained cells, cells treated with a known ROS inducer (e.g., tert-butyl hydroperoxide), and vehicle-treated cells.

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX Red

This protocol is for live-cell imaging and can be adapted for flow cytometry.

Materials:

  • Cells of interest

  • Dorsomorphin (and/or alternatives)

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with Ca2+/Mg2+ (HBSS/Ca/Mg)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare 5 mM MitoSOX™ Red Stock Solution: Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO. This stock solution should be used fresh.[14]

  • Prepare 5 µM MitoSOX™ Red Working Solution: Dilute the 5 mM stock solution in pre-warmed HBSS/Ca/Mg to a final concentration of 5 µM immediately before use.[14]

  • Cell Staining and Treatment:

    • Culture cells on coverslips or in appropriate culture vessels.

    • Remove the culture medium and wash the cells gently with pre-warmed HBSS/Ca/Mg.

    • Add the 5 µM MitoSOX™ Red working solution to the cells, ensuring they are completely covered.

    • Incubate for 10-30 minutes at 37°C, protected from light.[14][15]

    • (Optional) Co-incubate with Dorsomorphin or other inhibitors during the staining period or treat the cells with the inhibitors prior to staining, depending on the experimental design.

  • Wash: Gently wash the cells three times with pre-warmed HBSS/Ca/Mg.

  • Imaging/Analysis:

    • Microscopy: Mount the coverslips and image immediately using a fluorescence microscope with appropriate filters (Excitation ~510 nm, Emission ~580 nm).

    • Flow Cytometry: Resuspend the cells in fresh HBSS/Ca/Mg and analyze using a flow cytometer with appropriate laser and emission filters.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of Dorsomorphin, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing its impact on ROS.

G Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK Inhibits BMPR BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR Inhibits VEGFR2 VEGFR2 Dorsomorphin->VEGFR2 Mitochondria Mitochondria AMPK->Mitochondria NOX NADPH Oxidases BMPR->NOX VEGFR2->NOX Modulates ROS Reactive Oxygen Species (ROS) NOX->ROS Mitochondria->ROS

Caption: Dorsomorphin's multifaceted signaling impact on ROS.

G cluster_workflow Experimental Workflow start Seed Cells treatment Treat with Dorsomorphin or Alternative start->treatment stain Stain with ROS Probe (e.g., DCFDA, MitoSOX) treatment->stain measure Measure Fluorescence (Plate Reader, Microscope, Flow Cytometer) stain->measure analyze Data Analysis and Comparison measure->analyze

Caption: Workflow for assessing inhibitor effects on ROS.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dorsomorphin, a potent and widely used small molecule inhibitor. Adherence to these guidelines is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Dorsomorphin is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2][3][4]. Therefore, stringent adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: In case of insufficient ventilation or when handling the solid form where dust may be generated, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle Dorsomorphin in a well-ventilated area, preferably within a chemical fume hood[1].

  • Ensure safety showers and eyewash stations are readily accessible[1].

In Case of a Spill:

  • Avoid breathing dust[1].

  • Wear appropriate personal protective equipment[1].

  • Carefully sweep the solid material into a suitable container for disposal[1].

  • Prevent the substance from entering drains[1].

  • After the material has been collected, ventilate the area and thoroughly wash the spill site[1].

Dorsomorphin Disposal Protocol

The recommended method for the disposal of Dorsomorphin and its contaminated materials is through incineration by a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Segregation: Keep Dorsomorphin waste separate from other chemical waste streams to avoid incompatible mixtures. Dorsomorphin is incompatible with strong oxidizing agents[1].

  • Containerization: Place solid Dorsomorphin waste and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) into a clearly labeled, sealed container.

  • For Solutions: If Dorsomorphin is in a solution, it may be possible to dissolve or mix the material with a combustible solvent before incineration[1]. This should only be done by trained personnel in a controlled environment.

  • Labeling: Clearly label the waste container with "Dorsomorphin Waste" and any other required hazard symbols or information as per your institution's and local regulations.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending collection by a licensed waste disposal company.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and incineration. Always follow local, state, and federal regulations for hazardous waste disposal[3].

Quantitative Data Summary

The Safety Data Sheets (SDS) for Dorsomorphin do not provide specific quantitative limits for disposal. The primary recommendation is for complete destruction via incineration.

ParameterGuidelineCitation
Primary Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]
Alternative Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of in accordance with local regulations; do not reuse empty containers.[3]

Dorsomorphin Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Dorsomorphin.

Dorsomorphin_Disposal_Workflow Dorsomorphin Disposal Workflow start Dorsomorphin Waste Generated is_solid Is the waste solid (powder, contaminated labware)? start->is_solid solid_waste Place in a labeled, sealed waste container. is_solid->solid_waste Yes is_solution Is the waste a solution? is_solid->is_solution No store Store container in a designated hazardous waste accumulation area. solid_waste->store solution_waste Transfer to a labeled, sealed waste container. is_solution->solution_waste Yes spill_waste Spill Cleanup Material is_solution->spill_waste No (e.g., spill cleanup) solution_waste->store spill_waste->solid_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs incineration Arrange for disposal via chemical incineration. contact_ehs->incineration end Disposal Complete incineration->end

Caption: Logical workflow for the proper disposal of Dorsomorphin waste.

References

Essential Safety and Operational Guide for Handling Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Dorsomorphin, a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. Adherence to these procedures is critical for personnel safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Dorsomorphin is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Handling Dorsomorphin

PPE CategorySpecification
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[1]
Eye Protection Chemical safety goggles.[1]
Skin and Body A protective lab coat should be worn.[1]
Respiratory For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Quantitative Safety Data

While there are no known occupational exposure limits for Dorsomorphin, the following acute toxicity estimates provide a quantitative measure of its potential hazard.[1]

Table 2: Acute Toxicity Estimates for Dorsomorphin

Exposure RouteValue (ATEmix)
Oral500.00 mg/kg
Dermal1,100.00 mg/kg
Inhalation (dust/mist)1.50 mg/l

ATEmix: Acute Toxicity Estimate of a mixture.

Operational Procedures: Handling and Storage

Proper handling and storage are essential to maintain the stability of Dorsomorphin and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Protect from light.[1]

  • Storage temperature recommendations vary by supplier, ranging from 4°C or lower to -20°C.[1][3][4] Always refer to the supplier's specific instructions.

Experimental Protocols: Stock Solution Preparation

The following is a general protocol for preparing a stock solution of Dorsomorphin for use in cell culture experiments.

Materials:

  • Dorsomorphin powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Warming bath (37°C)

Procedure:

  • To create a 10 mM stock solution, reconstitute the Dorsomorphin powder with the appropriate volume of DMSO. For example, to a vial containing 2 mg of Dorsomorphin, add 407.8 µL of DMSO.[4]

  • If a precipitate is observed, warm the solution at 37°C for 2 to 5 minutes to aid in dissolution.[4]

  • For cell culture applications, pre-warm the cell culture media before adding the reconstituted Dorsomorphin to avoid precipitation.[4]

  • The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%.[4]

  • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.[4] It is recommended to avoid repeated freeze-thaw cycles.[5]

Disposal Plan

Proper disposal of Dorsomorphin and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers: Empty containers should be transported by a registered waste carrier for recycling or disposal in accordance with local regulations.[1]

  • Spills: In case of a spill, wear appropriate PPE, avoid raising dust, and sweep the material into a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Dorsomorphin, from receiving the compound to its final disposal.

Dorsomorphin_Handling_Workflow Safe Handling Workflow for Dorsomorphin cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive Compound Store Store Appropriately (e.g., 4°C or -20°C, protected from light) Receive->Store Don_PPE Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) Store->Don_PPE Weigh Weigh in Ventilated Enclosure Don_PPE->Weigh Prepare_Stock Prepare Stock Solution (e.g., with DMSO) Weigh->Prepare_Stock Use_in_Experiment Use in Experiment (e.g., cell culture) Prepare_Stock->Use_in_Experiment Decontaminate Decontaminate Work Area Use_in_Experiment->Decontaminate Doff_PPE Doff and Dispose of PPE Properly Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical Waste (Follow institutional guidelines) Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of Dorsomorphin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.